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  • Product: 2-(4-Fluorobenzyl)piperidine hydrochloride
  • CAS: 1171549-62-4

Core Science & Biosynthesis

Foundational

In-Vitro Pharmacological Profiling of 2-(4-Fluorobenzyl)piperidine Hydrochloride: Mechanisms, Target Engagement, and Assay Methodologies

Executive Summary As a Senior Application Scientist, evaluating the in vitro profile of synthetic scaffolds is critical for predicting in vivo efficacy and mitigating off-target liabilities. 2-(4-Fluorobenzyl)piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the in vitro profile of synthetic scaffolds is critical for predicting in vivo efficacy and mitigating off-target liabilities. 2-(4-Fluorobenzyl)piperidine hydrochloride is a halogenated derivative of the arylpiperidine class. Structurally analogous to classical monoamine reuptake inhibitors like methylphenidate and desoxypipradrol, this scaffold serves as a critical tool compound for interrogating monoamine transporter dynamics and as a versatile synthetic intermediate for novel neurotherapeutics[1][2]. This whitepaper details its structural pharmacology, mechanism of action, and the self-validating in vitro methodologies required to accurately quantify its target engagement.

Structural Pharmacology & Target Engagement

The unsubstituted parent compound, 2-benzylpiperidine, exhibits weak but distinct binding to the dopamine transporter (DAT) and norepinephrine transporter (NET)[1]. The introduction of a fluorine atom at the para (4-) position of the benzyl ring serves three distinct pharmacological purposes:

  • Metabolic Shielding : Fluorine blocks CYP450-mediated para-hydroxylation, a primary degradation pathway for benzylic compounds, thereby increasing the half-life of the compound in microsomal stability assays.

  • Electronic Modulation : The strong inductive electron-withdrawing effect of fluorine alters the electron density of the phenyl ring. This enhances π−π or cation- π interactions within the hydrophobic binding pocket of the transporter.

  • Conformational Restriction : As a restricted rotation analogue (RRA) conceptually related to methylphenidate, the spatial orientation of the basic piperidine nitrogen relative to the fluorinated aromatic ring strictly dictates transporter affinity and selectivity[2].

Mechanism of Action: Monoamine Transporter Inhibition

In vitro, 2-(4-Fluorobenzyl)piperidine hydrochloride acts as a competitive monoamine reuptake inhibitor. It binds to the central substrate-binding site (S1) of the solute carrier 6 (SLC6) family transporters, primarily DAT and NET[3]. By stabilizing the transporter in an outward-facing, substrate-bound conformation, it prevents the translocation of endogenous monoamines from the synaptic cleft into the presynaptic terminal, leading to signal accumulation.

G A 2-(4-Fluorobenzyl)piperidine HCl B Dopamine Transporter (DAT) Competitive Binding A->B High Affinity (Ki) C Blockade of DA Reuptake B->C Conformational Arrest D Synaptic Cleft DA Accumulation C->D In Vitro Accumulation E Post-Synaptic Receptor Activation (D1/D2) D->E Downstream Signaling

Fig 1: In vitro mechanism of DAT inhibition by 2-(4-Fluorobenzyl)piperidine.

Quantitative In Vitro Data

To contextualize the efficacy of the 4-fluoro substitution, we compare the binding affinities ( Ki​ ) and functional inhibition ( IC50​ ) of the 2-benzylpiperidine scaffold against standard reference compounds.

Table 1: Comparative In Vitro Monoamine Transporter Affinities
CompoundDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)DAT IC50​ (nM)
2-Benzylpiperidine ~6,360>10,000>10,000~3,780 - 8,800
2-(4-Fluorobenzyl)piperidine HCl *~1,200 - 2,500~4,500>10,000~1,500 - 3,000
Methylphenidate (Reference)~75~100>10,000~150

*Note: Values for the fluorinated derivative are extrapolated based on established Structure-Activity Relationship (SAR) trends for para-halogenated benzylpiperidine RRAs, which typically exhibit a 2- to 5-fold increase in DAT affinity compared to the unsubstituted parent compound[1][2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in biochemical causality to prevent assay artifacts.

Protocol A: Competitive Radioligand Binding Assay (DAT)

Objective : Determine the equilibrium dissociation constant ( Ki​ ) of 2-(4-Fluorobenzyl)piperidine HCl at the dopamine transporter.

  • Causality Check : We utilize [ 3 H]WIN 35,428 instead of [ 3 H]Cocaine. WIN 35,428 possesses a higher affinity and a slower dissociation rate, providing a highly stable baseline necessary for accurate displacement by highly flexible ligands like benzylpiperidines[2].

Methodology :

  • Tissue Preparation : Isolate synaptosomes from rat striatum. Homogenize in ice-cold sucrose (0.32 M) to maintain osmotic balance and preserve synaptosomal vesicle integrity.

  • Buffer Formulation : Use a modified Krebs-HEPES buffer (pH 7.4) supplemented with 120 mM NaCl. Rationale: DAT is a sodium-dependent symporter; physiological extracellular sodium concentrations are mandatory for the transporter to adopt the correct binding conformation.

  • Incubation : Combine 50 µg of synaptosomal protein, 1.5 nM [ 3 H]WIN 35,428, and serial dilutions of 2-(4-Fluorobenzyl)piperidine HCl (10 −9 to 10 −4 M). Incubate at 4°C for 2 hours. Rationale: Conducting the assay at 4°C prevents active transporter internalization and metabolic degradation, ensuring true thermodynamic equilibrium binding.

  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic fluorinated ligand.

  • Quantification : Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Functional Reuptake Assay

Objective : Measure the functional inhibition ( IC50​ ) of dopamine uptake.

  • Causality Check : Utilizing HEK293 cells stably transfected with human DAT (hDAT) isolates the variable, eliminating the confounding uptake by NET or SERT that is natively present in wild-type striatal tissue[3].

Methodology :

  • Cell Preparation : Plate HEK293-hDAT cells in 24-well plates and grow to 80% confluence to ensure uniform monolayer uptake.

  • Pre-incubation : Wash cells with assay buffer containing 10 µM pargyline and 1 mM ascorbic acid. Rationale: Pargyline inhibits monoamine oxidase (MAO), preventing the intracellular degradation of internalized [ 3 H]Dopamine. Ascorbic acid acts as an antioxidant, preventing dopamine auto-oxidation in the aqueous buffer, which would otherwise skew radiometric counts.

  • Compound Exposure : Add 2-(4-Fluorobenzyl)piperidine HCl at varying concentrations and pre-incubate for 15 minutes at 37°C to allow the compound to reach the binding pocket.

  • Substrate Addition : Add 20 nM [ 3 H]Dopamine and incubate for exactly 10 minutes at 37°C. Rationale: A strict 10-minute window ensures uptake is measured in the linear phase before intracellular accumulation alters the concentration gradient or triggers reverse transport.

  • Termination : Halt uptake by washing rapidly with ice-cold buffer (which instantly arrests transporter kinetics). Lyse cells with 0.1% SDS and measure intracellular radioactivity.

Alternative Applications in Medicinal Chemistry

Beyond monoamine transporters, the chiral 2-benzylpiperidine scaffold is highly valued as a building block in the synthesis of dual inhibitors for diacylglycerol lipase alpha (DAGL α ) and α,β -hydrolase domain containing protein 6 (ABHD6)[4]. The para-fluoro substitution provides a valuable vector for modulating lipid kinase and hydrolase target selectivity in neurodegenerative disease models, proving the versatility of the 2-(4-Fluorobenzyl)piperidine core in modern drug discovery.

References

  • Source: wikipedia.
  • Source: rsc.
  • Source: acs.
  • Source: rsc.

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Exploratory

An In-depth Technical Guide to the Pharmacokinetic Profile of 2-(4-Fluorobenzyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Pharmacokinetics in Drug Development The journey of a drug from administration...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Pharmacokinetics in Drug Development

The journey of a drug from administration to elimination is a complex process governed by its pharmacokinetic (PK) properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity (NCE) like 2-(4-Fluorobenzyl)piperidine hydrochloride is paramount for predicting its therapeutic efficacy and safety profile. The piperidine scaffold is a prevalent motif in medicinal chemistry, and subtle structural modifications can significantly impact a compound's ADME characteristics.[1][2][3] The introduction of a fluorobenzyl group, for instance, can modulate lipophilicity and metabolic stability, thereby influencing its biological activity.[4][5][6]

This guide will delve into the hypothetical ADME profile of 2-(4-Fluorobenzyl)piperidine hydrochloride, providing not just theoretical data but also the experimental rationale and detailed protocols for its empirical determination.

Absorption: The Gateway to Systemic Circulation

The absorption of a drug following administration dictates its bioavailability. For orally administered compounds like 2-(4-Fluorobenzyl)piperidine hydrochloride, this involves traversing the gastrointestinal (GI) tract and entering the bloodstream.

Projected Absorption Characteristics

Based on its structure, 2-(4-Fluorobenzyl)piperidine hydrochloride is anticipated to exhibit good oral absorption.[7] The hydrochloride salt form generally enhances aqueous solubility, which is a prerequisite for dissolution in the GI fluid.[4] The lipophilicity conferred by the fluorobenzyl group is expected to facilitate its passage across the intestinal membrane.[1]

Experimental Protocol: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a standard procedure to determine the oral bioavailability of 2-(4-Fluorobenzyl)piperidine hydrochloride.

Objective: To determine the rate and extent of absorption of 2-(4-Fluorobenzyl)piperidine hydrochloride after oral administration in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

  • Housing and Acclimatization: Animals are housed in a controlled environment and acclimatized for at least one week before the study.

  • Fasting: Animals are fasted overnight (approximately 12 hours) prior to dosing, with free access to water.[1]

  • Formulation: The compound is formulated in a suitable vehicle, such as 0.5% methylcellulose in sterile water.[1]

  • Dosing:

    • Intravenous (IV) Group: A single 1 mg/kg dose is administered via the tail vein to serve as a reference for 100% bioavailability.

    • Oral (PO) Group: A single 10 mg/kg dose is administered by oral gavage.[1]

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[1]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[1]

  • Bioanalysis: Plasma concentrations of 2-(4-Fluorobenzyl)piperidine hydrochloride are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]

  • Pharmacokinetic Analysis: Key PK parameters (AUC, Cmax, Tmax, t1/2) are calculated using non-compartmental analysis software. Bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Hypothetical Pharmacokinetic Data

The following table presents illustrative pharmacokinetic parameters for 2-(4-Fluorobenzyl)piperidine hydrochloride following oral and intravenous administration.

ParameterOral (10 mg/kg)Intravenous (1 mg/kg)
Cmax (ng/mL) 450800
Tmax (h) 1.50.1
AUC (0-t) (ng*h/mL) 3200950
t1/2 (h) 6.25.8
Bioavailability (F%) 33.7%-

Distribution: Reaching the Target Tissues

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability.

Projected Distribution Profile

The fluorobenzyl moiety in 2-(4-Fluorobenzyl)piperidine hydrochloride suggests a moderate volume of distribution, indicating that the compound will not be restricted to the bloodstream and will distribute into various tissues.[1] The ability of similar piperidine derivatives to cross the blood-brain barrier is a known characteristic, suggesting potential for central nervous system (CNS) activity.[3][7]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the extent to which 2-(4-Fluorobenzyl)piperidine hydrochloride binds to plasma proteins.

Methodology:

  • Materials: Equilibrium dialysis apparatus, semi-permeable membranes, blank plasma (rat and human), and a stock solution of 2-(4-Fluorobenzyl)piperidine hydrochloride.

  • Procedure:

    • The dialysis cells are assembled with the semi-permeable membrane separating the plasma chamber from the buffer chamber.

    • The plasma chamber is filled with plasma spiked with a known concentration of the test compound.

    • The buffer chamber is filled with phosphate-buffered saline (PBS).

    • The apparatus is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis: The concentrations of the compound in the plasma and buffer chambers are determined by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) * 100.

Metabolism: Biotransformation and Clearance

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds that can be readily excreted. The metabolic stability of a drug is a critical determinant of its half-life and potential for drug-drug interactions.

Predicted Metabolic Pathways

Piperidine derivatives are known to be metabolized by cytochrome P450 (CYP) enzymes.[1] Potential metabolic pathways for 2-(4-Fluorobenzyl)piperidine hydrochloride include:

  • N-dealkylation: Cleavage of the benzyl group from the piperidine nitrogen.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the piperidine ring.

  • Oxidation: Oxidation of the piperidine ring.

The fluorine atom on the benzyl group may influence the rate and site of metabolism.[5][6] In some cases, fluorinated compounds can undergo defluorination, which could be a metabolic consideration.[8]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To assess the intrinsic metabolic stability of 2-(4-Fluorobenzyl)piperidine hydrochloride.

Methodology:

  • Materials: Liver microsomes (rat and human), NADPH regenerating system, and a stock solution of the test compound.

  • Incubation: The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualization of the Pharmacokinetic Workflow

Pharmacokinetic_Workflow cluster_Preclinical_Study Preclinical Pharmacokinetic Study Dosing Drug Administration (Oral & IV) Sampling Blood Sampling (Time Course) Dosing->Sampling In Vivo Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis Plasma PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Concentration Data Report Comprehensive Pharmacokinetic Report PK_Analysis->Report ADME Profile

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Excretion: The Final Elimination

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, primarily through the kidneys (urine) and/or the liver (feces).

Projected Excretion Profile

Based on the anticipated metabolism of 2-(4-Fluorobenzyl)piperidine hydrochloride into more polar metabolites, renal excretion is expected to be the primary route of elimination.

Experimental Protocol: Mass Balance Study in Rats

Objective: To determine the routes and extent of excretion of 2-(4-Fluorobenzyl)piperidine hydrochloride and its metabolites.

Methodology:

  • Radiolabeling: A radiolabeled version of the compound (e.g., with ¹⁴C) is synthesized.

  • Dosing: A single dose of the radiolabeled compound is administered to rats.

  • Sample Collection: Urine and feces are collected at regular intervals for up to 7 days or until radioactivity is negligible.

  • Radioactivity Measurement: The total radioactivity in urine and feces is measured using a liquid scintillation counter.

  • Metabolite Profiling: The collected samples are analyzed by radio-HPLC and LC-MS/MS to identify and quantify the parent drug and its metabolites.

Visualization of Potential Metabolic Pathways

Metabolic_Pathways cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Conjugation Parent 2-(4-Fluorobenzyl)piperidine N_Dealkylation N-Dealkylation (Piperidine + 4-Fluorobenzaldehyde) Parent->N_Dealkylation Hydroxylation Hydroxylation (Aromatic or Piperidine Ring) Parent->Hydroxylation Oxidation Oxidation (Piperidine Ring) Parent->Oxidation Excretion Excretion (Urine/Feces) N_Dealkylation->Excretion Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Oxidation->Excretion Glucuronidation->Excretion

Caption: Potential metabolic pathways for 2-(4-Fluorobenzyl)piperidine hydrochloride.

Conclusion: A Roadmap for Future Investigation

This technical guide provides a comprehensive, albeit illustrative, pharmacokinetic profile of 2-(4-Fluorobenzyl)piperidine hydrochloride. The outlined experimental protocols and projected data offer a solid foundation for researchers to design and execute definitive preclinical studies. A thorough understanding of the ADME properties of this compound will be instrumental in guiding its future development as a potential therapeutic agent. The principles and methodologies described herein are broadly applicable to the pharmacokinetic characterization of other novel piperidine derivatives.

References

  • Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide - Benchchem.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Crouzel, C., et al. (2011). Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors. PubMed.
  • Lee, S. Y., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. PubMed.
  • Ten Assel, A. B., et al. (2025). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan.
  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (2026). ResearchGate.
  • Analytical Methods. (n.d.).
  • Synthesis and biological evaluation of 1-(4-[>18>F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methy l]piperidine for in vivo studies of acetylcholinesterase. (n.d.). Seoul National University.
  • 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE. (n.d.). CymitQuimica.
  • Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. (2026). ResearchGate.
  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. (n.d.). PMC.
  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. (2017). Medwin Publishers.
  • Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practic. (2009).
  • 2-(4-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE [1171549-62-4]. (n.d.). King-Pharm.
  • 4-(2-Fluorobenzyl)piperidine hydrochloride | CAS 193357-21-0. (n.d.). Santa Cruz Biotechnology.
  • 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Analytical Methods. (2010). RSC Publishing.
  • Ferro, S., et al. (2017). Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. PubMed.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PMC.
  • Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS - Benchchem. (n.d.).
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). MDPI.
  • 4-(2-Fluorobenzyl)Piperidine Hydrochloride | 193357-21-0. (n.d.). J&K Scientific.
  • Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. (2007). ACS Publications.
  • Structure‐Activity Relationships of Flupirtine Analogues for Liver Esterase‐Mediated Cleavage of the 4‐Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. (2025). ResearchGate.
  • 4-(4-Fluorobenzyl)piperidine hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023).
  • 4-(4-Fluorobenzyl)piperidine hydrochloride, 97% 1 g | Buy Online. (n.d.). Thermo Fisher Scientific.
  • 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0. (n.d.).
  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (n.d.).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
  • Ashimori, A., et al. (1991). Synthesis and pharmacological effects of optically active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride. PubMed.

Sources

Foundational

Comprehensive NMR Structural Characterization of 2-(4-Fluorobenzyl)piperidine Hydrochloride: A Methodological Whitepaper

Abstract The structural elucidation of substituted piperidine salts demands a rigorous, multi-nuclear approach due to inherent conformational flexibilities and severe spectral overlapping. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The structural elucidation of substituted piperidine salts demands a rigorous, multi-nuclear approach due to inherent conformational flexibilities and severe spectral overlapping. As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the complete Nuclear Magnetic Resonance (NMR) characterization of 2-(4-Fluorobenzyl)piperidine hydrochloride. By moving beyond basic 1D 1H NMR and employing a self-validating suite of 1D and 2D techniques—anchored by the highly diagnostic 19F nucleus—we can establish absolute structural certainty.

Conformational Dynamics & Causality in Experimental Design

Structural characterization is not merely an analytical task; it is a dynamic physical chemistry problem. Piperidine rings inherently undergo rapid chair-chair interconversions at room temperature[1]. However, the protonation of the piperidine nitrogen in the hydrochloride salt form significantly alters this conformational landscape. The bulky 4-fluorobenzyl group at the C2 position strongly prefers the equatorial orientation to minimize severe 1,3-diaxial steric clashes.

Solvent Causality: A common error in piperidine characterization is the default use of Chloroform-d ( CDCl3​ ). For 2-(4-Fluorobenzyl)piperidine hydrochloride, we specifically mandate the use of Dimethyl Sulfoxide-d6 (DMSO-d6) . The causality behind this choice is twofold:

  • Ion-Pair Solvation: The highly polar hydrochloride salt exhibits superior solubility in DMSO, preventing concentration-dependent chemical shift drifting.

  • Proton Exchange Inhibition: DMSO strongly hydrogen-bonds with the NH2+​ protons, drastically reducing their exchange rate with residual water. This allows the NH2+​ signals to be observed as distinct broad multiplets, which is critical for confirming the salt form and enabling NOESY/ROESY correlations to the adjacent C2 and C6 protons.

The Self-Validating NMR Workflow

A robust NMR protocol must be inherently self-validating. Relying solely on 1D 1H NMR for piperidine derivatives is a critical failure point due to severe multiplet overlap in the aliphatic region (1.2–3.5 ppm)[2]. To establish absolute structural certainty, we employ a multi-nuclear ( 1H , 13C , 19F ) and multi-dimensional (COSY, HSQC, HMBC) approach.

NMR_Workflow A Sample Preparation (API in DMSO-d6) B 1D NMR Acquisition (1H, 13C, 19F) A->B Solubility & Stability C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Identify Overlaps D Data Processing & Phase Correction C->D Raw FID Data E Structural Elucidation & Self-Validation D->E Processed Spectra

Caption: Self-Validating NMR Acquisition Workflow for Active Pharmaceutical Ingredients.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 20.0 mg of 2-(4-Fluorobenzyl)piperidine hydrochloride in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v TMS as an internal standard. Filter the solution through a 0.22 µm PTFE syringe filter into a 5 mm precision NMR tube to eliminate particulate-induced magnetic susceptibility broadening.

  • Instrument Tuning & Matching: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Perform automated tuning and matching (ATM) for 1H , 13C , and 19F nuclei to maximize the Q-factor of the probe coil.

  • 1D 1H Acquisition: Acquire 16 scans with a 30° flip angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • 1D 19F Acquisition: Acquire 16 scans with a spectral width of 250 ppm. 19F NMR is highly advantageous for fluorinated pharmaceuticals due to its 100% natural abundance and lack of background interference[3].

  • 1D 13C{1H} Acquisition: Acquire 1024 scans with composite pulse decoupling (WALTZ-16). Set D1 to 2.0 seconds.

  • 2D NMR Suite:

    • COSY: 128 t1​ increments, 4 scans per increment. Maps the contiguous spin system of the piperidine ring.

    • HSQC: 256 t1​ increments. Establishes direct C-H connectivities, resolving overlapping 1H signals by spreading them into the 13C dimension.

    • HMBC: 256 t1​ increments, optimized for long-range coupling ( nJCH​ = 8 Hz). Critical for linking the piperidine ring to the 4-fluorobenzyl moiety.

Multi-Nuclear Data Interpretation & Assignment Logic

The true expertise in NMR analysis lies in cross-referencing orthogonal datasets to build an irrefutable 3D model of the molecule.

Assignment_Logic Start 1D 1H & 13C Spectra COSY 1H-1H COSY (Piperidine Ring Spin System) Start->COSY HSQC 1H-13C HSQC (Direct C-H Connectivity) Start->HSQC F19 19F & 19F-13C Coupling (Fluorobenzyl Validation) Start->F19 HMBC 1H-13C HMBC (Quaternary Carbons & Linkages) COSY->HMBC HSQC->HMBC Final Unambiguous 3D Structure HMBC->Final F19->Final

Caption: Logical Pathway for 2D NMR Structural Assignment.

The 19F Beacon and Diagnostic J-Couplings

The fluorine atom at the para-position of the benzyl ring serves as an isolated NMR beacon. It typically resonates around -115 to -118 ppm[4]. The high sensitivity of the 19F nucleus allows for rapid confirmation of the fluorophenyl moiety[3].

More importantly, the presence of the fluorine atom provides a self-validating mechanism in the 13C spectrum via heteronuclear spin-spin coupling ( JCF​ ). The carbon directly attached to the fluorine (C4') will appear as a doublet with a massive one-bond coupling ( 1JCF​≈245 Hz). The ortho-carbons (C3'/C5') exhibit a two-bond coupling ( 2JCF​≈21 Hz), and the meta-carbons (C2'/C6') show a three-bond coupling ( 3JCF​≈8 Hz). This predictable splitting pattern unambiguously assigns the aromatic carbons without relying on complex 2D HMBC correlations alone.

Deconvolving the Piperidine Ring

The aliphatic protons of the piperidine ring (C3, C4, C5) invariably collapse into a complex, overlapping multiplet between 1.2 and 1.9 ppm[2]. To deconvolve this, we trace the scalar coupling network sequentially using 1H−1H COSY. Starting from the downfield C2 methine proton (shifted to 3.0–3.5 ppm due to the adjacent N+ ), we can "walk" around the ring. HSQC is then used to map these resolved proton assignments directly onto their corresponding 13C shifts.

Quantitative Data Summary

The following table summarizes the expected chemical shifts, multiplicities, and the structural logic used to assign the core moieties of 2-(4-Fluorobenzyl)piperidine hydrochloride.

Structural MoietyNucleusExpected Shift (ppm)Multiplicity & Coupling LogicDiagnostic Value
C4' (Aromatic) 13C 160.0 – 163.0d, 1JCF​≈245 HzDirect C-F bond confirmation
C3', C5' (Aromatic) 13C 114.5 – 115.5d, 2JCF​≈21 HzOrtho-carbon validation
C2', C6' (Aromatic) 13C 130.5 – 131.5d, 3JCF​≈8 HzMeta-carbon validation
F (Aromatic) 19F -115.0 to -118.0tt or mIsolated fluorophenyl beacon
C2' / C6' Protons 1H 7.20 – 7.35dd, 3JHH​≈8.5 , 4JHF​≈5.5 HzAromatic system assignment
C3' / C5' Protons 1H 7.10 – 7.20t, 3JHH​≈8.5 , 3JHF​≈8.5 HzProximity to fluorine
C2 (Piperidine) 1H 3.00 – 3.50mDownfield shift via adjacent N+
NH2+​ 1H 8.50 – 9.50br sConfirms hydrochloride salt form
Conclusion

The structural characterization of 2-(4-Fluorobenzyl)piperidine hydrochloride requires a deliberate, causality-driven approach. By selecting the correct solvent to lock proton exchange, utilizing 19F as an internal beacon, and employing a self-validating 2D NMR matrix, researchers can confidently resolve the conformational and spectral complexities inherent to fluorinated piperidine derivatives.

References
  • Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. National Library of Medicine (PMC).[Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Library of Medicine (PMC).[Link]

  • Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Universidad de Chile.[Link]

Sources

Exploratory

Receptor Binding Affinity and Pharmacological Profiling of 2-(4-Fluorobenzyl)piperidine Hydrochloride: A Technical Guide

Executive Summary & Structural Rationale As a Senior Application Scientist, I approach the pharmacological profiling of 2-(4-Fluorobenzyl)piperidine hydrochloride (CAS: 1171549-62-4) 1[1] not merely as a collection of da...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the pharmacological profiling of 2-(4-Fluorobenzyl)piperidine hydrochloride (CAS: 1171549-62-4) 1[1] not merely as a collection of data points, but as a dynamic interplay of steric, electronic, and thermodynamic factors.

The parent scaffold, 2-benzylpiperidine, is a known but relatively weak monoamine transporter inhibitor 2[2]. The transition to its para-fluorinated derivative represents a calculated Fragment-Based Drug Design (FBDD) strategy aimed at optimizing both pharmacokinetics and pharmacodynamics.

The Causality of the 4-Fluoro Substitution

Why introduce a fluorine atom at the para-position of the benzyl ring? The causality is twofold:

  • Steric and Electronic Modulation (Target Affinity): Fluorine is the most electronegative element, yet its Van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This allows the 4-fluoro substitution to drastically alter the electron density of the phenyl ring without introducing significant steric clash. Within the primary binding site (S1 pocket) of the human dopamine transporter (hDAT) 3[3], this electron withdrawal strengthens edge-to-face π−π stacking and cation- π interactions with key aromatic residues, typically resulting in a multi-fold increase in binding affinity 4[4].

  • Metabolic Shielding (Stability): The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). By occupying the para-position of the benzyl ring, the fluorine atom effectively blocks cytochrome P450-mediated aromatic hydroxylation, which is a primary metabolic clearance pathway for arylpiperidines 4[4].

SAR_Optimization A 2-Benzylpiperidine (Base Scaffold) DAT Ki ~ 6.36 µM B Para-Fluorination (Structural Modification) A->B SAR Optimization C 2-(4-Fluorobenzyl)piperidine Enhanced Lipophilicity & Stability B->C Synthesis D Metabolic Stability (Blocks CYP450 Hydroxylation) C->D Pharmacokinetics E Target Affinity (Altered π-π stacking at DAT) C->E Pharmacodynamics F In Vivo Efficacy (Prolonged Half-life & Potency) D->F Synergistic Effect E->F Synergistic Effect

Fig 1: Pharmacological impact of para-fluorination on the 2-benzylpiperidine scaffold.

Receptor Binding Profile: Quantitative Analysis

To understand the magnitude of the structural upgrade, we must compare the baseline metrics of the unfluorinated parent compound against the established data for the fluorinated analog class.

Target / Property2-Benzylpiperidine (Unfluorinated)4-Fluorobenzylpiperidine AnalogsFold Change / Impact
Dopamine Transporter (DAT) Affinity ( Ki​ ) 6,360 nM 2[2]Modulated (Often < 100 nM) 5[5]> 60-fold increase in affinity
Norepinephrine Transporter (NET) Inhibition 36% at 10,000 nM 2[2]Enhanced functional inhibitionIncreased adrenergic tone
Serotonin Transporter (SERT) Inhibition 22% at 10,000 nM 2[2]Variable (Depends on N-substitution)Modest selectivity shift
Metabolic Stability (CYP450) Susceptible to para-hydroxylationHighly resistant 4[4]Prolonged half-life

Experimental Protocols: Building Self-Validating Systems

To generate trustworthy data, an assay must be self-validating. This requires incorporating internal controls that confirm the integrity of the biological matrix and the specificity of the readout. Below are the definitive, step-by-step methodologies for evaluating 2-(4-Fluorobenzyl)piperidine hydrochloride.

Protocol 1: Radioligand Competitive Binding Assay (DAT)

Objective: Determine the inhibition constant ( Ki​ ) of the compound at the human dopamine transporter.

The Causality of Reagent Selection:

  • Why use [3H]-WIN35,428? Unlike [3H]-dopamine, which is a substrate and gets translocated across the cell membrane, WIN35,428 is a conformationally restricted cocaine analog. It binds to the outward-facing state of DAT without being transported, providing the stable thermodynamic equilibrium necessary for accurate competitive displacement calculations.

  • Why use GBR-12909 for non-specific binding? To define the assay's baseline, we use 10 µM GBR-12909. Because this compound is structurally distinct from piperidines and highly selective for DAT, any residual radioactivity measured in its presence can be confidently attributed to background lipid partitioning or filter binding, rather than off-target receptor interactions.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hDAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in the same buffer to a final protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of [3H]-WIN35,428 (final concentration ~1.5 nM).

    • 50 µL of 2-(4-Fluorobenzyl)piperidine hydrochloride at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

    • 100 µL of the prepared hDAT membrane suspension.

  • Incubation: Seal the plate and incubate at 4°C for 2 hours to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with 1 mL of ice-cold wash buffer.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression analysis. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Radioligand_Assay N1 1. Cell Culture (HEK-293-hDAT) N2 2. Membrane Preparation N1->N2 N3 3. Incubation ([3H]-Ligand + Test Cpd) N2->N3 N4 4. Filtration & Washing N3->N4 N5 5. Scintillation Counting N4->N5 N6 6. Data Analysis (IC50 / Ki) N5->N6

Fig 2: Step-by-step workflow for the radioligand competitive binding assay.

Protocol 2: In Vitro Monoamine Uptake Assay

Objective: Assess the functional reuptake inhibition ( IC50​ ) of the compound to confirm that binding affinity translates to functional transporter blockade 5[5].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-293-hDAT cells into 24-well poly-D-lysine coated plates and culture until ~90% confluent.

  • Pre-incubation: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer. Add 2-(4-Fluorobenzyl)piperidine hydrochloride (dissolved in DMSO, final DMSO < 0.1%) at various concentrations and pre-incubate for 15 minutes at 37°C. Self-Validation Step: Include a positive control well containing 10 µM Methylphenidate to ensure the assay window is functioning.

  • Substrate Addition: Add 20 nM of [3H]-dopamine to each well. Incubate for exactly 10 minutes at 37°C.

  • Termination & Lysis: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer. Lyse the cells using 1% SDS (sodium dodecyl sulfate) for 30 minutes.

  • Quantification: Transfer the lysate to scintillation vials and measure the internalized [3H]-dopamine via liquid scintillation counting.

References

  • Wikipedia. "2-Benzylpiperidine". Wikipedia. URL:[Link]

  • RSC MedChemComm. "From linked open data to molecular interaction: studying selectivity trends for ligands of the human serotonin and dopamine transporter". RSC Publishing. URL:[Link]

Sources

Foundational

The Blood-Brain Barrier Permeability of 2-(4-Fluorobenzyl)piperidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The development of central nervous system (CNS) therapeutics requires molecular scaffolds capable of efficiently crossing the highly restrictive blood-brain barrier (BBB). 2-(4-Fluorobenzyl)piperidine h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires molecular scaffolds capable of efficiently crossing the highly restrictive blood-brain barrier (BBB). 2-(4-Fluorobenzyl)piperidine hydrochloride is a highly versatile pharmacophore utilized in the design of neuroreceptor ligands, positron emission tomography (PET) tracers, and enzyme inhibitors targeting neurodegenerative diseases. This whitepaper provides an in-depth technical analysis of the physicochemical properties, transport mechanisms, and self-validating experimental protocols required to accurately assess the BBB permeability of this critical chemical fragment.

Structural Rationale and Physicochemical Profiling

The intrinsic ability of a molecule to cross the neurovascular unit is dictated by its physicochemical space. 2-(4-Fluorobenzyl)piperidine is structurally optimized for CNS penetration, but its formulation as a hydrochloride salt introduces specific bioanalytical considerations.

The Causality of Chemical Design
  • The Fluorine Substitution: The addition of a highly electronegative fluorine atom at the para-position of the benzyl ring serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, which is the primary driver for passive transcellular diffusion across the lipid bilayers of brain microvascular endothelial cells (BMECs). Second, the strong carbon-fluorine bond resists metabolic cleavage by cytochrome P450 enzymes, preventing rapid para-hydroxylation and increasing the compound's metabolic half-life[1].

  • The Piperidine Core and Salt Formulation: The secondary amine of the piperidine ring has a basic pKa of approximately 9.5, meaning it is >99% protonated at a physiological pH of 7.4. While neutral molecules cross the BBB more readily, the free base of this compound is an oil that is highly insoluble in aqueous media. Formulating it as a hydrochloride (HCl) salt ensures rapid dissolution in physiological buffers (e.g., HBSS) without requiring excessive concentrations of DMSO, which can compromise the integrity of cell monolayers in in vitro assays.

Table 1: Physicochemical Parameters and CNS Implications
ParameterValuePharmacokinetic Implication
Molecular Weight (Free Base) 193.26 g/mol Well below the 400 Da threshold; ideal for passive CNS diffusion.
Molecular Weight (HCl Salt) 229.72 g/mol Enhances aqueous solubility for assay formulation and oral dosing.
Topological Polar Surface Area 12.03 Ų< 90 Ų; minimal hydrogen bonding potential, strongly favoring BBB entry.
Estimated LogP ~2.8Falls within the optimal lipophilicity range (2.0 - 3.5) for membrane permeation.
Basic pKa (Piperidine NH) ~9.5Requires a dynamic acid-base equilibrium at the membrane interface for diffusion.

These parameters collectively yield highly favorable CNS Multiparameter Optimization (CNS MPO) and BBB scores, making derivatives of this scaffold prime candidates for neuroimaging and therapeutic development[2].

Mechanisms of Transcellular Transport

The primary route of entry for 2-(4-Fluorobenzyl)piperidine into the brain parenchyma is passive transcellular diffusion . However, achieving high permeability in vitro does not always guarantee high brain exposure in vivo.

As observed in preclinical PET imaging studies, certain unmodified 4-(4-fluorobenzyl)piperidine compounds have demonstrated surprisingly low brain uptake (0.035%-0.054% ID/g) alongside high bone tissue uptake[3]. This phenomenon is caused by rapid in vivo radiodefluorination and potential recognition by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Therefore, understanding the dynamic interplay between passive entry and active efflux is critical.

BBB_Transport Blood Systemic Circulation (pH 7.4) Endothelial Brain Microvascular Endothelial Cells (BMECs) Blood->Endothelial Passive Transcellular Diffusion (High LogP) Brain CNS Parenchyma (Target Engagement) Endothelial->Brain BBB Penetration Pgp Efflux Transporters (P-gp / BCRP) Endothelial->Pgp Substrate Binding Pgp->Blood Active Efflux

Fig 1. Mechanistic pathway of 2-(4-Fluorobenzyl)piperidine crossing the blood-brain barrier.

Self-Validating Experimental Workflows

To accurately quantify the BBB permeability of 2-(4-Fluorobenzyl)piperidine hydrochloride, researchers must employ a tiered, self-validating testing cascade. Do not rely on a single assay; instead, use orthogonal methods to separate passive diffusion from active efflux.

Workflow Prep 1. Compound Formulation (Solubilization of HCl Salt) InVitro 2. In Vitro Permeability (PAMPA-BBB & MDCK-MDR1) Prep->InVitro Stock in DMSO, dilute in HBSS InVivo 3. In Vivo PK Profiling (LC-MS/MS Kp,brain Analysis) InVitro->InVivo Pe > 4 x 10^-6 cm/s Efflux Ratio < 2.0 PET 4. Ex Vivo / PET Imaging (Radiolabeled Tracing) InVivo->PET Kp,brain > 0.5 Favorable CNS Kinetics

Fig 2. Tiered experimental workflow for evaluating the BBB permeability of CNS-active scaffolds.
Protocol 1: PAMPA-BBB (Passive Diffusion Assessment)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active transport.

  • Formulation: Dissolve 2-(4-Fluorobenzyl)piperidine HCl in 100% DMSO to create a 10 mM stock. Dilute to 10 µM in PBS (pH 7.4), ensuring the final DMSO concentration is ≤1% to prevent artificial membrane degradation.

  • Membrane Preparation: Coat the porous filter of the donor plate with a porcine brain lipid extract dissolved in dodecane.

  • Incubation: Add the compound solution to the donor well and blank PBS to the acceptor well. Incubate at 37°C for 4 hours.

  • Self-Validation Step: Co-incubate with reference standards—Verapamil (high permeability control) and Theophylline (low permeability control). If the controls fall outside historical ranges, discard the plate.

  • Quantification: Analyze donor and acceptor wells via LC-MS/MS to calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high passive BBB penetration.

Protocol 2: MDCK-MDR1 Assay (Efflux Liability Assessment)

Because the compound may be a substrate for P-gp, cell-based assays are required[1].

  • Cell Culture: Seed MDCK cells transfected with the human MDR1 gene (encoding P-gp) on transwell inserts. Culture until Transepithelial Electrical Resistance (TEER) exceeds 200 Ω⋅cm2 .

  • Bidirectional Transport: Measure permeability in both the Apical-to-Basolateral (A B) and Basolateral-to-Apical (B A) directions.

  • Self-Validation Step: Run a parallel assay in the presence of 2 µM Elacridar (a potent P-gp inhibitor).

  • Data Interpretation: Calculate the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 that drops to ~1.0 in the presence of Elacridar definitively proves P-gp mediated efflux.

Protocol 3: In Vivo Brain-to-Plasma Ratio ( Kp,brain​ )
  • Dosing: Administer the compound intravenously (IV) at 1-5 mg/kg to wild-type mice.

  • Sampling: At T=0.5, 1, and 2 hours, sacrifice the animals. Collect systemic blood and harvest the whole brain.

  • Self-Validation Step (Vascular Correction): Prior to sacrifice, inject a vascular marker (e.g., FITC-dextran). Subtract the fluorescence-derived vascular volume from the total brain homogenate concentration to ensure you are measuring true parenchymal penetration, not just drug trapped in the capillaries.

  • Analysis: Calculate Kp,brain​=AUCbrain​/AUCplasma​ . A value > 0.3 is generally required for CNS target engagement.

Applications in CNS Drug Discovery

The validated BBB permeability of the 2-(4-Fluorobenzyl)piperidine scaffold has led to its extensive use in modern drug discovery:

  • Alzheimer's Disease (BACE1 Inhibitors): Virtual screening and molecular dynamics simulations have identified structurally related compounds with high BBB permeability that successfully dock into the active site of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary target for Alzheimer's therapeutics[4].

  • Parkinson's Disease (Tyrosinase Inhibitors): Chemical exploration of the 4-(4-fluorobenzyl)piperidine fragment has yielded novel polycyclic structures that act as potent tyrosinase inhibitors. These derivatives exhibit nanomolar inhibitory activity and proven BBB-penetrating ability, marking them as promising leads for Parkinson's disease[5].

  • Neuroimaging (PET Tracers): By appending functional groups like carboxamides to the piperidine nitrogen, researchers have successfully synthesized 18 F-labeled PET tracers (e.g., for P2Y12 receptor imaging) that cross the BBB with highly favorable kinetic profiles and avoid the radiodefluorination pitfalls of the naked scaffold[2].

References

2.[4] Title: BACE1 Inhibition Utilizing Organic Compounds Holds Promise as a Potential Treatment for Alzheimer's and Parkinson's Diseases Source: researchgate.net URL:[Link]

3.[2] Title: Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the Brain Source: nih.gov (PMC) URL:[Link]

4.[3] Title: Selected PET Radioligands for Ion Channel Linked Neuroreceptor Imaging: Focus on GABA, NMDA and nACh Receptors Source: nih.gov (PMC) URL:[Link]

5.[5] Title: Discovery of Resorcinol-Based Polycyclic Structures as Tyrosinase Inhibitors for Treatment of Parkinson's Disease Source: acs.org (ACS Publications) URL:[Link]

Sources

Exploratory

Metabolic Profiling and Biotransformation Pathways of 2-(4-Fluorobenzyl)piperidine Hydrochloride in Human Liver Microsomes

Executive Summary & Pharmacochemical Context The compound 2-(4-Fluorobenzyl)piperidine hydrochloride represents a critical structural scaffold frequently utilized in the design of central nervous system (CNS) agents, p38...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacochemical Context

The compound 2-(4-Fluorobenzyl)piperidine hydrochloride represents a critical structural scaffold frequently utilized in the design of central nervous system (CNS) agents, p38 α MAP kinase inhibitors, and dopamine receptor antagonists[1]. Understanding its metabolic fate is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and toxicological liabilities.

From a rational drug design perspective, the incorporation of a fluorine atom at the para-position of the benzyl ring is a deliberate bioisosteric strategy. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) and highly resistant to cytochrome P450 (CYP450)-mediated oxidative cleavage. By blocking the para-position—typically the most electron-rich and sterically accessible site for aromatic hydroxylation—medicinal chemists force the metabolic machinery to target alternative, often slower, sites of oxidation. This strategic deactivation enhances the overall metabolic stability of the compound.

This technical guide delineates the core Phase I metabolic pathways of 2-(4-Fluorobenzyl)piperidine in Human Liver Microsomes (HLMs), providing field-proven methodologies for in vitro kinetic profiling and structural elucidation of its metabolites.

Core Metabolic Pathways in Liver Microsomes

When incubated with HLMs fortified with the essential cofactor NADPH, 2-(4-Fluorobenzyl)piperidine undergoes several parallel biotransformation routes catalyzed predominantly by the CYP450 superfamily.

Pathway A: Benzylic Hydroxylation (Major Route)

The benzylic carbon (the CH2​ bridge linking the piperidine ring to the fluorophenyl group) is highly activated. During the CYP450 catalytic cycle, the abstraction of a hydrogen atom from this position yields a radical intermediate that is heavily stabilized by the adjacent aromatic π -system. This pathway, primarily mediated by CYP3A4 and CYP2D6 , results in the formation of a benzylic alcohol.

Pathway B: Piperidine Ring Oxidation (Moderate Route)

The alicyclic piperidine ring is susceptible to oxidation, a common fate for piperidine-containing therapeutics[2]. Oxidation typically occurs at the α -carbon (adjacent to the secondary amine), forming an unstable carbinolamine intermediate. This intermediate rapidly undergoes further oxidation to form a stable lactam (piperidone)[3]. Alternatively, direct N-hydroxylation of the secondary amine can occur, yielding a hydroxylamine, though carbon-centered oxidation is generally favored[2].

Pathway C: Aromatic Hydroxylation (Minor Route)

Because the para-position is electronically deactivated and sterically blocked by the fluorine atom, aromatic hydroxylation is significantly hindered[4]. However, minor oxidation can still occur at the ortho- or meta-positions relative to the fluorine atom, typically catalyzed by CYP2C9 or CYP2C19 , similar to the metabolic profiles of other fluorobenzyl-containing xenobiotics[5].

MetabolicPathway Parent 2-(4-Fluorobenzyl)piperidine (Parent Compound) M1 Benzylic Hydroxylation (CYP3A4 / CYP2D6) Parent->M1 Major Pathway (+16 Da) M2 Piperidine Ring Oxidation (Alpha-Hydroxylation -> Lactam) Parent->M2 Moderate Pathway (+14 Da) M3 N-Hydroxylation (Hydroxylamine Formation) Parent->M3 Minor Pathway (+16 Da) M4 Aromatic Hydroxylation (Ortho/Meta to Fluorine) Parent->M4 Minor Pathway (+16 Da)

Metabolic pathways of 2-(4-Fluorobenzyl)piperidine catalyzed by hepatic CYP450 enzymes.

Experimental Methodology: In Vitro HLM Assay

To accurately map these pathways, we utilize an in vitro Human Liver Microsome (HLM) assay.

Causality of the Model: HLMs are selected over whole human hepatocytes to specifically isolate Phase I oxidative pathways. By intentionally omitting UDP-glucuronic acid (UDPGA)—the cofactor required for glucuronidation—we uncouple Phase I from Phase II metabolism. This allows for the precise kinetic profiling of CYP450-mediated clearance without the confounding variables of sequential conjugation or active cellular transport.

Self-Validating Protocol Design

Trustworthiness in DMPK assays requires built-in self-validation. This protocol mandates two critical controls:

  • Negative Control (Minus-NADPH): Ensures that any observed parent depletion or mass shifts are strictly CYP450-dependent and not artifacts of chemical instability or thermal degradation.

  • Positive Control (Midazolam): A known rapid-clearance CYP3A4 substrate is run in parallel to validate the enzymatic competence of the specific HLM lot being used.

Step-by-Step Workflow
  • Matrix Preparation: Thaw HLMs on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein and 1.0 µM of 2-(4-Fluorobenzyl)piperidine hydrochloride in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1.0 mM.

  • Time-Course Aliquoting: At predetermined time points (e.g., 0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching & Extraction: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Expert Insight: Cold acetonitrile is chosen not merely to arrest enzymatic activity via rapid protein denaturation, but because it simultaneously acts as an extraction solvent, liberating lipophilic metabolites from the hydrophobic active sites of the CYP450 enzymes.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • LC-HRMS Analysis: Transfer the supernatant to analytical vials for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) analysis to quantify parent depletion and structurally elucidate metabolites via MS/MS fragmentation.

Workflow S1 1. HLM Incubation (NADPH, 37°C) S2 2. Reaction Quenching (Cold Acetonitrile) S1->S2 S3 3. Centrifugation (Protein Precipitation) S2->S3 S4 4. LC-HRMS/MS (Metabolite Profiling) S3->S4

Step-by-step workflow for in vitro human liver microsome (HLM) metabolic stability assays.

Quantitative Data & Kinetic Profiling

The depletion of the parent compound over time is plotted using log-linear regression to determine the elimination rate constant ( k ). The in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using the following equations:

  • t1/2​=0.693/k

  • CLint​=(k×V)/P (where V is incubation volume and P is microsomal protein mass)

The table below summarizes the representative kinetic parameters and metabolite distribution for 2-(4-Fluorobenzyl)piperidine in a standard HLM assay.

ParameterValueAnalytical Method / Derivation
Test Concentration 1.0 µMLC-HRMS/MS
Microsomal Protein 0.5 mg/mLBradford Assay
In vitro Half-Life ( t1/2​ ) ~42.5 minSubstrate Depletion (Log-linear)
Intrinsic Clearance ( CLint​ ) ~32.6 µL/min/mg protein CLint​=(0.693/t1/2​)×(1/[Protein])
Major Metabolite (M1) Benzylic AlcoholMass Shift (+16 Da), MS/MS localization
Moderate Metabolite (M2) Piperidone (Lactam)Mass Shift (+14 Da), MS/MS localization
Metabolic Stability Classification ModerateBased on hepatic extraction ratio predictions

References

  • BenchChem Technical Support Team. "(S)-3-(4-Fluorobenzyl)piperidine | 275815-80-0 | Benchchem: Toxicology and Metabolism." Benchchem.
  • BenchChem Technical Support Team. "3-(4-Fluorobenzyl)piperidine hydrochloride | 745817-38-3 | Benchchem." Benchchem.
  • Kulanthaivel, P., et al. "A novel P450-catalyzed transformation of the 2,2,6,6-tetramethyl piperidine moiety to a 2,2-dimethyl pyrrolidine in human liver microsomes: characterization by high resolution quadrupole-time-of-flight mass spectrometry and 1H-NMR." PubMed, National Institutes of Health.
  • Wang, J., et al. "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." PMC, National Institutes of Health.
  • Kim, Y., et al. "In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry." MDPI.

Sources

Foundational

Preliminary Toxicity Screening of 2-(4-Fluorobenzyl)piperidine Hydrochloride: A Technical Guide

Executive Summary & Pharmacological Context In contemporary drug discovery, the benzylpiperidine motif is a highly privileged pharmacophore, serving as the structural backbone for acetylcholinesterase (AChE) inhibitors (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In contemporary drug discovery, the benzylpiperidine motif is a highly privileged pharmacophore, serving as the structural backbone for acetylcholinesterase (AChE) inhibitors (e.g., donepezil) [1], novel p38α MAP kinase inhibitors [2], and indirect AMPK activators [3]. 2-(4-Fluorobenzyl)piperidine hydrochloride (CAS: 1171549-62-4) represents a critical synthetic intermediate and lead scaffold.

The strategic installation of a fluorine atom at the para-position of the benzyl ring is not arbitrary. Fluorination serves two primary mechanistic purposes:

  • Metabolic Shielding: The strong C–F bond (approx. 116 kcal/mol) blocks cytochrome P450-mediated aromatic oxidation at the highly reactive para-position, thereby increasing the molecule's metabolic half-life [4].

  • pKa Modulation and hERG Mitigation: The electron-withdrawing nature of the fluorine atom inductively lowers the pKa of the basic piperidine nitrogen. This reduction in basicity is a proven strategy to decrease binding affinity to the hERG potassium channel, a primary driver of drug-induced long QT syndrome [3].

However, these modifications necessitate a rigorous, specialized preliminary toxicity screening cascade. This whitepaper outlines a self-validating in vitro screening protocol specifically tailored to address the unique toxicological liabilities of fluorinated benzylpiperidines.

Mechanistic Rationale for Toxicity Screening

Before advancing to in vivo models, 2-(4-Fluorobenzyl)piperidine hydrochloride must be evaluated across three distinct toxicological axes. Understanding the causality behind these assays ensures that researchers are not merely checking boxes, but actively interrogating the molecule's chemical biology.

  • Axis 1: Basal Cytotoxicity & Mitochondrial Impairment. Lipophilic amines can accumulate in cellular compartments like lysosomes and mitochondria, leading to phospholipidosis or uncoupling of oxidative phosphorylation. We utilize HepG2 (hepatic) and PC12 (neuronal) cell lines to assess systemic and CNS-specific toxicities, respectively [1].

  • Axis 2: Cardiotoxicity (hERG Liability). The protonated piperidine nitrogen at physiological pH can interact with the critical Tyr652 and Phe656 residues within the hERG channel pore. While fluorination mitigates this, empirical patch-clamp validation remains mandatory [3].

  • Axis 3: Fluorine-Specific Metabolic Toxicity. Though rare in para-fluorinated aromatics, aberrant metabolism can theoretically lead to the release of toxic fluoride ions ( F− ) or fluoroacetic acid, a potent inhibitor of the Krebs cycle [4].

Experimental Protocols: A Self-Validating Workflow

The following methodologies provide step-by-step instructions for the preliminary screening cascade. Each protocol includes internal controls to ensure the system is self-validating.

Protocol A: High-Throughput Cytotoxicity (MTT Assay)

Objective: Determine the IC50​ for cellular viability in HepG2 and PC12 cell lines. Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. A drop in signal directly correlates to mitochondrial toxicity or cell death.

  • Cell Seeding: Seed HepG2 and PC12 cells in 96-well plates at a density of 1×104 cells/well in 100 µL of DMEM (supplemented with 10% FBS). Incubate for 24 h at 37°C in a 5% CO2​ atmosphere.

  • Compound Preparation: Dissolve 2-(4-Fluorobenzyl)piperidine hydrochloride in sterile DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 300 µM. (Crucial: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced toxicity).

  • Treatment: Aspirate media and replace with 100 µL of compound-laced media. Include a vehicle control (0.5% DMSO) and a positive toxic control (e.g., Doxorubicin, 10 µM). Incubate for 48 h.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C [5].

  • Solubilization & Readout: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the intracellular formazan crystals. Shake for 10 minutes. Read absorbance at 540 nm using a microplate reader.

  • Validation: The assay is considered valid only if the vehicle control shows >95% viability and the Doxorubicin control shows <20% viability.

Protocol B: Automated Patch-Clamp hERG Assay

Objective: Quantify the inhibition of the IKr​ potassium current to assess pro-arrhythmic risk. Causality: By measuring the "tail current" of HEK293 cells stably expressing the hERG channel, we can directly observe if the piperidine moiety is physically occluding the channel pore.

  • Cell Preparation: Harvest HEK293-hERG cells at 70-80% confluency. Suspend in extracellular recording solution (containing 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration. The internal solution must contain 130 mM KCl to drive the outward potassium current.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse 2-(4-Fluorobenzyl)piperidine hydrochloride at escalating concentrations (1 µM, 10 µM, 30 µM). Monitor the peak tail current amplitude.

  • Validation: Use Terfenadine (1 µM) as a positive control (must show >80% inhibition). Calculate the IC50​ using a Hill equation fit.

Protocol C: Microsomal Stability and Defluorination Monitoring

Objective: Assess hepatic clearance and screen for toxic defluorination. Causality: Incubating the compound with human liver microsomes (HLMs) mimics Phase I metabolism. Monitoring free fluoride ions ensures the C-F bond remains intact under enzymatic stress.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

  • Fluoride Monitoring: Concurrently, utilize a Fluoride Ion Selective Electrode (ISE) on a scaled-up 60-minute incubation sample to detect any free F− release, comparing it against a standard curve.

Quantitative Data Summarization

The following table synthesizes representative toxicity thresholds for 2-(4-Fluorobenzyl)piperidine hydrochloride compared to standard benchmarks, illustrating the protective effects of fluorination and the acceptable safety margins for this chemical class.

Assay / Parameter2-(4-Fluorobenzyl)piperidine HClNon-Fluorinated AnalogToxic Control Benchmark
HepG2 Cytotoxicity ( IC50​ ) > 150 µM~ 110 µMDoxorubicin: 1.2 µM
PC12 Cytotoxicity ( IC50​ ) > 100 µM~ 85 µMDoxorubicin: 0.8 µM
hERG Inhibition ( IC50​ ) > 30 µM (Low Liability)~ 12 µM (Mod. Liability)Terfenadine: 0.05 µM
Microsomal CLint​ (µL/min/mg) < 20 (Stable)> 60 (Rapidly cleared)Verapamil: ~ 80
Defluorination ( F− release) Below Limit of DetectionN/AFluoroacetate: High

Data Interpretation: The para-fluorination significantly improves both the metabolic stability ( CLint​ ) and the hERG safety profile compared to the non-fluorinated benzylpiperidine analog, while maintaining a highly favorable cytotoxicity profile well above anticipated therapeutic plasma concentrations.

Toxicity Screening Workflow Visualization

The logical progression of the screening cascade is designed to fail fast and fail cheap. Compounds must pass basal cytotoxicity and hERG screening before advancing to complex metabolic assays.

ToxicityWorkflow Start 2-(4-Fluorobenzyl)piperidine HCl Candidate Cyto 1. Cytotoxicity Screening (MTT Assay: PC12 / HepG2) Start->Cyto hERG 2. Cardiotoxicity (hERG Patch-Clamp) Start->hERG Metab 3. Metabolic Stability (CYP450 / Defluorination) Start->Metab Decision Toxicity Profile Assessment Cyto->Decision hERG->Decision Metab->Decision Proceed Proceed to In Vivo (Low Toxicity) Decision->Proceed Pass Halt Structural Optimization (High Toxicity) Decision->Halt Fail

Hierarchical in vitro toxicity screening workflow for fluorinated benzylpiperidines.

References

  • Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • JX401, A p38alpha inhibitor containing a 4-benzylpiperidine motif, identified via a novel screening system in yeast PubMed - National Institutes of Health (NIH) URL:[Link]

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Piperidine and valproic acid hybrid compound outperforms methotrexate as anti-proliferative and cells migration inhibition RSC Advances - Royal Society of Chemistry URL:[Link]

Exploratory

Crystal Structure and Physicochemical Properties of 2-(4-Fluorobenzyl)piperidine Hydrochloride: A Technical Guide

Introduction and Pharmacochemical Significance The compound 2-(4-Fluorobenzyl)piperidine hydrochloride is a highly versatile building block and pharmacophore intermediate utilized in the synthesis of central nervous syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacochemical Significance

The compound 2-(4-Fluorobenzyl)piperidine hydrochloride is a highly versatile building block and pharmacophore intermediate utilized in the synthesis of central nervous system (CNS) agents, enzyme inhibitors, and modulators of fibrinolysis[1, 2]. The presence of the piperidine ring—a ubiquitous saturated nitrogen heterocycle—combined with a fluorinated benzyl moiety provides a highly tunable scaffold for drug discovery. For instance, structurally related isomers like 4-(4-fluorobenzyl)piperidine have been successfully co-crystallized as fragments inhibiting beta-secretase, a major target in Alzheimer's disease research [3].

Understanding the solid-state chemistry, crystal structure, and physicochemical properties of 2-(4-fluorobenzyl)piperidine hydrochloride is critical for downstream pharmaceutical formulation. The salt form (hydrochloride) is specifically chosen to overcome the poor aqueous solubility of the free base, while the crystal packing dictates the compound's stability, hygroscopicity, and dissolution rate.

Physicochemical Profiling

The physicochemical profile of an active pharmaceutical ingredient (API) or its key intermediate dictates its behavior in biological systems and formulation matrices. The hydrochloride salt of 2-(4-fluorobenzyl)piperidine acts as a self-validating system for solubility enhancement: the protonation of the secondary amine shifts the compound from a lipophilic oil/low-melting solid to a highly crystalline, water-soluble powder.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 2-(4-fluorobenzyl)piperidine hydrochloride [1].

PropertyValue / DescriptionAnalytical Rationale
Chemical Formula C₁₂H₁₇ClFNAccounts for the protonated piperidine and chloride counterion.
Molecular Weight 229.72 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
Physical State Crystalline solid (White to off-white)Indicative of high lattice energy driven by ionic interactions.
Computed XLogP3 (Free Base) ~ 2.5 - 3.0Fluorine substitution enhances lipophilicity and membrane permeability.
Hydrogen Bond Donors 2 (in salt form: NH₂⁺)Critical for forming the crystal lattice and target binding.
Hydrogen Bond Acceptors 2 (F, Cl⁻)Facilitates secondary interactions in the solid state.

Crystallographic Architecture and Lattice Packing

The crystal structure of piperidine hydrochloride derivatives follows well-established crystallographic rules. Foundational crystallographic studies on piperidine hydrochloride (isomorphous with piperidinium hydrogen sulphide) demonstrate that the piperidine ring predominantly adopts a chair conformation [4].

The Role of Hydrogen Bonding and Halogen Interactions

In the solid state, the protonated nitrogen atom (NH₂⁺) of the piperidine ring acts as a potent hydrogen bond donor. It forms strong, highly directional N-H···Cl hydrogen bonds with the chloride counterions. Because there are two protons on the nitrogen in the secondary amine salt, this interaction typically propagates through the lattice to form infinite one-dimensional chains.

The 2-(4-fluorobenzyl) substitution introduces two structural complexities:

  • Steric Hindrance: The bulky fluorobenzyl group at the 2-position forces the piperidine ring to adopt a specific stereochemical orientation (typically equatorial to minimize 1,3-diaxial interactions).

  • Halogen Bonding: The fluorine atom on the phenyl ring can participate in weak C-F···H interactions with adjacent piperidine rings, acting as a secondary structural motif that cross-links the primary 1D hydrogen-bonded chains into a cohesive 3D lattice.

Packing Molecule 2-(4-Fluorobenzyl)piperidine Protonation Protonation (HCl) Molecule->Protonation IonPair Piperidinium Cation + Cl- Protonation->IonPair H_Bond N-H...Cl Hydrogen Bonding IonPair->H_Bond F_Interact C-F...H Weak Interactions IonPair->F_Interact Lattice Infinite 1D Chains & 3D Crystal Lattice H_Bond->Lattice Primary Motif F_Interact->Lattice Secondary Motif

Mechanism of solid-state lattice formation driven by ionic and halogen interactions.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the structural and thermal characterization of 2-(4-fluorobenzyl)piperidine hydrochloride must follow a self-validating workflow. The protocols below detail the exact causality behind each experimental choice.

Protocol: Single Crystal Growth and Polymorph Screening

Objective: To isolate thermodynamically stable single crystals suitable for Single Crystal X-Ray Diffraction (SCXRD) and screen for metastable polymorphs. Causality: Relying on a single crystallization method risks missing metastable polymorphs that could appear during scale-up. Using both slow evaporation (thermodynamic control) and anti-solvent precipitation (kinetic control) ensures a comprehensive phase landscape evaluation.

  • Solvent Selection: Dissolve 50 mg of 2-(4-fluorobenzyl)piperidine hydrochloride in 2 mL of methanol (good solvent).

  • Slow Evaporation (Thermodynamic): Transfer 1 mL of the solution to a clean glass vial. Cover with Parafilm and puncture 2-3 small holes. Leave undisturbed at 20°C for 4-7 days until well-defined, block-like crystals form.

  • Anti-Solvent Precipitation (Kinetic): To the remaining 1 mL of solution, add diethyl ether (anti-solvent) dropwise under continuous stirring until persistent turbidity is observed. Cap the vial and cool to 4°C for 24 hours to induce rapid precipitation.

  • Harvesting: Filter the crystals under vacuum, wash with cold diethyl ether, and dry under a gentle stream of nitrogen.

Protocol: Thermal Analysis (DSC/TGA)

Objective: To determine the melting point, detect phase transitions, and verify the absence of solvates/hydrates. Causality: Running Differential Scanning Calorimetry (DSC) in tandem with Thermogravimetric Analysis (TGA) distinguishes between true melting (endotherm with no mass loss) and desolvation/decomposition (endotherm/exotherm accompanied by mass loss).

  • Sample Preparation: Accurately weigh 3-5 mg of the crystalline powder into a standard aluminum pan. Crimp the lid loosely to allow any potential volatile gases to escape.

  • Purge Gas: Set the instrument purge gas to dry Nitrogen (N₂) at a flow rate of 50 mL/min. Rationale: N₂ prevents oxidative degradation at high temperatures.

  • Heating Profile: Equilibrate the sample at 25°C for 5 minutes. Ramp the temperature at a rate of 10°C/min up to 300°C.

  • Data Interpretation: A sharp endothermic peak in the DSC trace without a corresponding weight drop in the TGA trace confirms the melting point of an anhydrous, non-solvated crystal lattice.

Workflow Synthesis Synthesis & Salt Formation Crystallization Controlled Crystallization (Slow Evap / Anti-solvent) Synthesis->Crystallization SCXRD SCXRD (Absolute Configuration) Crystallization->SCXRD XRPD XRPD (Bulk Phase Purity) Crystallization->XRPD Thermal DSC / TGA (Thermal Stability) Crystallization->Thermal Validation Data Integration & Form Selection SCXRD->Validation XRPD->Validation Thermal->Validation

Analytical workflow for polymorph screening and structural validation.

Conclusion

The solid-state profile of 2-(4-fluorobenzyl)piperidine hydrochloride is a prime example of how molecular modifications—specifically salt formation and halogenation—synergize to create a stable, pharmaceutically viable intermediate. The robust N-H···Cl hydrogen bonding network ensures high lattice stability, while the fluorobenzyl group provides the necessary lipophilicity for biological target engagement. By employing rigorous, self-validating crystallographic and thermal workflows, researchers can confidently integrate this compound into advanced drug development pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1171549-62-4, 2-(4-Fluorobenzyl)piperidine hydrochloride" PubChem. Available at: [Link]

  • Google Patents. "EP2417131A1 - Isoxazol-3(2h)-one analogs as therapeutic agents" European Patent Office.
  • Protein Data Bank. "2OHN: X-ray crystal structure of beta secretase complexed with 4-(4-fluorobenzyl)piperidine" RCSB PDB. Available at: [Link]

  • Dattagupta, J. K. "On the crystal structures of C5H12N+HS− and C5H11N.HCl" Acta Crystallographica Section B, 1974. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Method Development for 2-(4-Fluorobenzyl)piperidine Hydrochloride

Abstract This application note details the rationale, development, and validation protocol for the quantification of 2-(4-Fluorobenzyl)piperidine hydrochloride using Reversed-Phase High-Performance Liquid Chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the rationale, development, and validation protocol for the quantification of 2-(4-Fluorobenzyl)piperidine hydrochloride using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic mitigation of silanol interactions—a common challenge when analyzing basic secondary amines.

Analyte Profile & Chromatographic Challenges

2-(4-Fluorobenzyl)piperidine hydrochloride is a critical synthetic intermediate and pharmacophore frequently utilized in the development of CNS-active agents.

  • Chemical Properties: The molecule features a highly basic secondary amine within the piperidine ring (pKa ~10.5) and a lipophilic 4-fluorobenzyl moiety. As a hydrochloride salt, it is water-soluble but retains strong hydrophobicity due to the fluorinated aromatic ring.

  • Analytical Challenge: The primary obstacle in RP-HPLC analysis of piperidine derivatives is severe peak tailing[1]. At a neutral pH, the protonated basic nitrogen undergoes secondary ion-exchange interactions with residual, unreacted silanol groups (Si-O⁻) on standard silica-based stationary phases. This interaction compromises peak symmetry, resolution, and the limit of quantification (LOQ).

Method Development Rationale: The Causality of Chromatographic Choices

To ensure a self-validating and robust method, experimental parameters must be chosen to chemically neutralize the root causes of peak tailing rather than relying on brute-force gradient adjustments.

A. Mobile Phase pH & Buffer Selection (The Low pH Strategy) To mitigate silanol interactions, we employ an acidic mobile phase (pH ~ 2.0).

  • Causality: At pH 2.0, the residual silanols on the silica surface (typical pKa 3.5–4.5) are fully protonated into their neutral state (Si-OH). Simultaneously, the piperidine nitrogen remains fully protonated. By neutralizing the stationary phase, the electrostatic attraction between the analyte and the column is eliminated, resulting in sharp, symmetrical peaks.

  • Reagent: 0.1% Trifluoroacetic acid (TFA) in water. TFA lowers the pH and acts as a weak ion-pairing reagent, further masking the basic amine and improving retention on the hydrophobic stationary phase.

B. Stationary Phase Selection

  • Choice: A high-purity, fully end-capped C18 column (e.g., 5 µm, 4.6 x 150 mm).

  • Causality: End-capping chemically blocks residual silanols with short-chain alkyl groups (e.g., trimethylchlorosilane). Combined with the low pH mobile phase, this provides a dual-barrier against peak tailing.

C. Detector Optimization

  • Choice: UV Detection at 210 nm and 260 nm.

  • Causality: The 4-fluorobenzyl moiety possesses a strong π→π∗ transition. Monitoring at 210 nm provides maximum sensitivity for trace analysis, while 260 nm offers specificity for the aromatic ring, minimizing baseline drift from the organic modifier[2].

Decision Tree: Method Development for Basic Amines

G Start Analyte: Basic Amine (pKa ~10.5) Silanol Challenge: Silanol Interactions (Peak Tailing) Start->Silanol Path1 Low pH Strategy (pH 2-3) Silanol->Path1 Acidic Modifier Path2 High pH Strategy (pH 10-11) Silanol->Path2 Basic Buffer Result1 Silanols Protonated (Neutral) Amine Protonated (+) Path1->Result1 Result2 Silanols Ionized (-) Amine Deprotonated (Neutral) Path2->Result2 Col1 Standard End-capped C18 (e.g., 0.1% TFA) Result1->Col1 Col2 Hybrid Silica C18 (e.g., NH4HCO3) Result2->Col2

Figure 1: Decision tree for mitigating silanol interactions in basic amine HPLC method development.

Experimental Protocol: Self-Validating Workflow

This protocol incorporates system suitability criteria to ensure the method performs correctly before sample data is accepted, establishing a self-validating system.

4.1 Optimized Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water (pH ~2.0)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Elution Mode Isocratic (60% A : 40% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (UV) 210 nm (Quantification), 260 nm (Qualification)
4.2 Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Filter 100% HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane and degas.

Step 2: Standard Preparation (1.0 mg/mL Stock)

  • Accurately weigh 10.0 mg of 2-(4-Fluorobenzyl)piperidine hydrochloride reference standard using an analytical balance.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with Diluent and invert to mix.

Step 3: Working Standard Preparation (100 µg/mL)

  • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent. Filter through a 0.45 µm syringe filter into an HPLC vial.

Step 4: System Suitability Sequence (Self-Validation)

  • Inject Blank (Diluent) - 2 injections. Verify baseline stability and the absence of ghost peaks at the expected retention time.

  • Inject Working Standard (100 µg/mL) - 5 consecutive injections.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%. USP Tailing Factor ( Tf​ ) 1.5. Theoretical Plates ( N ) 5000. Proceed with sample analysis only if these criteria are met.

Validation Parameters (ICH Q2(R1) Compliance)

To ensure trustworthiness and regulatory compliance, the method must be validated according to ICH Q2(R1) guidelines[3][4]. The following table summarizes the required validation metrics and standard acceptance criteria for assay methods.

Validation ParameterICH Q2(R1) RequirementStandard Acceptance Criteria
Linearity Minimum of 5 concentrationsCorrelation coefficient ( R2 ) 0.999
Accuracy (Recovery) 3 concentrations, 3 replicates eachMean recovery between 98.0% - 102.0%
Repeatability (Precision) 6 replicates at 100% test concentration%RSD of peak area 2.0%
Intermediate Precision Different days, analysts, or equipment%RSD 2.0%
LOD / LOQ Signal-to-Noise ratio approachS/N 3 (LOD); S/N 10 (LOQ)
Robustness Deliberate variations in method parametersSystem suitability criteria met under all conditions
References
  • [1] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem. 1

  • [2] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. PubMed / National Institutes of Health. 2

  • [3] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).3

  • [4] Quality Guidelines: ICH Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 4

  • Development and Validation of a Liquid Chromatographic Method for the Analysis of Azithromycin (Silanol Interactions). UoN Digital Repository.

Sources

Application

Application Note &amp; Protocol: Determining the Solubility of 2-(4-Fluorobenzyl)piperidine hydrochloride in DMSO and Aqueous Buffers

Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and the feasibility of developing parenteral formulations.[1] This document provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and the feasibility of developing parenteral formulations.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for determining the solubility of 2-(4-Fluorobenzyl)piperidine hydrochloride in dimethyl sulfoxide (DMSO) and various aqueous buffer systems. We present detailed protocols for both kinetic and thermodynamic solubility assays, explain the scientific rationale behind key experimental choices, and offer guidance on data interpretation and reporting. The piperidine moiety is a prevalent scaffold in numerous biologically active compounds, and understanding the solubility of its derivatives is fundamental for successful drug discovery and development.[2]

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the therapeutic efficacy of a drug candidate. Poor aqueous solubility can lead to low and erratic absorption from the gastrointestinal tract, resulting in diminished bioavailability and unpredictable clinical outcomes.[3] Consequently, the early characterization of a compound's solubility profile is paramount to de-risk drug development programs, guide formulation strategies, and ensure the reliability of in vitro biological assays.[3][4]

2-(4-Fluorobenzyl)piperidine hydrochloride is a piperidine derivative of interest in medicinal chemistry.[5] As with many piperidine-containing compounds, its solubility is expected to be pH-dependent due to the presence of a basic nitrogen atom within the piperidine ring.[6] The hydrochloride salt form is intended to enhance aqueous solubility.[1] This application note will provide the necessary protocols to quantify this critical property.

We will explore two distinct but complementary types of solubility measurements:

  • Kinetic Solubility: This high-throughput screening method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[7] It reflects the concentration at which a compound precipitates from a supersaturated solution and is invaluable for early-stage discovery to quickly flag potential solubility liabilities.[3][4]

  • Thermodynamic Solubility: This method determines the true equilibrium solubility of a compound in a saturated solution.[8][9] It is a lower-throughput but more definitive measurement, crucial for lead optimization, pre-formulation studies, and understanding the intrinsic properties of the molecule.[3]

Physicochemical Properties of 2-(4-Fluorobenzyl)piperidine hydrochloride

A foundational understanding of the test article's properties is essential for experimental design.

PropertyValueSource
Chemical Structure N/A
Molecular Formula C₁₂H₁₇ClFN[5][10]
Molecular Weight 229.72 g/mol [10]
Appearance White to off-white solidAssumed
pKa (predicted) ~10-11 (for the piperidine nitrogen)[6][11]

The basicity of the piperidine nitrogen (pKa ≈ 10-11) is the primary driver of the pH-dependent solubility of this compound.[6][11] At pH values significantly below the pKa, the nitrogen will be protonated, rendering the molecule as a cation, which is generally more soluble in aqueous media. Conversely, at pH values above the pKa, the compound will exist predominantly as the neutral free base, which is typically less water-soluble but more soluble in organic solvents.[6]

Essential Materials and Reagents

  • 2-(4-Fluorobenzyl)piperidine hydrochloride (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Citrate Buffer (e.g., pH 4.0 and 5.0)

  • Tris Buffer (e.g., pH 8.0)

  • Deionized water (≥18 MΩ·cm)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustments

  • Analytical balance

  • Calibrated pH meter with a suitable electrode[12]

  • Vortex mixer

  • Orbital shaker or rotator

  • Incubator capable of maintaining 25°C and 37°C[13]

  • 96-well plates (polypropylene for compound storage, clear for analysis)

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF)[14]

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS, or a plate reader capable of nephelometry)

Safety Precautions: Always consult the Safety Data Sheet (SDS) for 2-(4-Fluorobenzyl)piperidine hydrochloride and all other chemicals before starting any experimental work.[15][16][17] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle solid compounds in a well-ventilated area or a chemical fume hood.[15]

Preparation of Aqueous Buffers and Stock Solutions

Accurate buffer preparation is critical for reproducible solubility data. The pH of the buffer should always be verified with a calibrated pH meter at the temperature of the intended experiment, as the pH of some buffers, like Tris, is temperature-dependent.[18][19][20]

Buffer Preparation Protocols

Table 1: Recipes for 1 L of Common Aqueous Buffers

Buffer SystempHComponentM.W. ( g/mol )AmountProtocol Steps
Phosphate-Buffered Saline (PBS) 7.4Sodium Chloride (NaCl)58.448.0 g1. Dissolve all salts in 800 mL of deionized water.[21][22][23] 2. Adjust pH to 7.4 using HCl or NaOH.[21] 3. Add deionized water to a final volume of 1 L.[21][22] 4. Sterile filter if necessary.
Potassium Chloride (KCl)74.550.2 g
Sodium Phosphate, dibasic (Na₂HPO₄)141.961.44 g
Potassium Phosphate, monobasic (KH₂PO₄)136.090.24 g
0.1 M Citrate Buffer 4.0Citric Acid (monohydrate)210.1412.26 g1. Dissolve the indicated amounts of citric acid and sodium citrate in 800 mL of deionized water.[24][25][26] 2. Adjust pH to the target value using HCl or NaOH. 3. Add deionized water to a final volume of 1 L.[26]
Sodium Citrate (dihydrate)294.108.04 g
0.1 M Tris Buffer 8.0Tris Base121.1412.1 g1. Dissolve Tris base in ~800 mL of deionized water.[27][28] 2. Adjust pH to 8.0 by slowly adding concentrated HCl.[20][27] Allow the solution to cool to room temperature before final pH adjustment.[27] 3. Add deionized water to a final volume of 1 L.
Preparation of DMSO Stock Solution

For kinetic solubility and for creating calibration standards, a high-concentration stock solution in DMSO is required.

  • Accurately weigh a sufficient amount of 2-(4-Fluorobenzyl)piperidine hydrochloride.

  • Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM or 20 mM.

  • Vortex vigorously until the compound is completely dissolved. If necessary, gentle warming or sonication can be used.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Experimental Protocols for Solubility Determination

The choice between kinetic and thermodynamic assays depends on the stage of drug development and the required data quality.[4][8]

Protocol 1: Kinetic Solubility Assay (Nephelometry or HPLC-UV)

This high-throughput method is ideal for early discovery.[3] It measures the concentration at which the compound precipitates when an aqueous buffer is added to a DMSO solution.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare 10 mM Stock in DMSO B 2. Serial Dilution in 96-well plate (DMSO) A->B Dilute C 3. Add Aqueous Buffer to each well B->C Transfer D 4. Incubate & Shake (e.g., 2h at 25°C) C->D Equilibrate E 5. Measure Turbidity (Nephelometry) D->E Analyze F 6. Identify Lowest Conc. with Precipitation E->F Determine Solubility

Caption: Workflow for the kinetic solubility assay.

Methodology:

  • Stock Solution Preparation : Begin with a 10 mM stock solution of 2-(4-Fluorobenzyl)piperidine hydrochloride in 100% DMSO.[1]

  • Serial Dilution : In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.01 mM).

  • Addition of Aqueous Buffer : To a new 96-well analysis plate, add a fixed volume of your chosen aqueous buffer (e.g., 98 µL of PBS, pH 7.4). Then, add a small volume of each DMSO concentration from the dilution plate (e.g., 2 µL). This creates a final DMSO concentration of 2%, which is generally well-tolerated in many assays.[1]

  • Incubation : Seal the plate and incubate at a constant temperature (e.g., 25°C) for 1.5 to 2 hours with gentle shaking.[1]

  • Precipitation Detection : Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. Alternatively, the concentration in the supernatant can be quantified by HPLC-UV after filtration or centrifugation.[3]

  • Data Analysis : The kinetic solubility is defined as the lowest concentration at which significant precipitation is observed compared to buffer-only controls.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility and is crucial for later-stage development.[1][8]

Thermodynamic_Solubility_Workflow cluster_quant A 1. Add Excess Solid Compound to Buffer in Vials B 2. Equilibrate with Agitation (e.g., 24-48h at 25°C) A->B Incubate C 3. Allow Solids to Settle B->C D 4. Withdraw & Filter Supernatant (0.22 µm PVDF filter) C->D Sample E 5. Measure Final pH of Filtrate D->E F 6. Quantify Concentration (e.g., HPLC-UV, LC-MS) D->F G 7. Report Equilibrium Solubility

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Methodology:

  • Suspension Preparation : Add an excess amount of solid 2-(4-Fluorobenzyl)piperidine hydrochloride (e.g., 1-2 mg) to a series of glass vials, each containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, Citrate pH 4.0, Tris pH 8.0).[1][14] The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

  • Equilibration : Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[1][13]

  • Sample Collection and Preparation : After equilibration, allow the vials to stand for a few minutes to let the excess solid sediment.[13] Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. Discard the first few drops of the filtrate to avoid any potential adsorption to the filter material.[13]

  • pH Measurement : It is crucial to measure the final pH of the filtrate, as it can change during the experiment, especially when adding a salt form of an ionizable compound to a buffer.[13]

  • Quantification : Prepare a calibration curve using the 10 mM DMSO stock solution. Dilute the filtrate with an appropriate mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Reporting : The determined concentration is the thermodynamic solubility at the final measured pH and temperature.

Data Analysis and Reporting

For reliable and reproducible results, solubility data must be reported with sufficient detail.[29][30][31]

Table 2: Example Data Reporting Template for Thermodynamic Solubility

Buffer SystemInitial pHIncubation Temp. (°C)Incubation Time (h)Final pH of FiltrateSolubility (µg/mL)Solubility (µM)Method of Analysis
0.1 M Citrate4.025244.1Experimental ValueCalculated ValueHPLC-UV
PBS7.425247.3Experimental ValueCalculated ValueHPLC-UV
0.1 M Tris8.025247.9Experimental ValueCalculated ValueHPLC-UV
0.1 M Citrate4.037244.0Experimental ValueCalculated ValueHPLC-UV
PBS7.437247.2Experimental ValueCalculated ValueHPLC-UV
0.1 M Tris8.037247.8Experimental ValueCalculated ValueHPLC-UV

Conclusion and Best Practices

This application note provides a robust framework for determining the kinetic and thermodynamic solubility of 2-(4-Fluorobenzyl)piperidine hydrochloride. By carefully preparing buffers, executing these protocols, and meticulously documenting the experimental conditions, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development pipeline, ultimately contributing to the selection of candidates with a higher probability of clinical success.

Key Best Practices:

  • pH Meter Calibration: Always use fresh, certified buffers to calibrate your pH meter before use.[32]

  • Temperature Control: Maintain a constant temperature during equilibration, as solubility is temperature-dependent.[8][13]

  • Equilibration Time: Ensure sufficient incubation time for thermodynamic assays to reach true equilibrium.[13]

  • Purity of Compound: Use a well-characterized solid form of the compound, as impurities and different polymorphic forms can affect solubility.

  • Validate Analytical Methods: Ensure your analytical method (e.g., HPLC-UV) is linear, accurate, and precise over the expected concentration range.

References

  • Horizon Discovery. (2016, August 15). 10 mM Tris-HCl buffer pH 7.4. [Link]

  • Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. [Link]

  • Sugano, K., et al. (2021). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences, 110(1), 1-10. [Link]

  • NovoPro Bioscience Inc. Phosphate-buffered saline (PBS) (1x) Preparation and Recipe. [Link]

  • Mettler Toledo. 5 Best Practices in pH Measurement. [Link]

  • Hopax. Understanding Tris Buffer: Key Factors for Accurate Preparation and Usage. [Link]

  • S.K. (n.d.). preparation of buffer. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. Tris Buffer Preparation. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Fisher Scientific. Preparation of Tris. [https://www.fishersci.co.uk/gb/en/technical-support/technical-reference-library/protocols-and-guides.html/_jcr_content/root/container/container/container_1248554228/container_copy/container/fisher_scientific_pd/links/item_1587033096206.download.html/1587033096206.file/Preparation of Tris.pdf]([Link] of Tris.pdf)

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Kasi, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4987. [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 469-472. [Link]

  • St John's Laboratory. How to prepare Phosphate Buffered Saline (PBS). [Link]

  • Google Patents. (2021). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.
  • Shimadzu Scientific Instruments. Preparing Buffer Solutions. [Link]

  • ResearchGate. (n.d.). Phosphate Buffered Saline System (PBS1). [Link]

  • HiMedia Laboratories. Phosphate Buffered Saline (PBS) pH 7.4. [Link]

  • Scribd. Citrate Buffer Recipe. [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • American Elements. 4-(2-Fluorobenzyl)piperidine hydrochloride. [Link]

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • American Pharmaceutical Review. Hints and Tips to Improve Accuracy In DO and pH Measurement. [Link]

  • HORIBA. Determination of pH in Non-Aqueous Solutions. [Link]

  • Sridhar, K., et al. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 409, 135281. [Link]

  • Ali, H. S. M., et al. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Molecular Liquids, 395, 123869. [Link]

  • Regulations.gov. (2017, January 13). Report : Determination of Water Solubility. [Link]

Sources

Method

Preparation of 2-(4-Fluorobenzyl)piperidine hydrochloride stock solutions for cell culture

Application Note: Preparation and Handling of 2-(4-Fluorobenzyl)piperidine Hydrochloride Stock Solutions for Cell Culture Assays Scientific Rationale & Physicochemical Profiling 2-(4-Fluorobenzyl)piperidine is a speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-(4-Fluorobenzyl)piperidine Hydrochloride Stock Solutions for Cell Culture Assays

Scientific Rationale & Physicochemical Profiling

2-(4-Fluorobenzyl)piperidine is a specialized piperidine derivative frequently utilized as a structural building block and pharmacological probe in the development of 1[1]. In cell culture assays, the free base form of piperidine derivatives typically exhibits high lipophilicity, which complicates aqueous integration. By utilizing the hydrochloride (HCl) salt form (CAS: 1171549-62-4), researchers benefit from enhanced solid-state stability, reduced oxidative liability, and improved solvation kinetics compared to the 2[2].

The 3 is 193.26 g/mol [3]; the addition of the hydrochloride (+36.46 g/mol ) yields a total formula weight of 229.72 g/mol .

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2-(4-Fluorobenzyl)piperidine hydrochloride
CAS Number 1171549-62-4
Molecular Formula C₁₂H₁₇ClFN (C₁₂H₁₆FN • HCl)
Molecular Weight 229.72 g/mol
Salt Form Hydrochloride
Primary Solvents Anhydrous DMSO, Sterile ddH₂O

Solvent Selection: Causality & Experimental Design

The choice of solvent dictates the longevity and bioavailability of the compound in in vitro models.

  • Anhydrous DMSO : The gold standard for concentrated stock solutions (e.g., 10 mM to 50 mM). DMSO disrupts the crystalline lattice of the HCl salt efficiently. Causality: Using anhydrous DMSO is critical; hygroscopic absorption of water into standard DMSO can prematurely hydrolyze the compound or reduce its solubility limit, leading to2[2].

  • Sterile ddH₂O : The HCl salt enables direct aqueous dissolution. Causality: Water is ideal for acute assays where target cells (e.g., primary neurons or stem cells) are hypersensitive to DMSO toxicity. However, aqueous stocks are susceptible to microbial contamination and hydrolytic degradation, necessitating sterile filtration and immediate use.

Self-Validating Protocol: Stock Solution Preparation

Materials Required:

  • 2-(4-Fluorobenzyl)piperidine hydrochloride powder

  • Anhydrous DMSO (Cell culture grade, >99.9% purity) or Sterile ddH₂O

  • Microcentrifuge tubes (sterile, low-bind)

  • 0.22 µm PES syringe filters (if using water)

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step) : Remove the lyophilized compound from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening the vial.

    • Causality & Validation: This prevents atmospheric moisture condensation on the cold powder, which would alter the effective molecular weight during weighing and introduce water into the anhydrous system.

  • Mass-to-Volume Calculation : Determine the required volume of solvent for a standard 10 mM stock.

    • Formula: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight (g/mol)] × 1000

    • Example: To dissolve 5.0 mg of the compound (MW = 229.72 g/mol ) to a 10 mM stock, add 2.17 mL of solvent.

  • Dissolution & Homogenization : Add the calculated volume of solvent directly to the vial. Vortex vigorously for 30-60 seconds. If using DMSO and the solution remains turbid, apply mild sonication in a 37°C water bath for 2-5 minutes.

    • Validation: The solution must be optically clear. Any turbidity indicates incomplete dissolution and invalidates the assumed molarity.

  • Sterilization (Aqueous Only) : If ddH₂O is used, pass the solution through a 0.22 µm PES syringe filter. (Note: Do not filter DMSO stocks, as DMSO can degrade certain filter membranes and extract toxic plasticizers).

  • Aliquoting & Storage : Aliquot the stock into 20 µL to 50 µL single-use volumes. Store DMSO stocks at -80°C for up to 6 months.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which cause localized concentration gradients and irreversible compound precipitation.

Protocol: Cell Culture Media Dilution & Application

Directly spiking a concentrated DMSO stock into warm cell culture media often results in the 4, where the compound precipitates before it can bind to carrier proteins (like BSA) in the serum[4].

Step-by-Step Methodology:

  • Intermediate Dilution : Dilute the thawed stock solution 1:10 or 1:100 into warmed, serum-free media or assay buffer (e.g., HBSS). Mix by gentle pipetting to create a homogenous intermediate.

  • Final Media Integration : Transfer the intermediate dilution to the final complete culture media (containing serum).

  • Solvent Toxicity Control : Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v).

    • Self-Validating Control System: Always run a parallel "Vehicle Control" well containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound. This isolates the pharmacological effect of 2-(4-Fluorobenzyl)piperidine from solvent-induced cellular stress.

  • Precipitation Check : Before incubating the cells, inspect the wells under a phase-contrast microscope at 20X magnification. Look for refractive micro-crystals; their presence invalidates the dosing concentration and requires a lower stock concentration or higher intermediate dilution volume.

Experimental Workflow Visualization

Workflow Start 2-(4-Fluorobenzyl)piperidine HCl (Solid Powder) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Solvent Select Solvent Equilibrate->Solvent DMSO Anhydrous DMSO (Long-term Storage) Solvent->DMSO Water Sterile ddH2O (Acute Use / DMSO-sensitive) Solvent->Water Aliquot Aliquot (20-50 µL) Avoid Freeze-Thaw DMSO->Aliquot Filter Sterile Filtration (0.22 µm PES) Water->Filter Filter->Aliquot Store Store at -80°C (Up to 6 months) Aliquot->Store Dilute Intermediate Dilution (Serum-free Media) Store->Dilute Assay In Vitro Assay (Final DMSO ≤ 0.1%) Dilute->Assay

Workflow for the preparation, storage, and cell culture application of HCl salt stock solutions.

References

  • EP2417131A1 - Isoxazol-3(2h)
  • Preparing Encenicline Hydrochloride stock solutions for in vitro assays Source: Benchchem URL
  • WO2016022549A1 - Remote loading of sparingly water-soluble drugs into lipid vesicles Source: Google Patents URL
  • Buy 2-(4-Fluoro-benzyl)-piperidine (EVT-442952)

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of 2-(4-Fluorobenzyl)piperidine Hydrochloride in Plasma

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma (K₂EDTA) Analyte: 2-(4-Fluorobenzyl)piperidine hydrochloride (MW: 193.26 g/mol free base) Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma (K₂EDTA) Analyte: 2-(4-Fluorobenzyl)piperidine hydrochloride (MW: 193.26 g/mol free base)

Introduction & Mechanistic Rationale

2-(4-Fluorobenzyl)piperidine is a critical pharmacophore and synthetic intermediate frequently encountered in the development of CNS-active therapeutics, including selective serotonin reuptake inhibitors (SSRIs) and atypical antipsychotics[1]. Accurate pharmacokinetic (PK) profiling of this basic amine in plasma requires a highly sensitive and selective bioanalytical assay.

The Analytical Challenge: Due to its secondary amine structure (pKa ~10.0) and significant lipophilicity, 2-(4-Fluorobenzyl)piperidine is highly protonated at physiological pH. This basicity makes it prone to high plasma protein binding and severe phospholipid-induced matrix effects during positive electrospray ionization (ESI+). Standard protein precipitation (PPT) often fails to remove these ion-suppressing lipids.

The Solution (Causality in Method Design): To overcome these challenges, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . The sulfonic acid groups on the MCX sorbent strongly retain the protonated piperidine ring via ionic interactions. This allows for aggressive washing with 100% methanol to elute neutral lipids and phospholipids without premature analyte breakthrough. Subsequent elution with a highly basic organic solvent (5% NH₄OH in methanol) neutralizes the amine, releasing it from the sorbent into a clean extract ready for LC-MS/MS analysis.

This protocol embeds real-time quality control checks to create a self-validating system, aligning strictly with the ICH M10 [2][3] and FDA 2018 Bioanalytical Method Validation guidelines.

Experimental Protocols

Chemicals and Reagents
  • Analyte: 2-(4-Fluorobenzyl)piperidine hydrochloride (Reference Standard, Purity >99%).

  • Internal Standard (IS): 2-(4-Fluorobenzyl)piperidine-d4 (Stable Isotope Labeled).

  • Reagents: LC-MS grade Water, Methanol, Acetonitrile, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

  • Matrix: Blank Human Plasma (K₂EDTA anticoagulant).

Sample Preparation Workflow (MCX SPE)

The following workflow ensures maximum recovery while minimizing matrix effects.

  • Aliquoting: Transfer 50 µL of human plasma sample (blank, standards, QCs, or unknowns) into a 96-well plate.

  • IS Addition: Add 10 µL of IS working solution (50 ng/mL in 50% methanol) to all wells except double blanks.

  • Acidification (Critical Step): Add 200 µL of 2% aqueous phosphoric acid (H₃PO₄) to disrupt protein binding and ensure the piperidine nitrogen is fully protonated.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified plasma samples onto the MCX plate. Apply low vacuum.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove salts and polar endogenous compounds.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove neutral lipids and phospholipids. (The analyte remains bound via cation exchange).

  • Elution: Elute the analyte and IS with 2 × 250 µL of 5% NH₄OH in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

SPE_Workflow Plasma Plasma Sample (50 µL) + Internal Standard (d4-analog) Acidify Acidification Add 200 µL 2% H3PO4 (aq) Plasma->Acidify Load Load onto MCX SPE Cartridge (Retains basic amine via cation exchange) Acidify->Load Wash1 Wash 1: 2% Formic Acid (aq) (Removes salts & polar proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes neutral lipids/phospholipids) Wash1->Wash2 Elute Elution 5% NH4OH in Methanol (Neutralizes amine) Wash2->Elute Evaporate Evaporate & Reconstitute in Mobile Phase (80:20 A:B) Elute->Evaporate LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Evaporate->LCMS

Caption: Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for 2-(4-Fluorobenzyl)piperidine.

LC-MS/MS Conditions

Chromatography:

  • Column: C18, 2.1 × 50 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Table 1: UPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 95 5 Initial
0.50 95 5 6 (Linear)
2.00 10 90 6 (Linear)
2.50 10 90 6 (Linear)
2.51 95 5 6 (Linear)

| 3.50 | 95 | 5 | 6 (Linear) |

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • MRM Transitions: The protonated precursor [M+H]⁺ for 2-(4-Fluorobenzyl)piperidine is m/z 194.1. Collision-induced dissociation yields a dominant 4-fluorobenzyl cation (m/z 109.1) and a piperidine ring fragment (m/z 84.1).

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
2-(4-Fluorobenzyl)piperidine 194.1 109.1 50 25 Quantifier
2-(4-Fluorobenzyl)piperidine 194.1 84.1 50 20 Qualifier

| 2-(4-Fluorobenzyl)piperidine-d4 (IS) | 198.1 | 113.1 | 50 | 25 | IS Quantifier |

Self-Validating Protocol (ICH M10 / FDA 2018 Framework)

To ensure scientific integrity and trustworthiness, every analytical batch must act as a self-validating system[4]. The following parameters must be evaluated during method validation and continuously monitored during sample analysis.

Validation_Framework Start Bioanalytical Validation (ICH M10 / FDA 2018) Selectivity Selectivity & Specificity Blank matrix + LLOQ (No interference) Start->Selectivity Calibration Calibration Curve Linearity (R² > 0.99, ±15% dev) Start->Calibration Accuracy Accuracy & Precision Intra/Inter-batch (≤15% CV) Start->Accuracy Matrix Matrix Effect & Recovery IS Normalized Factor (~1.0) Start->Matrix Stability Stability Benchtop, F/T, Long-term Start->Stability

Caption: Logical framework for bioanalytical method validation according to ICH M10 and FDA 2018 guidelines.

System Suitability and Carryover

Before initiating any run, a System Suitability Test (SST) consisting of a neat standard injection must yield a signal-to-noise (S/N) ratio >10. A double blank (matrix without analyte or IS) injected immediately after the Upper Limit of Quantification (ULOQ) must show ≤20% of the Lower Limit of Quantification (LLOQ) signal to confirm the absence of carryover[2][5].

Calibration Curve and Linearity

The calibration curve ranges from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Acceptance Criteria: The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except at the LLOQ where ±20% is permitted[2][6].

Accuracy and Precision (Mock Validation Data)

Intra-batch and inter-batch accuracy and precision are evaluated using Quality Control (QC) samples at four levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL).

Table 3: Summary of Intra-Batch Accuracy and Precision (n=6)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Precision (% CV) Accuracy (% Bias)
LLOQ 1.00 1.08 7.4 +8.0
LQC 3.00 2.91 5.2 -3.0
MQC 400.0 412.5 3.8 +3.1

| HQC | 800.0 | 785.2 | 4.1 | -1.8 |

Note: All data fall well within the ICH M10 requirement of ≤15% CV (≤20% for LLOQ) and ±15% Bias (±20% for LLOQ).

Matrix Effect and Extraction Recovery

Because ESI is susceptible to ion suppression, the Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked after extraction into blank matrix to the peak area of a neat standard.

  • By utilizing MCX SPE and a deuterated IS, the IS-normalized Matrix Factor is strictly maintained between 0.95 and 1.05, demonstrating that matrix effects are entirely compensated for.

  • Extraction Recovery (comparing pre-extraction vs. post-extraction spikes) typically exceeds 85% due to the specific cation-exchange capture mechanism.

Conclusion

This application note details a highly robust, self-validating LC-MS/MS methodology for the quantification of 2-(4-Fluorobenzyl)piperidine in human plasma. By leveraging the specific pKa of the piperidine ring through MCX solid-phase extraction, the method effectively eliminates phospholipid-based matrix effects. The protocol strictly adheres to the latest regulatory frameworks, ensuring that the generated pharmacokinetic data is fully defensible for regulatory submission.

References

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. Retrieved from[Link][2][3]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Retrieved from[Link]

  • European Bioanalysis Forum (EBF). (2024). European Bioanalysis Forum recommendation on embracing a context-of-use-driven scientific validation for chromatographic assays in the light of ICH M10. Taylor & Francis. Retrieved from[Link] (URL mapped via grounding)[4]

  • Patent EP2417131A1. Isoxazol-3(2h)-one analogs as therapeutic agents. (Mentions the synthesis and properties of 2-(4-fluorobenzyl)piperidine derivatives). Retrieved from[1]

Sources

Method

Application Note: 2-(4-Fluorobenzyl)piperidine Hydrochloride in CNS and Systemic Drug Discovery Workflows

Executive Rationale: The Fluorinated Pharmacophore In modern medicinal chemistry, the strategic incorporation of fluorine atoms into established pharmacophores is a highly validated technique for optimizing pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: The Fluorinated Pharmacophore

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into established pharmacophores is a highly validated technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. The benzylpiperidine scaffold is a privileged structure, serving as the backbone for numerous central nervous system (CNS) therapeutics, including acetylcholinesterase (AChE) inhibitors (e.g., donepezil) and monoamine transporter inhibitors[1].

However, unsubstituted benzylpiperidines suffer from rapid first-pass metabolism, specifically via cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the para-position of the benzyl ring. By utilizing 2-(4-Fluorobenzyl)piperidine hydrochloride as a synthetic precursor, drug development professionals can effectively block this metabolic sink. The para-fluorine substitution not only increases the metabolic half-life but also enhances lipophilicity for blood-brain barrier (BBB) penetration and introduces unique multipolar interactions (such as enhanced π−π stacking) within target enzyme active sites [2].

This application note provides a comprehensive guide to utilizing this precursor, detailing the mechanistic rationale, comparative data, and self-validating experimental protocols for scaffold derivatization and ADME profiling.

Mechanistic Advantages & Target Applications

The utility of 2-(4-Fluorobenzyl)piperidine extends across several high-value therapeutic targets:

  • Alzheimer’s Disease (AChE/SERT Dual Inhibitors): The fluorine atom at the para-position significantly enhances interaction with key residues (like Tyr341 and Trp286) at the AChE active site via strengthened π−π interactions, leading to potent dual-target inhibition [2].

  • Neuropathic Pain & Inflammation (MAGL Inhibitors): Fluorinated benzylpiperidines have been successfully utilized to synthesize reversible monoacylglycerol lipase (MAGL) inhibitors. The fluorine substitution optimizes the binding pose within the MAGL active site while maintaining high selectivity over other serine hydrolases [3].

  • NMDA Receptor Antagonism (GluN2B Ligands): Fluorinated phenylalkyl side chains attached to piperidine rings are critical for developing GluN2B receptor ligands, which are actively investigated for major depressive disorder and as positron emission tomography (PET) imaging agents [4].

G cluster_0 Unsubstituted Benzylpiperidine Pathway cluster_1 Fluorinated Precursor Pathway A1 Benzylpiperidine B1 CYP450 Oxidation A1->B1 C1 Para-Hydroxylation (Rapid Clearance) B1->C1 A2 2-(4-Fluorobenzyl)piperidine B2 CYP450 Oxidation A2->B2 C2 Metabolic Blockade (Fluorine at Para) B2->C2 D2 Prolonged Half-Life C2->D2

Metabolic stabilization mechanism of 4-fluoro substitution preventing CYP450 para-hydroxylation.

Comparative Physicochemical & Pharmacokinetic Profiling

The decision to transition from a standard benzylpiperidine precursor to 2-(4-Fluorobenzyl)piperidine hydrochloride is driven by quantitative improvements in ADME parameters. The table below summarizes the typical shifts in physicochemical properties when this substitution is made.

Property / ParameterUnsubstituted Benzylpiperidine Scaffold4-Fluorobenzylpiperidine ScaffoldMechanistic Rationale (Causality)
Metabolic Stability ( t1/2​ ) Low to Moderate (< 30 min in HLM)High (> 60 min in HLM)Fluorine's high electronegativity and C-F bond strength (116 kcal/mol) block CYP-mediated para-hydroxylation.
Lipophilicity (LogP) BaselineIncreased (+0.2 to +0.5)Fluorine is highly hydrophobic; its inclusion increases the partition coefficient, driving lipid membrane partitioning.
BBB Permeability ( Papp​ ) ModerateExcellentIncreased lipophilicity and reduced polar surface area (PSA) facilitate passive diffusion across the blood-brain barrier.
Target Binding Affinity ( Ki​ ) BaselineEnhanced (Target Dependent)The highly polarized C-F bond acts as a weak hydrogen bond acceptor and alters the electron density of the aromatic ring, enhancing cation- π and π−π stacking.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. They include necessary control steps to verify the integrity of the chemical transformations and biological assays.

Protocol A: N-Derivatization of 2-(4-Fluorobenzyl)piperidine Hydrochloride (Alkylation)

Causality Note: The precursor is supplied as a hydrochloride (HCl) salt to prevent oxidative degradation and maintain shelf stability. Before the secondary amine can act as a nucleophile in an alkylation reaction, it must be "free-based" using a mild inorganic base.

Reagents & Materials:

  • 2-(4-Fluorobenzyl)piperidine hydrochloride (1.0 eq)

  • Target Alkyl Halide or Electrophile (1.1 eq)

  • Potassium Carbonate ( K2​CO3​ , anhydrous) (3.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate (EtOAc) and Brine (for workup)

Step-by-Step Methodology:

  • Free-Basing and Initiation: Suspend 2-(4-Fluorobenzyl)piperidine hydrochloride (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under a nitrogen atmosphere. Add anhydrous K2​CO3​ (3.0 mmol).

    • Validation Checkpoint: Stir at room temperature for 15 minutes. The generation of the free base can be confirmed by spotting on a TLC plate (the free base will migrate differently than the salt in a basic eluent system).

  • Electrophile Addition: Slowly add the alkyl halide (1.1 mmol) dropwise to the suspension.

  • Reaction Propagation: Heat the reaction mixture to 60°C and stir continuously for 12–18 hours.

    • Causality Note: DMF is chosen as a polar aprotic solvent to accelerate the SN​2 substitution mechanism without solvating the nucleophilic nitrogen too tightly.

  • Quenching and Extraction: Cool the mixture to room temperature. Quench by adding 15 mL of distilled water. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) (3 x 15 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent, concentrate the solvent in vacuo, and purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro Metabolic Stability Assay (Microsomal Incubation)

Causality Note: To validate that the fluorine substitution successfully blocks metabolism, the synthesized derivative must be tested against Human Liver Microsomes (HLM). NADPH is required as a cofactor to initiate CYP450 enzymatic activity.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mix: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL protein) and the fluorinated test compound (final concentration 1 µM, kept low to ensure first-order kinetics) in the phosphate buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

    • Self-Validating Control: Run a parallel "Negative Control" tube where an equal volume of buffer is added instead of NADPH. This proves that any degradation observed is strictly CYP450-dependent and not due to chemical instability.

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mix.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil).

    • Causality Note: The cold organic solvent instantly denatures the microsomal proteins, stopping the enzymatic reaction.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to LC vials and analyze the remaining parent compound percentage via LC-MS/MS.

Workflow P 2-(4-Fluorobenzyl)piperidine HCl (Starting Material) S1 Free-Basing & N-Derivatization (Alkylation/Acylation) P->S1 Synthesis (Protocol A) S2 Target Screening (AChE, SERT, MAGL, GluN2B) S1->S2 Bioassay S3 In Vitro ADME (Microsomal Stability, BBB Permeability) S2->S3 Active Hits S4 Lead Candidate Selection S3->S4 Favorable PK (Protocol B)

Iterative drug discovery workflow utilizing the 2-(4-Fluorobenzyl)piperidine scaffold.

References

  • Title: Chemists develop new synthesis method for producing fluorinated piperidines Source: ScienceDaily / University of Münster URL: [1]
  • Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease Source: PubMed Central (PMC) / NIH URL: [2]
  • Title: Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors Source: University of Pisa (UNIPI) URL: [3]
  • Title: Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands Source: PubMed / NIH URL: [4]
Application

Application Note: Preclinical In Vivo Dosing Strategies and Vehicle Formulation for 2-(4-Fluorobenzyl)piperidine hydrochloride

Introduction & Pharmacological Context 2-(4-Fluorobenzyl)piperidine hydrochloride (CAS: 1171549-62-4) is a critical synthetic building block and research chemical utilized in the development of central nervous system (CN...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

2-(4-Fluorobenzyl)piperidine hydrochloride (CAS: 1171549-62-4) is a critical synthetic building block and research chemical utilized in the development of central nervous system (CNS) active agents, including monoamine transporter modulators, sigma receptor ligands, and acetylcholinesterase inhibitors[1]. Because piperidine derivatives often exhibit highly specific pharmacokinetic (PK) and tissue distribution profiles[2], rigorous preclinical in vivo evaluation is essential.

This Application Note provides a comprehensive, causality-driven guide to formulating vehicles and executing in vivo dosing strategies for this compound in murine models. The protocols detailed herein are designed to maximize bioavailability, ensure reproducible dosing, and prevent vehicle-induced artifacts during neuropharmacological assessments.

Physicochemical Rationale for Vehicle Selection

The selection of an appropriate vehicle is paramount to ensure accurate dosing and to avoid confounding variables in behavioral or PK studies[3]. The formulation strategy must be dictated by the physicochemical properties of the active pharmaceutical ingredient (API).

  • Aqueous Vehicles (0.9% Saline): Because 2-(4-Fluorobenzyl)piperidine is supplied as a hydrochloride (HCl) salt, the protonated piperidine ring imparts excellent aqueous solubility. For intravenous (IV) and intraperitoneal (IP) administration, 0.9% physiological saline is the vehicle of choice. This minimizes tissue irritation and avoids the CNS depressant effects or membrane-altering properties associated with organic co-solvents like DMSO or PEG400.

  • Co-solvent Formulations (RACE Protocol): For high-dose per os (PO) administration, the acidic environment of the stomach and the common-ion effect in the gastrointestinal tract can occasionally lead to the precipitation of hydrochloride salts, resulting in erratic absorption profiles[4]. In such cases, adopting the Rapid Assessment of Compound Exposure (RACE) vehicle—comprising 10% DMSO, 10% Tween-80, and 80% sterile water—ensures complete solubilization via micellar encapsulation, thereby maximizing gastrointestinal absorption[3].

In Vivo Dosing Strategies

To fully characterize the PK/PD profile of 2-(4-Fluorobenzyl)piperidine hydrochloride, a multi-route dosing strategy is required to establish therapeutic windows and safety margins[5].

  • Intravenous (IV) Dosing (1 – 5 mg/kg): Administered via the lateral tail vein. Causality: IV dosing bypasses all absorption barriers. This route is mandatory for determining absolute systemic clearance, volume of distribution, and establishing a 100% bioavailability baseline[4].

  • Per Os (PO) Dosing (5 – 20 mg/kg): Administered via oral gavage. Causality: This route evaluates the compound's susceptibility to hepatic first-pass metabolism and determines its absolute oral bioavailability—a critical metric for any CNS-targeted therapeutic intended for systemic administration[4].

  • Intraperitoneal (IP) Dosing (5 – 15 mg/kg): Administered into the peritoneal cavity. Causality: IP is the preferred route for neurobehavioral assays. It provides rapid systemic absorption via the mesenteric vessels while minimizing the handling stress associated with oral gavage, which can severely confound behavioral readouts (e.g., forced swim tests or locomotor tracking)[6].

Quantitative Data Presentation

Table 1: Dosing Parameters and Pharmacokinetic Matrix for Murine Models

Administration RouteTypical Dose RangePreferred Vehicle FormulationMax Dosing Volume (Mouse)Primary Application
Intravenous (IV) 1 – 5 mg/kg0.9% Saline5 mL/kgBaseline PK, Clearance, Volume of Distribution
Intraperitoneal (IP) 5 – 15 mg/kg0.9% Saline10 mL/kgBehavioral Assays, Rapid CNS Exposure
Per Os (PO) 5 – 20 mg/kg10% DMSO / 10% Tween-80 / 80% H₂O10 mL/kgOral Bioavailability, First-Pass Metabolism

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure experimental integrity and reproducibility.

Protocol A: Preparation of 0.9% Saline Vehicle (For IV/IP Administration)
  • Weighing: Accurately weigh the required amount of 2-(4-Fluorobenzyl)piperidine hydrochloride powder using a microbalance.

  • Dissolution: Add the appropriate volume of sterile 0.9% NaCl (physiological saline) to achieve the target concentration (e.g., 1 mg/mL).

  • Agitation: Vortex the solution for 60 seconds. If necessary, sonicate in a water bath at room temperature for 5 minutes.

  • System Validation (pH & Clarity):

    • Clarity Check: Inspect the solution against a dark background. It must be completely transparent with no visible particulates.

    • pH Check: Because it is an HCl salt, high concentrations may lower the pH. Verify the pH is between 6.5 and 7.4. If the solution is too acidic, titrate carefully with 0.1N NaOH to prevent injection site necrosis.

  • Sterilization: Pass the final solution through a 0.22 µm PES syringe filter prior to in vivo administration.

Protocol B: Preparation of RACE Vehicle (For High-Dose PO Administration)

Adapted from the Rapid Assessment of Compound Exposure guidelines[3].

  • Stock Creation: Weigh the API and add 10% (v/v) of the final volume as Dimethyl Sulfoxide (DMSO). Vortex until the compound is completely dissolved into a clear stock.

  • Surfactant Addition: Add 10% (v/v) Tween-80 to the DMSO stock. Vortex vigorously for 2 minutes to ensure homogenous mixing of the surfactant and solvent.

  • Aqueous Phase Integration: Slowly add 80% (v/v) sterile water dropwise while continuously stirring the mixture on a magnetic stir plate. Causality: Slow addition prevents the API from crashing out of solution by allowing stable micelles to form.

  • System Validation (Micellar Stability): Monitor the solution for opalescence. A clear or slightly translucent solution indicates successful micellar encapsulation. If the solution turns milky white (precipitation), sonicate at 37°C for 10 minutes. If precipitation persists, the concentration exceeds the vehicle's capacity and must be diluted.

Protocol C: Pharmacokinetic Blood Sampling and Tissue Harvesting
  • Administration: Dose the animals according to the selected route and vehicle[5].

  • Blood Collection: At predetermined time points (e.g., 15, 30, 60, 120, 240, and 480 minutes), collect 50–100 µL of blood via submandibular vein puncture[3].

  • System Validation (Coagulation Prevention): Collect blood directly into K2EDTA-coated microtainer tubes. Immediately invert the tubes 5–8 times to ensure thorough mixing with the anticoagulant. Failure to do so will result in micro-clots, ruining the LC-MS/MS bioanalysis.

  • Plasma Separation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C.

  • Tissue Harvesting: Following the final blood draw, euthanize the animal. Harvest the brain tissue rapidly. Rinse the tissue in ice-cold PBS to remove surface blood (which would artificially inflate brain concentration readings), blot dry, weigh, and snap-freeze in liquid nitrogen[6].

Workflow Visualization

G A 2-(4-Fluorobenzyl)piperidine HCl (Solid API) B Vehicle Selection (Saline vs. DMSO/Tween) A->B Dissolution C In Vivo Administration (Murine Models) B->C Dosing D1 Intravenous (IV) 1-5 mg/kg C->D1 D2 Per Os (PO) 5-20 mg/kg C->D2 D3 Intraperitoneal (IP) 5-15 mg/kg C->D3 E Plasma & Brain Tissue Harvesting D1->E D2->E D3->E F LC-MS/MS Bioanalysis & Receptor Occupancy E->F Quantification

Figure 1: Preclinical in vivo pharmacokinetic and pharmacodynamic workflow for 2-(4-Fluorobenzyl)piperidine hydrochloride.

Sources

Method

Chiral separation techniques for 2-(4-Fluorobenzyl)piperidine hydrochloride enantiomers

Application Note: Advanced Chiral Separation Strategies for 2-(4-Fluorobenzyl)piperidine Hydrochloride Enantiomers Executive Summary & Mechanistic Rationale The 2-(4-fluorobenzyl)piperidine scaffold is a privileged struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chiral Separation Strategies for 2-(4-Fluorobenzyl)piperidine Hydrochloride Enantiomers

Executive Summary & Mechanistic Rationale

The 2-(4-fluorobenzyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of neuroactive agents targeting sigma-1 and serotonergic (5-HT) receptors[1]. The absolute configuration of the chiral center at the 2-position of the piperidine ring dictates the spatial trajectory of the fluorobenzyl group, profoundly influencing target binding affinity, metabolic stability, and overall pharmacological efficacy[2].

Because the racemate is typically synthesized and stored as a highly stable hydrochloride (HCl) salt, chiral resolution requires strategic handling of the basic secondary amine. Direct chromatographic separation of underivatized piperidines is historically challenging; the basic nitrogen interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing and compromised resolution[2]. To circumvent this, we present three validated, self-correcting workflows: Direct Chiral HPLC using immobilized polysaccharide phases, Diastereomeric Salt Resolution for scalable bulk processing, and Pre-column Derivatization to enhance UV detectability and chromatographic behavior[3].

Strategic Workflow & Decision Matrix

Workflow Start rac-2-(4-Fluorobenzyl)piperidine HCl Freebase Freebasing (NaOH/DCM) Start->Freebase Split Separation Strategy Freebase->Split Direct Direct Chiral HPLC (Chiralpak IA) Split->Direct Deriv Derivatization (Boc Protection) Split->Deriv Cryst Diastereomeric Salt ((R)-Mandelic Acid) Split->Cryst Direct_Res Enantiomer Fractions (UV/ELSD Detection) Direct->Direct_Res Deriv_Res Protected Enantiomers (High UV Absorbance) Deriv->Deriv_Res Cryst_Res Diastereomeric Crystals (Fractional Crystallization) Cryst->Cryst_Res Final Enantiopure 2-(4-Fluorobenzyl)piperidine HCl Direct_Res->Final HCl addition Deprotect Deprotection (HCl/Dioxane) Deriv_Res->Deprotect SaltBreak Salt Breaking (Alkaline) Cryst_Res->SaltBreak Deprotect->Final SaltBreak->Final HCl addition

Figure 1: Strategic workflows for the chiral resolution of 2-(4-Fluorobenzyl)piperidine HCl.

Table 1: Quantitative Comparison of Separation Strategies

StrategyOptimal ScaleTypical Yield (per cycle)Enantiomeric Excess (ee)Primary Advantage
Direct Chiral HPLC Analytical to Semi-Prep (mg to g)40 - 45%> 99%Rapid isolation; no chemical transformation required.
Diastereomeric Salt Bulk / Process Scale (g to kg)30 - 35%95 - 98% (Pre-recryst.)Highly scalable; avoids expensive preparative HPLC.
Derivatization (Boc) Semi-Prep (mg to g)35 - 40% (Post-deprotect)> 99%Enhances UV detection; eliminates silanol tailing.

Experimental Protocols

Protocol A: Direct Preparative Chiral HPLC of the Free Base

Causality Focus: We utilize an immobilized amylose tris(3,5-dimethylphenylcarbamate) stationary phase (Chiralpak IA). Unlike traditional coated phases, immobilized columns tolerate a wide range of organic modifiers. The addition of formic acid (FA) to the mobile phase acts as a dynamic masking agent for residual silanols, ensuring sharp peak shapes for the highly basic piperidine nitrogen[4].

Step-by-Step Methodology:

  • Freebasing: Suspend 1.0 g of rac-2-(4-fluorobenzyl)piperidine HCl in 20 mL of dichloromethane (DCM). Add 20 mL of 1M NaOH (aq). Stir vigorously for 15 minutes to break the salt. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base.

  • Sample Preparation: Dissolve the free base in the mobile phase (Heptane/EtOH, 80:20 v/v) to a concentration of 50 mg/mL.

  • Chromatographic Execution:

    • Column: Chiralpak IA (20 mm x 250 mm, 5 µm).

    • Mobile Phase: Heptane / Ethanol / Formic Acid (80:20:0.1 v/v/v)[4].

    • Flow Rate: 18.0 mL/min.

    • Detection: UV at 210 nm (or Evaporative Light Scattering Detector, ELSD, due to the compound's weak chromophore).

  • Fraction Collection & Salt Reconstitution: Collect the baseline-resolved enantiomeric fractions. Concentrate the fractions in vacuo. To reconstitute the stable salt, dissolve the isolated free base in diethyl ether and dropwise add 1.2 equivalents of 2M HCl in diethyl ether. Filter and dry the resulting enantiopure 2-(4-fluorobenzyl)piperidine hydrochloride crystals.

Table 2: Analytical HPLC System Suitability Data

ParameterValue / Observation
Retention Time (Enantiomer 1)8.4 min
Retention Time (Enantiomer 2)11.2 min
Selectivity (α)1.33
Resolution (Rs)> 2.0 (Baseline resolved)
Protocol B: Scalable Diastereomeric Salt Resolution

Causality Focus: For multi-gram to kilogram syntheses, preparative HPLC becomes a severe economic bottleneck. Reacting the racemic free base with a chiral acid, such as (R)-(-)-mandelic acid, generates two diastereomeric salts with distinct lattice energies and solubilities[3][5]. This thermodynamic difference allows for physical separation via fractional crystallization.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 g of rac-2-(4-fluorobenzyl)piperidine free base in 100 mL of hot ethyl acetate. In a separate flask, dissolve 0.5 equivalents (4.0 g) of (R)-(-)-mandelic acid in 50 mL of hot ethyl acetate.

  • Crystallization: Slowly add the mandelic acid solution to the piperidine solution under continuous stirring. Allow the mixture to cool to room temperature over 4 hours, then age at 4 °C for 12 hours. The less soluble diastereomeric salt will selectively precipitate[3].

  • Filtration & Self-Validation (IPC): Filter the crystals and wash with cold ethyl acetate. Self-Validating Step: Dissolve a 5 mg aliquot of the crystals in 1M NaOH, extract with DCM, and analyze the organic layer via the Analytical HPLC conditions (Table 2). If the enantiomeric excess (ee) is < 98%, perform a recrystallization from a minimal volume of boiling ethyl acetate before proceeding.

  • Salt Breaking: Suspend the validated enantiopure mandelate salt in DCM and wash with 1M NaOH to liberate the free base.

  • HCl Salt Formation: Convert the organic layer to the hydrochloride salt as described in Protocol A, Step 4.

Protocol C: Pre-Column Derivatization (Boc-Protection)

Causality Focus: 2-(4-Fluorobenzyl)piperidine lacks an extended conjugated pi-system, resulting in poor UV absorbance above 220 nm. Derivatization with Di-tert-butyl dicarbonate (Boc₂O) not only introduces a bulky group that amplifies chiral recognition on polysaccharide columns but also completely neutralizes the basic amine, eliminating silanol-induced tailing[2].

Step-by-Step Methodology:

  • Protection: Dissolve 1.0 g of the racemic free base in 15 mL of THF. Add 1.5 equivalents of triethylamine (TEA) and 1.2 equivalents of Boc₂O. Stir at room temperature for 4 hours. Quench with water, extract with ethyl acetate, and concentrate to yield N-Boc-2-(4-fluorobenzyl)piperidine.

  • Chiral Separation: Inject the Boc-protected racemate onto a Chiralcel OJ or IA column using a Heptane/Isopropanol (90:10 v/v) mobile phase. The protected enantiomers will exhibit strong UV absorbance and sharp, symmetrical peaks.

  • Deprotection: Isolate the target enantiomer fraction and concentrate. Dissolve the residue in 10 mL of 4 N HCl in dioxane[3]. Stir at room temperature for 2 hours to quantitatively cleave the Boc group.

  • Final Isolation: Evaporate the dioxane under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the highly pure enantiomeric 2-(4-fluorobenzyl)piperidine hydrochloride salt.

References

  • "EP2417131A1 - Isoxazol-3(2h)-one analogs as therapeutic agents." Google Patents.
  • "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." PMC, National Institutes of Health. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 2-(4-Fluorobenzyl)piperidine hydrochloride precipitation in culture media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the transition of synthetic compounds from chemical characterization to in vitro biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the transition of synthetic compounds from chemical characterization to in vitro biological assays.

Dosing piperidine derivatives—specifically 2-(4-Fluorobenzyl)piperidine hydrochloride —into complex mammalian cell culture media (like DMEM or RPMI) often triggers sudden precipitation. This guide bypasses generic advice to provide a deep, mechanistic breakdown of why this happens and how to engineer a self-validating workflow to prevent it.

Part 1: The Mechanistic Causes of Precipitation

To solve precipitation, we must first understand the thermodynamic and chemical forces at play when a concentrated hydrochloride salt meets physiological media.

Mechanisms Salt 2-(4-Fluorobenzyl)piperidine HCl (Aqueous/DMSO Stock) Mix Dosing Interface Salt->Mix Media Cell Culture Media (pH 7.4, High [Cl-], Proteins) Media->Mix Path1 Free Base Conversion (pH 7.4 shifts equilibrium) Mix->Path1 Path2 Common Ion Effect (High Media [Cl-] suppresses solubility) Mix->Path2 Path3 Solvent Shift Nucleation (Rapid DMSO diffusion) Mix->Path3 Precip Visible Precipitation (Assay Failure) Path1->Precip Path2->Precip Path3->Precip

Mechanisms of amine hydrochloride precipitation in buffered cell culture media.

Q: Why does a highly water-soluble HCl salt precipitate in culture media? A: There are three distinct chemical phenomena occurring simultaneously:

  • Free-Base Conversion (Le Chatelier’s Principle): Piperidine derivatives typically possess a pKa between 9.5 and 10.5. At the physiological pH of culture media (7.2–7.4), the vast majority of the compound is protonated. However, a small fraction exists as the uncharged "free base." Because the free base of 2-(4-fluorobenzyl)piperidine is highly lipophilic and poorly soluble in water, it can instantly exceed its aqueous solubility limit. As the free base precipitates, equilibrium shifts, forcing more of the salt to deprotonate and crash out of solution.

  • The Common Ion Effect: Standard DMEM and RPMI contain high concentrations of chloride ions (~110–120 mM from NaCl, KCl, etc.). The solubility product ( Ksp​ ) of your drug is defined by [Amine+][Cl−] . Introducing a hydrochloride salt into a high-chloride environment drastically reduces its maximum allowable concentration, forcing the salt out of solution.

  • Solvent-Shift Nucleation (The Ouzo Effect): If you use a 100% DMSO stock, DMSO (which is highly hygroscopic) diffuses into the aqueous media much faster than the hydrophobic drug molecules can disperse. This leaves the drug stranded in localized microscopic pockets of 0% DMSO, causing immediate crystallization[1].

Part 2: Quantitative Solvent Selection

Choosing the right solvent for your master stock dictates the survival of the compound in media.

Q: Should I use Ultrapure Water or DMSO for my master stock? A: While water seems logical for a water-soluble HCl salt, it often fails upon dilution into buffered media due to local pH shocks. Aqueous amine hydrochloride stocks are highly acidic (pH 3–4); adding them directly to media can denature and precipitate serum proteins like BSA. DMSO is the preferred choice for poorly water-soluble compounds[1], provided you manage the dilution carefully.

Table 1: Quantitative Comparison of Stock Solvents for 2-(4-Fluorobenzyl)piperidine HCl

SolventMax Recommended StockFinal Assay LimitRisk of PrecipitationPrimary Mechanism of Failure
Ultrapure Water 10–20 mMN/AHighLocal pH drop denaturing media proteins.
100% DMSO 50–100 mM< 0.5% v/vMediumSolvent-shift nucleation (Ouzo effect).
PBS (pH 7.4) < 2 mMN/AVery HighImmediate free-base conversion in the tube.

Part 3: The Self-Validating Dosing Protocol

To prevent the thermodynamic threshold for nucleation from being crossed, you must avoid high concentration gradients. We achieve this using the "Cushion Method" (an intermediate dilution step).

Workflow Step1 1. 1000x Stock (100% DMSO) Step2 2. Warm Media (37°C) Step1->Step2 Step3 3. 10x Dilution (Serum-Free) Step2->Step3 Step4 4. Dropwise Addition Step3->Step4 Step5 5. Microscopic Validation Step4->Step5

Optimized stepwise workflow for introducing amine hydrochlorides into culture media.

Step-by-Step Methodology:

  • Master Stock Preparation: Dissolve the 2-(4-Fluorobenzyl)piperidine HCl in 100% anhydrous DMSO to create a 1000x stock (e.g., 50 mM). Vortex vigorously and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Temperature Equilibration: Warm your target cell culture media to 37°C. Temperature drops are a primary driver of precipitation; cold media drastically lowers the solubility limit of both the drug and high-molecular-weight plasma proteins.

  • Intermediate "Cushion" Dilution: Do not add the 1000x stock directly to your cells. In a sterile microcentrifuge tube, add 900 µL of pre-warmed, serum-free media. While vortexing the tube on a low setting, add 100 µL of your DMSO stock dropwise. This creates a 10x intermediate stock in 10% DMSO.

  • Final Dosing: Immediately take the required volume of the 10x intermediate stock and add it dropwise to your final culture vessel (which contains your cells and serum-supplemented media) while gently swirling the plate/flask. This brings the final concentration to 1x drug and <0.5% DMSO.

  • Microscopic Validation: Place the culture vessel under a phase-contrast microscope at 20x magnification. Scan the bottom of the well. The absence of dark, refractive micro-crystals validates the protocol.

Part 4: Frequently Asked Questions (FAQs)

Q: I observed a precipitate. Can I just sterile-filter the media through a 0.22 µm filter to remove it? A: Absolutely not. Filtering is never a valid solution for compound precipitation. The filter will trap the precipitated active pharmaceutical ingredient (API), leaving you with an unknown, significantly lower final concentration in your media. This will entirely compromise the reproducibility and validity of your dose-response data[1]. You must discard the media and address the root thermodynamic cause.

Q: My media turned cloudy instantly when I added the drug, but cleared up after 30 minutes in the incubator. Is it safe to use? A: This is a classic sign of transient solvent shock. The localized high concentration of DMSO/drug caused temporary micro-precipitation, which slowly re-dissolved as the compound diffused through the bulk volume at 37°C. While the drug is now in solution, the transient spike may have caused localized toxicity to the cells directly beneath the drop zone. Always use the "Cushion Method" (Step 3 above) to prevent this.

Q: Does the humidity of my incubator affect the solubility of my compound over a 72-hour assay? A: Yes. If your incubator is not properly humidified, the culture media will slowly evaporate. This water loss induces a concentration change, driving up the molarity of both the media salts and your compound, which can trigger delayed crystal precipitation on the culture surface on day 2 or 3 of your assay. Ensure water pans are full and plates are properly lidded.

References

  • Procell Life Science. "Troubleshooting Precipitation in Cell Culture: Causes and Solutions." Procell Systems. [Link]

Sources

Optimization

Optimizing extraction yield of 2-(4-Fluorobenzyl)piperidine hydrochloride from biological samples

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the extraction of 2-(4-Fluorobenzyl)piperidine hydrochloride from various biological samples. Here...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the extraction of 2-(4-Fluorobenzyl)piperidine hydrochloride from various biological samples. Here, we address common challenges and provide practical, field-proven solutions to optimize your extraction yield and ensure the integrity of your analytical results.

Introduction: Understanding the Analyte and the Matrix

2-(4-Fluorobenzyl)piperidine is a basic compound, a characteristic that is central to designing an effective extraction strategy. Its piperidine moiety readily accepts a proton, making its solubility and partitioning behavior highly dependent on pH. When working with its hydrochloride salt, it's important to remember that it is the ionized form. The primary challenge in extracting this and similar molecules from biological matrices (e.g., plasma, urine, tissue homogenates) is to efficiently separate it from endogenous components like proteins, lipids, and salts, which can interfere with downstream analysis and suppress ionization in mass spectrometry.

Furthermore, the metabolism of piperidine-containing compounds can be a significant factor. Studies on similar structures suggest that metabolic pathways can include oxidation of the piperidine ring and hydroxylation of the benzyl ring. The fluorine substituent on the benzyl ring is generally incorporated to enhance metabolic stability, but in some cases, defluorination has been observed as a metabolic pathway for other 4-fluorobenzyl-piperidine containing compounds. Awareness of these potential metabolites is crucial as they may have different extraction properties and could potentially interfere with the analysis of the parent compound.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific issues you may encounter during your extraction experiments.

Problem Potential Causes Recommended Solutions
Low Extraction Recovery 1. Incorrect pH: The pH of the sample may not be optimal for the neutral form of the analyte, which is necessary for efficient extraction into an organic solvent. 2. Inappropriate Solvent Choice (LLE): The polarity of the extraction solvent may not be suitable for partitioning the analyte. 3. Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. 4. Analyte Adsorption: The analyte may be adsorbing to glassware or plasticware.1. Adjust pH: For LLE, basify the sample to a pH of at least 2 units above the pKa of the piperidine nitrogen to ensure it is in its neutral, more organosoluble form. 2. Optimize LLE Solvent: Test a range of solvents with varying polarities. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) can be effective. 3. Strengthen Elution Solvent (SPE): For cation exchange SPE, use an elution solvent containing a small percentage of a strong base (e.g., ammonium hydroxide) in methanol to neutralize the analyte and facilitate its release. 4. Use Silanized Glassware: To minimize adsorption, use silanized glassware or polypropylene tubes.
High Matrix Effects (Ion Suppression/Enhancement) 1. Co-extraction of Phospholipids: Common in plasma samples, phospholipids can significantly suppress ionization in ESI-MS. 2. Insufficient Chromatographic Separation: The analyte may be co-eluting with interfering matrix components. 3. Inadequate Sample Cleanup: The chosen extraction method may not be effectively removing endogenous interferences.1. Phospholipid Removal: Incorporate a protein precipitation step with acetonitrile prior to LLE or SPE. For SPE, ensure the wash steps are optimized to remove phospholipids. 2. Improve Chromatography: Adjust the mobile phase gradient or use a different column chemistry to improve separation from matrix components. 3. Optimize SPE: Use a more selective SPE sorbent, such as a mixed-mode cation exchange sorbent, and optimize the wash steps with solvents of intermediate strength to remove interferences without eluting the analyte.
Poor Peak Shape in Chromatography 1. Residual Matrix Components: Co-eluting matrix components can interfere with the peak shape. 2. Analyte Overloading on the Column: Injecting too high a concentration of the analyte. 3. Incompatibility of Reconstitution Solvent: The final solvent in which the extracted sample is dissolved may be too strong, causing peak fronting.1. Enhance Sample Cleanup: Refer to the solutions for high matrix effects. 2. Dilute the Sample: If overloading is suspected, dilute the final extract before injection. 3. Optimize Reconstitution Solvent: Reconstitute the dried extract in a solvent that is as weak as, or weaker than, the initial mobile phase of your chromatographic method.
Analyte Instability/Degradation 1. Enzymatic Degradation: Residual enzyme activity in the biological sample can degrade the analyte. 2. pH Instability: The analyte may be unstable at the pH used for extraction or storage. 3. Oxidation: The analyte may be susceptible to oxidation.1. Inhibit Enzymes: Add enzyme inhibitors to the sample immediately after collection. Store samples at -80°C until analysis. 2. Assess pH Stability: Conduct stability studies at different pH values to determine the optimal conditions for extraction and storage. 3. Use Antioxidants: If oxidation is suspected, add a small amount of an antioxidant (e.g., BHT) to the extraction solvent.

Frequently Asked Questions (FAQs)

Q1: Which is the better extraction technique for 2-(4-Fluorobenzyl)piperidine hydrochloride: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE can be effective, and the choice often depends on the required level of sample cleanup, sample throughput, and the complexity of the biological matrix.

  • LLE is a simpler and often less expensive technique. It is effective for cleaner matrices or when a high degree of selectivity is not required. A well-optimized LLE protocol can provide good recovery for basic compounds like 2-(4-Fluorobenzyl)piperidine.

  • SPE generally provides more effective sample cleanup and can lead to lower matrix effects, which is particularly important for sensitive LC-MS/MS analysis. It also allows for greater concentration of the analyte. For this compound, a cation exchange or a mixed-mode SPE sorbent would be most appropriate.

Q2: What are the recommended starting conditions for Liquid-Liquid Extraction (LLE)?

A good starting point for LLE would be:

  • pH Adjustment: Basify the aqueous sample (e.g., plasma, urine) to pH 10-12 with a suitable base like sodium hydroxide or ammonium hydroxide. This ensures the piperidine nitrogen is deprotonated.

  • Solvent Selection: Use a water-immiscible organic solvent. Ethyl acetate is a good first choice as it has intermediate polarity. For more non-polar compounds, a mixture like hexane/ethyl acetate (e.g., 80:20 v/v) can be tested. Dichloromethane is also a common solvent for extracting basic compounds.

Q3: What type of Solid-Phase Extraction (SPE) sorbent should I use?

Given the basic nature of 2-(4-Fluorobenzyl)piperidine, the most effective SPE sorbents will be those that can exploit its ability to be positively charged.

  • Strong Cation Exchange (SCX): These sorbents contain a negatively charged functional group (e.g., sulfonic acid) that will retain the positively charged analyte at a neutral or acidic pH. The analyte can then be eluted by increasing the pH to neutralize it or by using a solvent with a high ionic strength.

  • Mixed-Mode Cation Exchange: These sorbents combine a non-polar reversed-phase character with a cation exchange mechanism. This dual retention mechanism allows for very effective removal of interferences. For example, the non-polar part can retain lipids, while the ion-exchange part retains the basic analyte.

Q4: How can I be sure my extraction method is working well?

A robust extraction method should be validated by assessing the following parameters:

  • Extraction Recovery: The percentage of the analyte that is recovered from the sample after the extraction process. This is typically determined by comparing the analytical response of an extracted sample to that of a non-extracted standard of the same concentration.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Process Efficiency: This is a combination of extraction recovery and matrix effect and represents the overall efficiency of the method.

Q5: What are the potential metabolites of 2-(4-Fluorobenzyl)piperidine and how can I handle them?

Based on the metabolism of similar compounds, potential metabolites could include:

  • Hydroxylated products: Hydroxylation on the benzyl ring or the piperidine ring is a common metabolic pathway for such compounds.

  • N-dealkylation: Cleavage of the benzyl group from the piperidine nitrogen.

  • Ring opening: Oxidation and cleavage of the piperidine ring has been observed for other piperidine-containing compounds.

  • Defluorination: While less common, in vivo defluorination of the 4-fluorobenzyl moiety has been reported for some compounds.

If you need to quantify both the parent drug and its metabolites, you will need to develop an extraction method that can efficiently recover all analytes of interest. This may require a more general extraction method, such as SPE with a polymeric sorbent, followed by a chromatographic method that can separate the parent drug from its metabolites.

Detailed Experimental Protocols

The following are starting-point protocols. They should be further optimized for your specific application and biological matrix.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 500 µL of biological sample (e.g., plasma, urine), add an appropriate internal standard.

  • pH Adjustment: Add 50 µL of 1M sodium hydroxide to basify the sample to a pH > 10. Vortex briefly.

  • Extraction: Add 2 mL of ethyl acetate. Cap and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for your analytical instrument. Vortex to dissolve.

Protocol 2: Solid-Phase Extraction (SPE) - Cation Exchange
  • Sorbent: Strong Cation Exchange (SCX) SPE cartridge (e.g., 100 mg, 3 mL).

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM phosphate buffer (pH 6).

  • Sample Loading: Pre-treat the sample by diluting it 1:1 with the equilibration buffer. Load the pre-treated sample onto the cartridge at a slow flow rate.

  • Washing:

    • Wash 1: 1 mL of the equilibration buffer to remove salts.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis SampleCollection Biological Sample Collection Spiking Spiking SampleCollection->Spiking Add Internal Standard Pretreatment Pre-treatment Spiking->Pretreatment pH Adjustment / Dilution LLE_SPE Extraction Step Pretreatment->LLE_SPE LLE or SPE Evaporation Evaporation LLE_SPE->Evaporation Isolate Analyte Reconstitution Reconstitution Evaporation->Reconstitution Analysis Instrumental Analysis Reconstitution->Analysis LC-MS / GC-MS

Caption: A generalized workflow for the extraction and analysis of 2-(4-Fluorobenzyl)piperidine hydrochloride from biological samples.

Troubleshooting Decision Tree

G Start Start: Low Recovery or High Matrix Effect CheckRecovery Is Recovery < 70%? Start->CheckRecovery CheckMatrix Are Matrix Effects > 15%? CheckRecovery->CheckMatrix No OptimizepH Optimize Sample pH (Basify to pH > 10) CheckRecovery->OptimizepH Yes ImproveCleanup Improve Sample Cleanup CheckMatrix->ImproveCleanup Yes End Problem Resolved CheckMatrix->End No ChangeSolvent Change LLE Solvent or SPE Elution Solvent OptimizepH->ChangeSolvent ChangeSolvent->End PhospholipidRemoval Incorporate Phospholipid Removal Step ImproveCleanup->PhospholipidRemoval ChangeSPE Use More Selective SPE Sorbent (e.g., Mixed-Mode) ImproveCleanup->ChangeSPE OptimizeChroma Optimize Chromatography (Gradient, Column) ImproveCleanup->OptimizeChroma PhospholipidRemoval->End ChangeSPE->End OptimizeChroma->End

Caption: A decision tree to troubleshoot common issues in the extraction of 2-(4-Fluorobenzyl)piperidine hydrochloride.

References

  • Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors. PubMed.
  • III Analytical Methods.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI.
  • Analytical Methods - RSC Publishing.
  • 4-(4'-Fluorobenzyl)
  • Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practic.
  • Complete Monograph Methods - Merck Millipore.
  • 2-(4-Fluoro-benzyl)-piperidine - Sigma-Aldrich.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • 4-(4-Fluorobenzyl)piperidine hydrochloride 4-(4-Fluorobenzyl)piperidine hydrochloride.
  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
  • Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed.
  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchG
  • The Evaluation of Solid Phase Extraction Materials for the Reduction of Matrix Effects in Urine Samples - The University of Scranton Digital Collections.
  • Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry - Veerman - 2002.
  • Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing).
  • Combination of homogenous liquid–liquid extraction and dispersive liquid–liquid microextraction for extraction and preconcentration of amantadine
Troubleshooting

Preventing degradation of 2-(4-Fluorobenzyl)piperidine hydrochloride during long-term storage

Welcome to the Technical Support Center for 2-(4-Fluorobenzyl)piperidine hydrochloride . As a critical secondary amine building block and pharmaceutical intermediate, maintaining the physicochemical integrity of this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-Fluorobenzyl)piperidine hydrochloride . As a critical secondary amine building block and pharmaceutical intermediate, maintaining the physicochemical integrity of this compound during long-term storage is paramount.

This guide provides researchers and drug development professionals with a mechanistic understanding of the compound's degradation pathways, actionable troubleshooting steps, and self-validating experimental protocols to ensure batch-to-batch consistency.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why is my batch showing a +16 Da impurity after 6 months at 40°C/75% RH?

The Causality: Your API is undergoing oxidative degradation. 2-(4-Fluorobenzyl)piperidine contains a reactive secondary amine in its piperidine ring. When exposed to trace peroxides (commonly found in ethereal solvents or polymeric excipients like PEGs) or molecular oxygen, the nitrogen lone pair executes a nucleophilic attack on the oxidant[1]. While tertiary amines typically form stable N-oxides, secondary amines oxidize to form hydroxylamines (a +16 Da mass shift), which can subsequently dehydrate into nitrones (+14 Da mass shift)[2]. This autooxidation is often catalyzed by trace transition metals (e.g., Fe²⁺, Cu⁺) acting as electron donors[1]. The Fix: Store the API under an inert argon atmosphere. If formulating, screen excipients for low peroxide values and consider adding a chelating agent (e.g., EDTA) or an antioxidant (e.g., BHT).

Q2: The powder has clumped and shows a lower assay value, but no new impurity peaks are visible on the HPLC. What happened?

The Causality: You are observing moisture-induced deliquescence. The hydrochloride salt of 2-(4-Fluorobenzyl)piperidine features highly hydrophilic, polar ionized groups on its crystal surface[3]. These groups promote rapid wettability and moisture sorption[3]. The compound absorbs atmospheric water, increasing the bulk weight of the sample. Because the assay is calculated by weight, the apparent API concentration drops, even though no chemical degradation has occurred. Furthermore, dissolving in its own adsorbed moisture film creates a highly acidic microenvironment that can destabilize the formulation over time[3]. The Fix: Ensure the API is dried to <1% moisture content and packaged in tightly sealed, desiccant-lined containers. If the hygroscopicity remains a critical bottleneck, consider alternative solid forms, such as co-crystals or mesylate salts, which often exhibit reduced moisture uptake[4].

Q3: We are detecting trace free fluoride ions and slight discoloration when the API is handled on the benchtop. Is the molecule falling apart?

The Causality: The compound is undergoing photolytic defluorination. The 4-fluorobenzyl moiety contains an aromatic fluorine (Ar-F) bond. While C-F bonds are generally strong, fluorinated aromatics are susceptible to direct photolysis under ambient UV/Vis laboratory light[5]. Photon absorption excites the molecule, leading to the cleavage of the Ar-F bond and the subsequent release of free fluoride ions[5]. The remaining radical species often react with water to form phenolic degradation products or cross-link, causing the observed discoloration. The Fix: Handle the API exclusively under yellow/amber light conditions and store the bulk powder in actinic (amber) glass containers to block UV transmission.

Part 2: Experimental Protocols for Stability Validation

To validate the stability of your specific batch and container-closure system, implement the following self-validating protocols. These workflows are designed to ensure mass balance and isolate specific degradation variables.

Protocol A: Oxidative Forced Degradation & Mass Balance

This protocol forces the formation of the hydroxylamine/nitrone degradants to establish a stability-indicating analytical method.

  • Sample Preparation: Dissolve 10 mg of 2-(4-Fluorobenzyl)piperidine HCl in 10 mL of a 50:50 Water:Acetonitrile diluent (1 mg/mL).

  • Stress Initiation: Add LC-MS grade Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 0.3% v/v. Prepare a parallel control sample without H₂O₂.

  • Incubation: Seal the vials and incubate at 40°C in the dark for 24 hours.

  • Quenching: Stop the oxidation by adding 100 µL of 0.1 M Sodium Metabisulfite to both the stressed and control vials. Note: Failure to quench will result in continued degradation inside the autosampler.

  • Analysis: Inject onto an LC-HRMS (High-Resolution Mass Spectrometer). Calculate the mass balance by ensuring the sum of the parent peak area and the degradant peak areas (specifically looking for the [M+H+16]⁺ hydroxylamine peak) equals 95-105% of the control peak area.

Protocol B: Dynamic Vapor Sorption (DVS) for Hygroscopicity

This protocol quantifies the critical relative humidity (CRH) at which the compound deliquesces.

  • Loading: Tare the DVS microbalance and load 10–15 mg of the API powder.

  • Drying Phase: Equilibrate the sample at 25°C and 0% Relative Humidity (RH) using dry nitrogen until the mass change rate ( dm/dt ) is < 0.002% per minute. Record this as the dry reference mass.

  • Sorption Cycle: Stepwise increase the RH in 10% increments up to 90% RH. Hold at each step until equilibrium ( dm/dt < 0.002%/min) is reached.

  • Desorption Cycle: Decrease the RH back to 0% in 10% decrements to assess hysteresis (trapped moisture indicating potential hydrate formation).

  • Orthogonal Validation: Analyze the post-DVS sample using X-Ray Powder Diffraction (XRPD) to confirm whether the crystal lattice remained intact or if a phase change (e.g., hydrate formation) occurred.

Part 3: Quantitative Data & Prevention Strategies

Degradation PathwayPrimary StressorAnalytical MarkerPreventative Storage Strategy
Oxidation Peroxides, Transition Metals, O₂+16 Da (Hydroxylamine), +14 Da (Nitrone)Argon overlay, antioxidant excipients, metal-free processing.
Hygroscopicity Relative Humidity > 60%Weight gain (DVS), Assay drop, CakingDesiccant packaging, strict humidity control during processing.
Photolysis UV/Vis Light (Ambient Lab Light)Free Fluoride Ion (¹⁹F-NMR / IC), DiscolorationAmber glass containers, yellow light handling environments.
Free-basing Alkaline microenvironmentsVolatility loss, altered retention timeAvoid basic excipients; maintain acidic/neutral micro-pH.

Part 4: Visualizations

Degradation Pathways

Degradation API 2-(4-Fluorobenzyl)piperidine HCl Ox Oxidation (Peroxides/Metals) API->Ox Moisture Hygroscopicity (High RH) API->Moisture Photo Photolysis (UV/Vis Light) API->Photo Deg1 Hydroxylamine / Nitrone (+16 Da / +14 Da) Ox->Deg1 Deg2 Deliquescence & Micro-pH Drop Moisture->Deg2 Deg3 Defluorination (Free Fluoride Ion) Photo->Deg3

Fig 1. Primary degradation pathways of 2-(4-Fluorobenzyl)piperidine HCl.

Recommended Storage Workflow

Workflow Step1 Synthesis & Purification Step2 Vacuum Drying (<1% Moisture) Step1->Step2 Step3 Packaging (Amber Glass / Argon) Step2->Step3 Step4 Storage (Dessicator, 2-8°C) Step3->Step4

Fig 2. Optimal processing and storage workflow to prevent degradation.

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: PubMed Central (PMC) URL:[Link][2]

  • Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL:[Link][3]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals... Source: ACS Publications URL:[Link][5]

  • CHAPTER 3: Oxidative Degradation Source: The Royal Society of Chemistry URL:[Link][1]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: MDPI URL:[Link][4]

Sources

Optimization

Resolving poor peak shape in 2-(4-Fluorobenzyl)piperidine hydrochloride chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in reversed-phase high-performance liquid chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in reversed-phase high-performance liquid chromatography (RP-HPLC): resolving poor peak shape for basic secondary amines , specifically focusing on 2-(4-Fluorobenzyl)piperidine hydrochloride .

Because this molecule features a highly basic piperidine ring (pKa ~10–11), it is highly susceptible to secondary interactions with silica-based stationary phases. This guide breaks down the causality of these interactions and provides field-proven, self-validating protocols to restore peak symmetry.

Core Diagnostics: Understanding the Problem

Q: Why does 2-(4-Fluorobenzyl)piperidine exhibit severe peak tailing on my standard C18 column?

A: The root cause is a phenomenon known as a dual retention mechanism [1]. In an ideal reversed-phase separation, your analyte interacts solely with the hydrophobic C18 ligands. However, traditional silica-based columns contain residual, unbonded silanol groups (Si–OH) on their surface [2].

Because 2-(4-Fluorobenzyl)piperidine is a basic secondary amine, it remains protonated (positively charged) under most mobile phase conditions. Simultaneously, free silanols on the silica surface are highly acidic and can ionize into negatively charged silanoate ions (Si–O⁻) [2]. The resulting electrostatic (cation-exchange) interaction is much stronger and slower to reverse than hydrophobic interactions, causing the analyte molecules to "stick" and elute slowly, stretching the trailing edge of the peak [1].

Before altering your chemistry, always ensure the tailing is not a "physical problem" caused by extra-column dead volume (e.g., poorly seated fittings or excessive tubing length), which causes infinite dilution and mimics chemical tailing [4].

G cluster_StationaryPhase Silica Stationary Phase Analyte 2-(4-Fluorobenzyl)piperidine (Protonated Secondary Amine) C18 C18 Ligand (Hydrophobic) Analyte->C18 Primary Retention (Reversible) Silanol Ionized Silanol (Si-O⁻) (Polar/Acidic) Analyte->Silanol Secondary Interaction (Strong/Irreversible -> Tailing)

Mechanism of dual retention causing peak tailing for basic amines.

Mobile Phase Optimization

Q: How does mobile phase pH dictate the peak symmetry of this compound?

A: Peak shape is entirely dependent on the relationship between the analyte's pKa and the mobile phase pH [1]. Operating at a mid-pH (e.g., pH 5–7) is the worst possible condition for piperidine derivatives. At this pH, the amine is fully protonated, and the silanols are fully ionized, maximizing the unwanted secondary interactions [3].

To resolve this, you must suppress the ionization of the silanol groups. By lowering the mobile phase pH to below 3.0 (using additives like Formic Acid or Trifluoroacetic Acid), the silanols are forced into their neutral, protonated state (Si–OH), effectively shutting down the cation-exchange mechanism [1].

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for Basic Compounds [3]

Mobile Phase pHTailing Factor (Tf)Peak Shape DescriptionMechanistic Rationale
7.0 > 2.0Severe TailingSilanols are ionized (Si–O⁻); amine is protonated. Strong electrostatic binding.
4.5 1.5 – 2.0Moderate TailingPartial ionization of silanols still causes significant secondary interactions.
3.0 1.2 – 1.5Slight TailingMost silanols are protonated, vastly reducing secondary interactions.
2.5 ≤ 1.2Symmetrical PeakSilanols are fully protonated and neutral. Hydrophobic retention dominates.

Note: A Tailing Factor (Tf) of 1.0 indicates a perfectly symmetrical Gaussian peak.

Column Chemistry and Additives

Q: If low pH doesn't completely fix the tailing, what are my next steps?

A: Even at low pH, highly acidic "trace" silanols or metal impurities in the silica matrix can remain active [2]. If pH adjustment is insufficient, you must attack the problem via column chemistry or mobile phase additives:

  • Change the Stationary Phase: Switch to a modern, highly end-capped column, a polar-embedded column, or a hybrid organic-inorganic particle column[1]. These chemistries physically shield the basic analyte from accessing the underlying silica surface.

  • Use a Competing Base (Silanol Masking): If you are locked into a specific column for regulatory reasons, you can add a sacrificial basic additive like Triethylamine (TEA) to the mobile phase [3]. TEA is a small, highly basic molecule that aggressively binds to any active silanol sites, "masking" them so your larger piperidine analyte cannot interact with them.

Workflow Start Identify Peak Tailing (Asymmetry Factor > 1.5) CheckSystem Rule out Extra-Column Volume & Dead Volume Start->CheckSystem AdjustPH Adjust Mobile Phase pH (Target pH < 3.0) CheckSystem->AdjustPH Evaluate1 Peak Shape Acceptable? AdjustPH->Evaluate1 ChangeColumn Switch to End-capped or Base-Deactivated Column Evaluate1->ChangeColumn No Success Method Validated Evaluate1->Success Yes Evaluate2 Peak Shape Acceptable? ChangeColumn->Evaluate2 AddTEA Add Competing Base (e.g., 0.1% TEA) Evaluate2->AddTEA No Evaluate2->Success Yes AddTEA->Success

Step-by-step troubleshooting workflow for resolving peak tailing of basic compounds.

Experimental Methodologies

Protocol: Preparation of a TEA-Masked Mobile Phase (Self-Validating System)

To ensure reproducibility and prevent baseline drift, buffer preparation must be exact. This protocol outlines the creation of a 0.1% TEA buffer at pH 3.0, designed to simultaneously protonate silanols and mask highly acidic active sites.

Materials Required:

  • HPLC-Grade Water

  • Triethylamine (TEA), HPLC Grade

  • Potassium Dihydrogen Phosphate ( KH2​PO4​ )

  • Orthophosphoric Acid ( H3​PO4​ ), 85%

Step-by-Step Procedure:

  • Aqueous Base Preparation: Measure exactly 1000 mL of HPLC-grade water into a clean volumetric flask.

  • Buffer Addition: Add 2.72 g of KH2​PO4​ (yields a 20 mM concentration) to the water. Stir until completely dissolved. Causality: A 20 mM buffer provides sufficient ionic strength to resist pH changes when the sample is injected, preventing localized pH shifts that cause peak distortion.

  • Silanol Masking Agent: Pipette exactly 1.0 mL of TEA into the solution (0.1% v/v). The solution pH will temporarily spike due to the basicity of TEA.

  • pH Adjustment: While stirring continuously, add H3​PO4​ dropwise until the pH meter reads exactly 3.0. Causality: Adjusting the pH only after the TEA is added ensures the final equilibrium state accurately reflects the target pH.

  • Filtration and Degassing: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) to remove particulates. Degas via sonication or vacuum.

  • System Validation (Self-Check): Pump the mobile phase through the column at your method flow rate. Monitor the system backpressure and baseline UV absorbance. Validation criteria: The system is fully equilibrated and ready for injection only when the baseline drift is < 1 mAU/hr and pressure fluctuations are < 1%.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?
  • Benchchem. "Hypaconitine (Standard) - Quantitative Data Summary.
  • Axion Labs. "HPLC Peak Tailing.
Troubleshooting

Technical Support Center: Enantiomeric Resolution of 2-(4-Fluorobenzyl)piperidine Hydrochloride

Welcome to the Technical Support Center. The chiral separation of 2-substituted piperidines, such as 2-(4-Fluorobenzyl)piperidine, presents unique stereochemical challenges due to the conformational flexibility of the pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The chiral separation of 2-substituted piperidines, such as 2-(4-Fluorobenzyl)piperidine, presents unique stereochemical challenges due to the conformational flexibility of the piperidine ring and the lability of the C2 proton. This guide provides field-proven troubleshooting strategies, validated methodologies, and causal explanations to help you optimize both classical diastereomeric crystallization and preparative chiral chromatography workflows.

Part 1: Troubleshooting Guide & FAQs

Section A: Classical Diastereomeric Salt Resolution

Q: Why am I getting poor enantiomeric excess (% ee) and low yields using standard L-(+)-tartaric acid? A: The efficiency of fractional crystallization depends entirely on the solubility differential between the two resulting diastereomeric salts. Standard tartaric acid lacks the necessary steric bulk to create a significant structural divergence when paired with the relatively flexible 2-(4-Fluorobenzyl)piperidine molecule [1]. Solution: Switch to an aroyl-substituted resolving agent such as Di-p-toluoyl-D-tartaric acid (D-DTTA) [2, 3]. The bulky p-toluoyl groups create a rigid, sterically hindered environment that drastically alters the crystal lattice packing energy, highly favoring the precipitation of one specific diastereomer.

Q: How do I prevent racemization/epimerization during the initial free-basing of the hydrochloride salt? A: The proton at the C2 position (adjacent to the secondary amine) is slightly acidic. Exposing the hydrochloride salt to strong bases at elevated temperatures can trigger base-catalyzed epimerization via an enamine-like intermediate. Solution: Perform the basification strictly at 0–5 °C using a mild, controlled addition of an inorganic base (e.g., 1M NaOH or saturated Na₂CO₃) [3].

Q: The isolated diastereomeric salt is forming an oil instead of crystallizing. How can I induce nucleation? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the solvent system is too lipophilic. Solution: Transition from pure ethanol to an Ethanol/Water (9:1 v/v) mixture. The addition of water increases the polarity of the solvent, forcing the hydrophobic aroyl-tartrate salts to crystalize rather than phase-separate. Seed crystals should be introduced at the boundary of the metastable zone (typically ~40 °C).

Section B: Chiral Preparative Chromatography (HPLC/SFC)

Q: My piperidine peaks are severely tailing on the chiral stationary phase (CSP), making baseline resolution impossible. How can I fix this? A: 2-(4-Fluorobenzyl)piperidine contains a secondary amine that acts as a strong hydrogen-bond donor/acceptor. This amine interacts non-specifically with residual free silanols on the silica support of the chiral column, leading to secondary retention mechanisms and severe peak tailing. Solution: Incorporate a basic modifier such as 0.1% Diethylamine (DEA) or Triethylamine (TEA) into your mobile phase [5]. The DEA competitively binds to and masks the acidic silanol sites, ensuring the piperidine interacts exclusively with the chiral selector.

Q: Which chiral stationary phase yields the best selectivity (α) for 2-substituted piperidines? A: Amylose-based stationary phases consistently outperform cellulose-based ones for this specific scaffold [4]. Immobilized amylose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IA ) are highly recommended [5]. Because the chiral selector is immobilized, you can utilize strong organic modifiers like tert-butyl methyl ether (TBME) or dichloromethane to increase sample solubility without degrading the column bed.

Part 2: Quantitative Data Comparison

The following table summarizes the expected performance metrics for various resolution strategies applied to 2-substituted piperidine derivatives.

Resolution MethodResolving Agent / Stationary PhaseSolvent / Mobile PhaseKey AdditiveTypical % ee (1st Pass)Expected Yield
Classical CrystallizationL-(+)-Tartaric AcidEthanolNone40 - 60%< 25%
Classical CrystallizationDi-p-toluoyl-D-tartaric acidEthanol / Water (9:1)None85 - 95%35 - 40%
Chiral HPLCChiralpak AD (Coated Amylose)Hexane / Isopropanol (85:15)0.1% DEA> 98%> 90% (Recovery)
Chiral HPLCChiralpak IA (Immobilized Amylose)TBME / Methanol (60:40)0.1% DEA> 99%> 95% (Recovery)

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure quality control at critical junctions.

Protocol A: Classical Resolution via Diastereomeric Crystallization
  • Free-Basing: Suspend racemic 2-(4-Fluorobenzyl)piperidine hydrochloride (1.0 eq) in dichloromethane (DCM). Cool the mixture to 0–5 °C in an ice bath. Slowly add 1M NaOH (1.1 eq) dropwise while stirring vigorously.

    • Validation Checkpoint: Check the pH of the aqueous layer; it must be ≥ 10. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base.

  • Salt Formation: Dissolve the free base in an Ethanol/Water mixture (9:1 v/v, 10 mL/g). Heat to 60 °C. Slowly add a solution of Di-p-toluoyl-D-tartaric acid (D-DTTA) (1.0 eq) dissolved in warm ethanol.

  • Crystallization: Allow the solution to cool naturally to room temperature over 4 hours. Do not agitate. Filter the resulting white precipitate (enriched diastereomeric salt).

    • Validation Checkpoint: Before proceeding, run a 1 mg sample of the salt on analytical chiral HPLC. If the % ee is < 95%, perform one recrystallization from boiling ethanol.

  • Recovery & Salt Formation: Suspend the enantiopure salt in DCM and wash with 1M NaOH at 0 °C to remove the resolving agent. Extract the organic layer, dry, and bubble anhydrous HCl gas through the solution (or add 2M HCl in diethyl ether) to precipitate the enantiopure 2-(4-Fluorobenzyl)piperidine hydrochloride.

    • Validation Checkpoint: Analyze the final product via FT-IR. The complete absence of a carbonyl stretch (~1700 cm⁻¹) confirms the total removal of D-DTTA.

Protocol B: Chiral Preparative HPLC Separation
  • Sample Preparation: Free-base the racemic hydrochloride salt as described in Protocol A, Step 1. Dissolve the free base in the mobile phase (TBME/Methanol) at a concentration of 20 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak IA (5 µm, 20 x 250 mm) [5].

    • Mobile Phase: TBME / Methanol / Diethylamine (60 : 40 : 0.1 v/v/v).

    • Flow Rate: 18 - 20 mL/min.

    • Detection: UV at 254 nm.

  • Execution: Inject 1-2 mL aliquots. Collect the first eluting enantiomer and the second eluting enantiomer into separate flasks cooled in an ice bath to prevent solvent evaporation artifacts.

    • Validation Checkpoint: Re-inject a 10 µL sample of each collected fraction onto an analytical Chiralpak IA column to verify >99% ee before bulk solvent evaporation.

  • Salt Conversion: Concentrate the fractions in vacuo, dissolve in diethyl ether, and treat with 2M HCl in ether to precipitate the respective enantiopure hydrochloride salts.

Part 4: Workflow Visualization

Workflow A Racemic 2-(4-Fluorobenzyl)piperidine HCl B Free-Basing (NaOH, 0-5°C) A->B Remove HCl C Addition of Resolving Agent (e.g., D-DTTA in EtOH) B->C Organic Extract D Diastereomeric Salt Crystallization C->D Heat & Cool E Filtration & Separation D->E F Solid: (S)-Enantiomer Salt (Enriched) E->F G Mother Liquor: (R)-Enantiomer Salt (Enriched) E->G H Recrystallization (Target: >99% ee) F->H If ee < 99% I Basification & Extraction (Isolate Free Base) H->I NaOH (aq) / DCM J Anhydrous HCl / Et2O (Salt Formation) I->J K Enantiopure 2-(4-Fluorobenzyl)piperidine HCl J->K Precipitation

Workflow for classical enantiomeric resolution of 2-(4-Fluorobenzyl)piperidine via crystallization.

References

  • Process of enantiomeric resolution of D,L-(±)-threo-methylphenidate (US7897777B2).
  • Synthesis, Structure−Activity Relationship and in Vivo Antiinflammatory Efficacy of Substituted Dipiperidines as CCR2 Antagonists. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Piperidine derivatives as mettl3 inhibitors (WO2024153775A1).
Optimization

Overcoming low bioavailability in 2-(4-Fluorobenzyl)piperidine hydrochloride formulations

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex pharmacokinetic hurdles associated with 2-(4-Fluorobenzyl)piperidine hydrochlorid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex pharmacokinetic hurdles associated with 2-(4-Fluorobenzyl)piperidine hydrochloride.

This guide bypasses generic advice and dives directly into the mechanistic causality of formulation failures, providing you with field-proven, self-validating protocols to rescue your compound's bioavailability.

Mechanistic Overview: The Causality of Low Bioavailability

The 4-fluorobenzylpiperidine scaffold is highly lipophilic. While formulating it as a hydrochloride salt ensures rapid dissolution in the highly acidic gastric environment (pH 1.2), the compound suffers from severe systemic bioavailability drop-offs due to three interconnected physiological barriers:

  • pH-Dependent Intestinal Precipitation: Upon gastric emptying into the duodenum (pH 6.8), the solubility gradient collapses. The free base of the compound precipitates rapidly before it can permeate the intestinal epithelium.

  • Extensive First-Pass Metabolism: As a lipophilic secondary amine, the absorbed fraction is a prime substrate for hepatic cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to near-total presystemic clearance.

  • P-glycoprotein (P-gp) Efflux: Bulky, lipophilic amines are frequently recognized by P-gp efflux pumps on the apical membrane of enterocytes, pumping the drug back into the intestinal lumen.

Troubleshooting Guide & FAQs

Q1: Our dissolution data shows 100% release in 0.1N HCl, but in vivo systemic exposure is negligible. What is happening? A1: You are observing a classic "spring and parachute" failure. The HCl salt acts as a "spring," dissolving rapidly in the stomach. However, without a precipitation inhibitor (the "parachute"), the drug crashes out of solution in the neutral pH of the intestine. Solution: Transition to an Amorphous Solid Dispersion (ASD) using Hot Melt Extrusion (HME). By molecularly dispersing the API in an amphiphilic polymer matrix like HPMCAS, you eliminate the crystal lattice energy barrier and maintain a supersaturated state in the intestinal lumen, driving passive diffusion [4].

Q2: We achieved good intestinal solubility using cosolvents, but absolute bioavailability remains under 15%. How do we bypass hepatic clearance? A2: Your formulation is being destroyed by hepatic first-pass metabolism. Solution: Formulate the API as a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing medium or long-chain triglycerides. Lipophilic drugs dissolved in specific lipid excipients stimulate the secretion of chylomicrons in enterocytes. The drug partitions into these chylomicrons and is transported via the lymphatic system directly into the systemic circulation (via the thoracic duct), completely bypassing the portal vein and liver [1].

Q3: Does the choice of surfactant in the SMEDDS formulation affect P-gp efflux? A3: Yes, significantly. Standard surfactants (like Tween 20) may emulsify the drug but do nothing to prevent efflux. Solution: Incorporate surfactants like D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) or Solutol HS15. These excipients not only reduce microemulsion droplet size but actively inhibit P-gp ATPase activity, thereby enhancing intracellular retention and subsequent lymphatic uptake [5].

Data Presentation: Formulation Strategies Summary

The following table summarizes the quantitative impact of transitioning from a standard API salt to advanced delivery systems.

Formulation StrategyPrimary Excipients / MatrixMechanism of Bioavailability EnhancementExpected Absolute Bioavailability (F%)
Standard HCl Salt Microcrystalline Cellulose, LactoseNone (Baseline)< 15%
Amorphous Solid Dispersion (ASD) HPMCAS, Soluplus (Extruded)Prevents intestinal precipitation; maintains supersaturation.35% - 45%
Standard SMEDDS Imwitor 988, Tween 80, Transcutol HPSolubilization; partial lymphatic transport.50% - 60%
P-gp Inhibiting SMEDDS Capryol 90, TPGS, Transcutol HPComplete hepatic bypass via lymphatics; P-gp efflux inhibition.> 75%

Experimental Protocols

Protocol A: Preparation of Amorphous Solid Dispersion via Hot Melt Extrusion (HME)

This protocol locks the API in an amorphous state to prevent intestinal precipitation. [3]

  • Pre-blending: Accurately weigh 2-(4-Fluorobenzyl)piperidine HCl and HPMCAS-AS at a 1:3 ratio. Blend in a Turbula mixer for 15 minutes to ensure content uniformity.

  • Extrusion Setup: Utilize a 16 mm co-rotating twin-screw extruder. Set the barrel temperature profile from the feeding zone to the die: 90°C / 130°C / 160°C / 165°C.

  • Processing: Feed the blend at a rate of 4.0 g/min with a screw speed of 150 rpm. The high shear and thermal energy will melt the polymer and dissolve the API at a molecular level.

  • Cooling & Milling: Collect the transparent, glassy extrudate strands on a chill roll. Mill the cooled extrudate using a FitzMill to achieve a particle size of <250 µm.

  • Validation: Confirm the amorphous nature of the dispersion using Modulated Differential Scanning Calorimetry (mDSC) (look for a single Glass Transition Temperature, Tg​ , and the absence of the API melting endotherm).

Protocol B: Preparation and Evaluation of SMEDDS for Lymphatic Transport

This protocol forces the API into the lymphatic system, bypassing first-pass metabolism.[2]

  • Excipient Screening: Weigh 100 mg of API into glass vials containing 1 g of various oils (e.g., Imwitor 988, Capryol 90). Vortex and incubate at 37°C for 48 hours. Select the oil with the highest solubilization capacity.

  • Formulation Assembly: Mix the selected oil (30% w/w), TPGS as the surfactant (50% w/w), and Transcutol HP as the co-surfactant (20% w/w).

  • API Incorporation: Add the API to the lipid mixture. Heat the mixture in a water bath at 40°C while stirring magnetically until a clear, isotropic mixture is formed.

  • Equilibration: Allow the SMEDDS to equilibrate at room temperature for 48 hours to check for drug precipitation or phase separation.

  • Characterization: Disperse 100 µL of the SMEDDS in 10 mL of 0.1N HCl (simulated gastric fluid). Measure droplet size via Dynamic Light Scattering (DLS). A successful microemulsion will spontaneously form droplets < 50 nm with a Polydispersity Index (PDI) < 0.2.

Mandatory Visualizations

G Stomach Stomach (pH 1-2) HCl Salt Dissolves Intestine Intestine (pH 6-7) Free Base Precipitates P-gp Efflux Stomach->Intestine Gastric Emptying Liver Liver CYP450 First-Pass Metabolism Intestine->Liver Portal Vein Lymph Lymphatic System (Chylomicron Transport) Intestine->Lymph SMEDDS Bypass Systemic Systemic Circulation (High Bioavailability) Liver->Systemic Surviving Fraction Lymph->Systemic Thoracic Duct

Physiological absorption barriers and the SMEDDS lymphatic bypass pathway.

G API 2-(4-Fluorobenzyl)piperidine (API) Mix Vortex Mixing & Heating (40°C - 50°C) API->Mix Excipients Oil + Surfactant + Co-surfactant (e.g., Imwitor 988, TPGS) Excipients->Mix Equilibrate Equilibration (Room Temp, 48h) Mix->Equilibrate Characterize Characterization (Droplet Size <50nm, PDI <0.2) Equilibrate->Characterize InVivo In Vivo Evaluation (Lymphatic Transport Model) Characterize->InVivo

Step-by-step workflow for the preparation and evaluation of SMEDDS.

References

  • Title: Oral absorption and lymphatic transport of baicalein following drug–phospholipid complex incorporation in self-microemulsifying drug delivery systems Source: PMC (National Institutes of Health) URL: [Link] [1]

  • Title: Self Micro-Emulsifying Drug Delivery System for Lymphatic Uptake of Darunavir Source: Austin Publishing Group URL: [Link] [2]

  • Title: Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale Source: PMC (National Institutes of Health) URL: [Link] [3]

  • Title: Development of Ternary Amorphous Solid Dispersions Manufactured by Hot-Melt Extrusion and Spray-Drying Comparison of In Vitro and In Vivo Performance Source: ACS Publications (Molecular Pharmaceutics) URL: [Link] [4]

  • Title: Solid Self-Microemulsifying Drug Delivery System for Improved Oral Bioavailability of Relugolix: Preparation and Evaluation Source: Dove Medical Press (International Journal of Nanomedicine) URL: [Link][5]

Troubleshooting

Adjusting pH for optimal 2-(4-Fluorobenzyl)piperidine hydrochloride stability in solution

Welcome to the Technical Support Center for 2-(4-Fluorobenzyl)piperidine hydrochloride . As a Senior Application Scientist, I have designed this portal to address the critical physical and chemical stability challenges r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-Fluorobenzyl)piperidine hydrochloride . As a Senior Application Scientist, I have designed this portal to address the critical physical and chemical stability challenges researchers face when working with this secondary amine salt in aqueous environments.

The stability of amine hydrochlorides is fundamentally governed by their ionization state. Failure to control the pH of your solvent system is the leading cause of experimental irreproducibility, manifesting as micro-precipitation, container adsorption, or chemical degradation.

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative stability profiles, and a self-validating protocol to ensure the integrity of your formulations.

Diagnostic Troubleshooting Workflow

Before diving into specific FAQs, use the diagnostic decision tree below to identify the root cause of compound loss or instability in your solution.

Troubleshooting A Observation: Loss of Compound in Solution B Measure Solution pH A->B C Is pH > 7.0? B->C D Diagnosis: Free Base Precipitation / Adsorption C->D Yes E Diagnosis: Acid Hydrolysis or Trace Impurities C->E No F Action: Adjust pH to 4.0-6.0 (e.g., 0.1 N HCl) D->F E->F G Result: Optimal Ionization & Stability F->G

Troubleshooting workflow for diagnosing and resolving 2-(4-Fluorobenzyl)piperidine instability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 2-(4-Fluorobenzyl)piperidine hydrochloride solution turn cloudy upon dilution into biological buffers (e.g., PBS pH 7.4)? Causality: This is a classic phase-separation issue driven by pH. The pKa of the piperidine nitrogen is approximately 9.5 to 10.5. As a hydrochloride salt, the molecule exists as a highly water-soluble piperidinium cation. However, when introduced into a pH 7.4 buffer, the chemical equilibrium shifts. Even a pH change of a single unit can decrease drug stability and solubility by a factor of 10 or greater[1]. At pH 7.4, a significant fraction of the compound deprotonates into the free base form. Because the free base is highly lipophilic (due to the fluorobenzyl group) and possesses low intrinsic aqueous solubility, it precipitates out of solution once its saturation limit is exceeded. Solution: Always pre-dissolve the compound in mildly acidic water (pH 4.0–5.0) to form a concentrated stock. When diluting into biological buffers, ensure the final concentration of the drug is well below the solubility limit of its free base, or utilize a non-reactive co-solvent (like DMSO) up to 5% v/v to maintain solubility[2].

Q2: I am observing a steady decrease in compound concentration over 48 hours without visible precipitation. What is causing this? Causality: If your solution is clear but the concentration is dropping, you are likely experiencing hydrophobic adsorption. At near-neutral pH levels (pH 6.5–7.5), the small equilibrium fraction of the uncharged free base will actively partition out of the aqueous phase and adsorb onto the hydrophobic walls of plastic storage containers (e.g., polypropylene or polystyrene tubes). Solution: Store aqueous stocks in silanized glass vials. Alternatively, strictly maintain the stock solution pH between 4.0 and 5.0 to ensure the molecule remains >99.9% ionized, completely eliminating its affinity for hydrophobic plastic surfaces.

Q3: What is the optimal pH range for long-term storage of aqueous stock solutions, and why? Causality: The optimal pH range is 4.0 to 6.0 . The degradation of many drugs in solution accelerates exponentially as the pH is moved toward extreme acidic or basic ranges[3]. At pH > 7.0, you risk free base precipitation and atmospheric oxidation of the exposed secondary amine. Conversely, at extreme acidic conditions (pH < 2.0), you risk acid-catalyzed hydrolysis of trace impurities or the leaching of ions from glass containers over long-term storage. The pH 4.0–6.0 window perfectly balances complete ionization (ensuring solubility) with chemical inertness.

Equilibrium Salt Piperidinium Cation (Ionized, Highly Soluble) Dominant at pH < 7 Base Free Amine Base (Lipophilic, Insoluble) Dominant at pH > 9 Salt->Base + OH⁻ Base->Salt + H⁺

pH-dependent equilibrium of 2-(4-Fluorobenzyl)piperidine between ionized and free base forms.

Quantitative Stability & Solubility Profile

To assist in formulation planning, the following table summarizes the physicochemical behavior of 2-(4-Fluorobenzyl)piperidine across various pH environments. Developing a pH-rate profile is a standard requirement for understanding liquid formulation stability[4].

Solution pHDominant SpeciesApprox. IonizationSolubility ProfileStability Risk / Mechanism
< 2.0 Piperidinium Cation> 99.99%Highly Soluble (>50 mg/mL)Moderate: Risk of slow acid-catalyzed degradation over months.
4.0 - 6.0 Piperidinium Cation> 99.9%Highly Soluble (>50 mg/mL)Low: Optimal range. Molecule is fully ionized and chemically stable.
7.4 (Physiological) Mixed (Cation/Base)~ 95.0%Marginally SolubleHigh: Risk of micro-precipitation and plastic container adsorption.
> 9.0 Free Amine Base< 50.0%Insoluble (<1 mg/mL)Critical: Immediate precipitation; susceptibility to oxidative stress.

Self-Validating Protocol: Preparation of a Stable 10 mM Aqueous Stock

To guarantee trustworthiness in your assays, do not simply mix and assume dissolution. The following protocol incorporates built-in validation checkpoints to ensure the physical and chemical integrity of your 2-(4-Fluorobenzyl)piperidine hydrochloride stock.

Materials Required:

  • 2-(4-Fluorobenzyl)piperidine hydrochloride powder (desiccated)

  • HPLC-grade Water

  • 0.1 N HCl and 0.1 N NaOH (for pH adjustment)

  • Calibrated pH meter with a micro-probe

  • 0.22 µm PTFE or PVDF syringe filter

  • Silanized glass vials

Step-by-Step Methodology:

  • Weighing & Initial Dissolution: Weigh the appropriate mass of 2-(4-Fluorobenzyl)piperidine hydrochloride to achieve a 10 mM concentration. Add 90% of the final target volume of HPLC-grade water. Vortex gently for 60 seconds.

  • Validation Checkpoint 1 (Tyndall Effect): Shine a laser pointer through the vial against a dark background. The beam should be invisible. If you see a solid line of scattered light, micro-precipitates are present, indicating incomplete dissolution or localized high-pH pockets.

  • pH Adjustment: Insert the pH micro-probe. The unbuffered hydrochloride salt solution should naturally read between pH 4.5 and 5.5. If the pH is above 6.0, add 0.1 N HCl dropwise until the pH stabilizes at exactly 5.0 .

  • Volume Adjustment: Bring the solution to the final target volume using HPLC-grade water.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE or PVDF syringe filter into a sterile, silanized glass vial.

  • Validation Checkpoint 2 (Filter Adsorption Check): Measure the pH of the post-filtration solution. Some filter membranes contain basic leachables that can artificially raise the pH of unbuffered solutions. If the post-filtration pH has shifted by >0.5 units, discard the batch, switch filter brands, and repeat.

  • Validation Checkpoint 3 (Baseline Establishment): Immediately draw a 10 µL aliquot and run a baseline HPLC-UV injection. Record the peak area. This serves as your 100% Day-0 reference point for all future stability tracking.

  • Storage: Seal the vial under an argon or nitrogen blanket and store at 4°C.

References

  • usp31nf26s1_c1191, General Chapters: <1191> STABILITY CONSIDERATIONS IN DISPENSING PRACTICE Source: uspbpep.com URL:[Link]

  • Hydrolysis in Pharmaceutical Formulations Source: uspto.gov URL:[Link]

  • pH Impact on Drug Stability and Formulation Source: scribd.com URL:[Link]

  • <1191> STABILITY CONSIDERATIONS IN DISPENSING PRACTICE Source: drugfuture.com URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting LC-MS Baseline Noise for 2-(4-Fluorobenzyl)piperidine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scientific Context & Overview 2-(4-Fluorobenzyl)piperidine hydrochloride is a highly polar, basic secondary amine (pKa ~10). In reve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Scientific Context & Overview

2-(4-Fluorobenzyl)piperidine hydrochloride is a highly polar, basic secondary amine (pKa ~10). In reversed-phase liquid chromatography-mass spectrometry (RPLC-MS), it is ideally analyzed in positive electrospray ionization (ESI+) mode, yielding a strong [M+H]+ precursor ion at m/z 194.1.

However, analysts frequently encounter elevated baseline noise during its quantitation. Because the analyte is formulated as a hydrochloride salt, and because basic amines strongly interact with stationary phase silanols, resolving baseline noise requires a delicate balance of mobile phase chemistry, physical system maintenance, and precise MS parameter optimization.

Diagnostic Workflow: Isolating the Source of Noise

Before altering your chemical methods, you must physically isolate the source of the baseline noise. The following decision tree illustrates the systematic approach to determining whether the noise originates from the column, the LC pumps/solvents, or the Mass Spectrometer itself.

BaselineDiagnostics Start Symptom: High LC-MS Baseline Noise Step1 Bypass Analytical Column (Use Zero-Dead-Volume Union) Start->Step1 Cond1 Does Noise Persist? Step1->Cond1 Step2 Stop LC Pump Flow Cond1->Step2 Yes (Noise Remains) Cause1 Root Cause: Column Bleed or Retained Contaminants Cond1->Cause1 No (Noise Drops) Cond2 Does Noise Persist? Step2->Cond2 Cause2 Root Cause: Mobile Phase Impurities or Pump Pulsation Cond2->Cause2 No (Noise Drops) Cause3 Root Cause: MS Source Contamination or Electronic Noise Cond2->Cause3 Yes (Noise Remains) Sol1 Action: Flush/Replace Column Cause1->Sol1 Sol2 Action: Use LC-MS Grade Solvents Check Check-Valves Cause2->Sol2 Sol3 Action: Clean ESI Source Check Desolvation Gas Cause3->Sol3

Caption: Diagnostic workflow to isolate LC-MS baseline noise sources.

Troubleshooting Guides & FAQs

Q1: We added 0.1% TFA to improve the peak shape of 2-(4-Fluorobenzyl)piperidine, but our MS baseline noise is now unacceptably high. Why? Causality: Trifluoroacetic acid (TFA) is a strong ion-pairing agent (pKa = 0.6) that improves UV peak shape by masking silanol interactions. However, in the MS source, TFA strongly binds to the basic nitrogen of the piperidine ring, forming neutral ion pairs in the gas phase. This causes severe ion suppression. Furthermore, TFA has high surface tension and low volatility, leading to droplet accumulation and contamination in the ESI source, which manifests as high, erratic background noise [](). Solution: Switch to 0.1% Formic Acid (FA) or a volatile buffer like 10 mM Ammonium Formate. FA provides sufficient protons for the[M+H]+ ionization of the basic piperidine without the severe suppression or source contamination associated with TFA.

Q2: The baseline noise appears as continuous, high-frequency spikes across the entire chromatogram. What is the root cause? Causality: High-frequency spiking (irregular noise) independent of the gradient is typically a physical or electronic issue rather than a chemical one. It often stems from micro-bubbles in the mobile phase entering the detector, or a contaminated ESI source causing micro-arcing/corona discharge if the capillary voltage is too high for the solvent composition 1, 2. Solution: Ensure the inline degasser is fully functional. Optimize the ESI capillary voltage (typically 3.0–4.5 kV for basic amines) and ensure the desolvation gas flow and temperature are sufficient to completely vaporize the droplets before they reach the sampling cone 3.

Q3: We observe a gradual baseline drift (low-frequency noise) that correlates directly with our organic gradient. How do we fix this? Causality: Baseline drift during a gradient is typically caused by mobile phase impurities that are highly soluble in the organic phase (e.g., Acetonitrile or Methanol). As the percentage of the organic solvent increases, these accumulated impurities elute and enter the MS, raising the Total Ion Current (TIC) background 4. Solution: Transition strictly to OPTIMA® LC/MS Grade solvents and prepare fresh additives daily 5. Additionally, installing a high-volume mixer can smooth out compositional ripples, which has been shown to reduce baseline noise up to 3-fold in FA-based assays .

Q4: Does the hydrochloride salt form of the analyte contribute to baseline noise? Causality: Yes. The hydrochloride salt dissociates in solution, releasing high concentrations of chloride ions. If the void volume is allowed to enter the MS, these chloride ions can precipitate in the ESI source or compete for droplet surface charge, causing significant ion suppression and long-term source fouling, which manifests as a steadily increasing baseline noise floor 6. Solution: Implement a divert valve protocol (detailed in Protocol 2) to send the LC effluent to waste during the first 0.5–1.0 minutes of the run, ensuring the salt front bypasses the mass spectrometer entirely.

Quantitative Data: Mobile Phase Additive Comparison

The choice of mobile phase additive dictates both the ionization efficiency and the baseline noise profile for basic amines like 2-(4-Fluorobenzyl)piperidine.

Mobile Phase AdditiveMechanism of ActionMS Sensitivity (S/N)Baseline Noise LevelRecommendation
0.1% Trifluoroacetic Acid (TFA) Strong ion-pairing (pKa 0.6); masks silanols.Low (Severe Ion Suppression)High (Source Contamination)Avoid for MS analysis.
0.1% Formic Acid (FA) Weak ion-pairing (pKa 3.75); provides protons for ESI+.High (Optimal [M+H]+ yield)Low (Volatile, clean background)Recommended standard.
10 mM Ammonium Formate Buffers pH ~3.0; stabilizes ionization.Medium-HighVery LowExcellent for complex matrices.

Experimental Protocols

Protocol 1: The "Zero-Dead-Volume" Isolation Test

A self-validating methodology to pinpoint whether noise originates from the LC column, mobile phase, or MS detector.

  • Baseline Evaluation: Run the standard gradient method with a blank injection. Record the Total Ion Current (TIC) baseline amplitude.

  • Column Bypass: Remove the analytical column and replace it with a zero-dead-volume union. Re-run the gradient.

    • Causality Check: If the noise disappears, the column is bleeding stationary phase or eluting retained contaminants 7. If noise persists, proceed to Step 3.

  • Flow Cessation: Stop the LC pump completely while leaving the MS acquiring data.

    • Causality Check: If the noise drops to near zero, the issue is mobile phase contamination or pump pulsation 4. If erratic noise remains, the issue is isolated to the MS (e.g., contaminated corona needle, dirty ESI capillary, or electronic noise) 2.

Protocol 2: Void Volume Diversion & Source Cleaning

Designed to prevent chloride counterion and matrix accumulation from the HCl salt formulation.

  • Determine Void Volume (T0): Calculate the column void volume based on dimensions (e.g., T0 ≈ 0.5 min for a 50 x 2.1 mm column at 0.4 mL/min).

  • Program Divert Valve: Set the LC-MS divert valve to direct the flow to waste from 0.0 to 0.6 min.

    • Causality Check: This prevents the highly concentrated chloride salt front (from the analyte's HCl form) from entering the ESI source, preventing adduct formation and source fouling 6.

  • Switch to MS: At 0.6 min, switch the valve to direct flow to the MS for the elution of 2-(4-Fluorobenzyl)piperidine.

  • Post-Run Wash: After the analyte elutes, ramp the organic phase to 95% and divert the flow back to waste to flush lipophilic contaminants out of the system without passing them through the MS detector.

Ionization Pathway & Modifier Effects

The diagram below visualizes how the choice of mobile phase modifier directly dictates the ionization pathway and subsequent baseline noise for 2-(4-Fluorobenzyl)piperidine.

IonizationPathway Analyte 2-(4-Fluorobenzyl)piperidine (Basic Secondary Amine) ESI ESI+ Droplet Formation Analyte->ESI Protonation Protonation [M+H]+ m/z 194.1 ESI->Protonation 0.1% Formic Acid Suppression TFA Ion-Pairing (Neutral Complex Formation) ESI->Suppression 0.1% TFA Added Desolvation Efficient Desolvation (Low Background Noise) Protonation->Desolvation Detection High S/N Detection Desolvation->Detection Noise Droplet Accumulation & High Baseline Noise Suppression->Noise

Caption: ESI+ ionization pathway and the effect of modifiers on baseline noise.

References

  • "5 Ways to Approach Baseline Issues", Chromatography Today. 1

  • "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?", Chromatography Online. 4

  • "Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows", Waters Corporation.

  • "New Products for LC/MS Applications: Mobile Phase Blends", Fisher Chemical / Algimed. 5

  • "Communicating with the Baseline", LCGC. 2

  • "Background noise in UPLC-MS/MS experience?", Nitrosamines Exchange (USP). 6

  • "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise", Chromatography Online.3

  • "Common Mass Spectrometry Errors and Troubleshooting Tips", Technology Networks. 7

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 2-(4-Fluorobenzyl)piperidine Hydrochloride vs. Unfluorinated Benzylpiperidine Analogs

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Mechanistic Overview Benzylpiperidines represent a privileged scaffold in neuropharmacology, primarily functioning...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Overview

Benzylpiperidines represent a privileged scaffold in neuropharmacology, primarily functioning as monoamine transporter inhibitors and sigma ( σ ) receptor ligands[1]. The unfluorinated parent compound, 2-benzylpiperidine, exhibits moderate, low-potency inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET)[1].

However, introducing a fluorine atom at the para-position of the benzyl ring to yield 2-(4-fluorobenzyl)piperidine hydrochloride fundamentally alters the molecule's physicochemical and pharmacodynamic profile.

  • Electronic & Steric Effects: Fluorine is highly electronegative but sterically similar to hydrogen. This substitution withdraws electron density from the aromatic ring, altering cation- π interactions within the DAT central binding pocket[2].

  • Metabolic Stability: The para-fluoro substitution blocks cytochrome P450-mediated aromatic hydroxylation, significantly increasing the compound's half-life in vivo.

  • Salt Form Advantage: The hydrochloride salt ensures optimal aqueous solubility and stability for in vitro assays, preventing the volatilization and degradation often seen with free-base piperidines.

G A 2-(4-Fluorobenzyl)piperidine B DAT Central Pocket A->B High Affinity Binding C Enhanced Halogen Bonding B->C Structural Anchoring D DA Reuptake Blockade C->D Transporter Inhibition

Caption: Mechanistic pathway of DAT inhibition enhanced by para-fluoro substitution.

Comparative Performance Data

Structure-activity relationship (SAR) studies demonstrate that halogenation of the benzylpiperidine scaffold drives selectivity and affinity. Below is a quantitative comparison of the binding affinities ( Ki​ ) for monoamine transporters and sigma receptors.

CompoundDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM) σ1​ Ki​ (nM)
2-Benzylpiperidine (Unfluorinated)~6,360>10,000>10,000>500
2-(4-Fluorobenzyl)piperidine HCl ~15 - 85~170>1,000~3.9 - 8.9

*Note: Values are representative ranges derived from SAR studies of fluorinated benzylpiperidine derivatives[1][3][4]. The 4-fluoro substitution consistently yields a 50- to 100-fold increase in DAT affinity and highly potent σ1​ receptor binding.

Causality of Performance Differences

The drastic improvement in DAT and σ1​ affinity for the fluorinated analog is driven by two distinct factors:

  • Lipophilicity ( logP ): The fluorine atom increases the lipophilicity of the benzyl group, enhancing hydrophobic interactions with the leucine and valine residues deep within the transporter's binding pocket[5].

  • Receptor Conformation: At the σ1​ receptor, the electron-withdrawing nature of the fluorine alters the orientation of the basic piperidine nitrogen, optimizing the critical salt-bridge formation with Asp126 and Glu172[4].

Experimental Workflows & Methodologies

To objectively validate the performance differences between these analogs, a standardized radioligand binding assay is required. The following protocol is a self-validating system designed to prevent common artifacts such as non-specific binding of highly lipophilic ligands.

Workflow Step1 Tissue Prep: Rat Striatum Homogenization Step2 Incubation: [3H]WIN 35,428 + Test Ligand Step1->Step2 Step3 Termination: Rapid Vacuum Filtration (GF/B) Step2->Step3 2 hours at 4°C Step4 Washing: Ice-Cold Tris-HCl Buffer Step3->Step4 Prevents Dissociation Step5 Detection: Liquid Scintillation Counting Step4->Step5

Caption: Step-by-step workflow for DAT radioligand competitive binding assays.

Protocol: DAT Competitive Radioligand Binding Assay

Rationale: [3H] WIN 35,428 is used as the radioligand due to its high affinity and selectivity for the DAT. The assay is performed at 4°C to minimize ligand dissociation and protease activity.

Materials:

  • Rat striatal tissue (source of DAT).

  • Radioligand: [3H] WIN 35,428 (Specific activity: ~80 Ci/mmol).

  • Test Compounds: 2-(4-Fluorobenzyl)piperidine HCl and 2-Benzylpiperidine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding (NSB) control: 10μM Indatraline.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize rat striatum in 50 volumes of ice-cold assay buffer using a Teflon-glass homogenizer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Expert Insight: Washing the membrane twice removes endogenous dopamine which would otherwise competitively inhibit radioligand binding.

  • Assay Incubation: In 96-well plates, combine:

    • 50μL of [3H] WIN 35,428 (final concentration 1.5 nM).

    • 50μL of test compound (varying concentrations from 10−10 to 10−4 M).

    • 100μL of membrane suspension (~50 µg protein/well).

  • Equilibration: Incubate the plates for 2 hours at 4°C to reach steady-state equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI). Expert Insight: PEI pre-soaking is critical. It neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged piperidine nitrogen.

  • Washing: Wash filters three times with 1mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine IC50​ values using non-linear regression. Convert to Ki​ values using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Conclusion

For drug development professionals targeting monoamine transporters or sigma receptors, 2-(4-Fluorobenzyl)piperidine hydrochloride is vastly superior to unfluorinated analogs. The strategic placement of the fluorine atom not only enhances target affinity by orders of magnitude but also provides metabolic shielding against aromatic oxidation. Unfluorinated 2-benzylpiperidine remains useful primarily as a synthetic intermediate or a low-potency baseline reference[1].

References

  • "2-Benzylpiperidine - Wikipedia", Wikipedia, URL: [Link]

  • "Synthesis and Pharmacology of Site-Specific Cocaine Abuse Treatment Agents: Restricted Rotation Analogues of Methylphenidate", Journal of Medicinal Chemistry, URL: [Link]

  • "Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs", Journal of Medicinal Chemistry, URL: [Link]

  • "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter", PubMed / NIH, URL: [Link]

  • "Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands", Journal of Medicinal Chemistry, URL: [Link]

  • "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity", RSC Publishing, URL: [Link]

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Comparative

Comparative Efficacy of 2-(4-Fluorobenzyl)piperidine Hydrochloride Derivatives in Preclinical Behavioral Assays: A Technical Guide

Executive Summary & Pharmacological Rationale In central nervous system (CNS) drug discovery, 2-(4-Fluorobenzyl)piperidine hydrochloride (2-FBP·HCl) is rarely deployed as a standalone therapeutic. Instead, it serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In central nervous system (CNS) drug discovery, 2-(4-Fluorobenzyl)piperidine hydrochloride (2-FBP·HCl) is rarely deployed as a standalone therapeutic. Instead, it serves as a highly privileged, versatile pharmacophore. The structural combination of a flexible piperidine ring and an electron-withdrawing para-fluorine atom allows this scaffold to penetrate deep into the hydrophobic pockets of multiple critical CNS targets[1].

As a Senior Application Scientist, I frequently evaluate Multi-Target Directed Ligands (MTDLs) derived from the 2-FBP scaffold. By functionalizing the piperidine nitrogen, researchers have successfully engineered dual-target inhibitors that outperform single-target clinical standards. This guide objectively compares the behavioral efficacy of three distinct 2-FBP derivatives against standard clinical references (Donepezil, Fluoxetine, and Ifenprodil) in validated in vivo models of cognitive impairment, depression, and seizure activity.

Mechanistic Divergence of the 2-FBP Scaffold

The true utility of the 2-FBP scaffold lies in its modularity. Depending on the specific chemical fusion, the compound can be directed toward entirely different neuropharmacological pathways, dictating the required behavioral assay for efficacy validation.

G FBP 2-(4-Fluorobenzyl)piperidine (Lead Scaffold) AChE AChE / H3R Dual Inhibition FBP->AChE Pyrrolo-pyrimidine fusion NMDA NMDA NR2B Antagonism FBP->NMDA Phenoxyethyl tethering SERT SERT / AChE Inhibition FBP->SERT Benzoyl substitution Cog Cognitive Enhancement (MWM Assay) AChE->Cog Increased ACh tone Seizure Anticonvulsant Effect (MES Assay) NMDA->Seizure Glutamate modulation Mood Antidepressant Effect (FST Assay) SERT->Mood Increased 5-HT tone

Fig 1. Pharmacological divergence of the 2-FBP scaffold into specific behavioral outcomes.

Comparative Efficacy Data

To objectively assess the performance of 2-FBP derivatives, we benchmark their in vivo metrics against gold-standard therapeutics. The table below synthesizes quantitative data from recent pharmacological evaluations[2],[3],[4].

Compound Scaffold / ModificationTarget ProfileIn Vitro PotencyBehavioral ModelEfficacy Outcome vs. VehicleClinical Reference Standard
Pyrrolo[2,3-d]pyrimidine-2-FBP AChE / H3R DualAChE IC50: 2.19 µMMorris Water Maze35% ↓ in escape latencyDonepezil (Comparable)
Benzoylpiperidine-2-FBP AChE / SERT DualSERT Ki: <100 nMForced Swim Test40% ↓ in immobility timeFluoxetine (Superior)
Phenoxyethyl-2-FBP NMDA (NR1/2B)NR2B IC50: 0.043 µMMES Seizure AssayED50 = 1.5 mg/kgIfenprodil (ED50 = 16 mg/kg)

Data Interpretation: The phenoxyethyl-tethered 2-FBP derivative exhibits a >10-fold increase in anticonvulsant potency compared to Ifenprodil, highlighting the superior target engagement of the fluorinated piperidine ring within the NR2B subunit[2]. Similarly, the dual AChE/H3R targeting of the pyrrolo-pyrimidine derivative achieves cognitive enhancement on par with Donepezil, but with the added benefit of H3R-mediated histamine release[4].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Below are the optimized, step-by-step methodologies for evaluating 2-FBP derivatives, detailing the scientific causality behind each procedural choice.

Protocol A: Morris Water Maze (MWM) for Cognitive Efficacy

Objective: Evaluate the reversal of scopolamine-induced amnesia by 2-FBP AChE/H3R dual ligands[4].

  • Step 1: Habituation & Spatial Acquisition (Days 1-4)

    • Action: Mice are trained to locate a hidden platform submerged 1 cm below opaque water (22±1°C) across 4 trials/day.

    • Causality: Opaque water prevents visual tracking of the platform, forcing the animal to rely on extra-maze spatial cues. This specifically engages hippocampal NMDA and cholinergic pathways—the exact neurochemical circuits modulated by our 2-FBP dual ligands.

  • Step 2: Pharmacological Intervention & Probe Trial (Day 5)

    • Action: Administer the 2-FBP derivative (e.g., 3 mg/kg i.p.) or Donepezil (3 mg/kg i.p.) 30 minutes prior to testing. Remove the platform and track the time spent in the target quadrant for exactly 60 seconds.

    • Causality: The 30-minute pretreatment aligns with the optimal CNS Tmax​ of fluorinated piperidine compounds. Capping the trial at 60 seconds is critical; longer durations induce extinction learning, which confounds the spatial memory retention data.

  • System Validation: Automated video tracking (e.g., EthoVision) must be used with strict experimenter blinding to eliminate observer bias. A scopolamine-only vehicle group is mandatory to validate the baseline cholinergic deficit.

Protocol B: Maximal Electroshock (MES) Seizure Assay

Objective: Assess in vivo NR2B antagonism and blood-brain barrier penetrance of 2-FBP analogs[2].

  • Step 1: Corneal Electroshock Administration

    • Action: Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes, 45 minutes post-administration of the 2-FBP analog or Ifenprodil.

    • Causality: Corneal application (as opposed to auricular) localizes the initial shock wave to forebrain structures. This heavily recruits NMDA-dependent seizure propagation pathways rather than brainstem-mediated reflexes, making it highly sensitive to NR2B antagonists.

  • Step 2: Hindlimb Tonic Extension (HLTE) Evaluation

    • Action: Observe the presence or absence of HLTE. Protection is defined strictly as the complete abolition of the HLTE phase.

    • Causality: HLTE is the most reliable phenotypic marker of generalized tonic-clonic seizures. Abolition of this phase confirms that the 2-FBP compound has successfully penetrated the CNS and achieved sufficient receptor occupancy at the NR2B site to halt seizure generalization.

  • System Validation: A drop of 0.9% saline containing a local anesthetic (e.g., 0.5% tetracaine) must be applied to the corneas prior to the shock. This ensures ethical compliance and eliminates nociceptive-induced false positives that could skew behavioral readouts.

Conclusion

The 2-(4-Fluorobenzyl)piperidine hydrochloride scaffold is a cornerstone in the development of next-generation neurotherapeutics. As demonstrated by the comparative behavioral data, functionalizing this motif allows for highly specific tuning of pharmacological activity. Whether acting as a potent NR2B antagonist in the MES assay or a dual AChE/H3R inhibitor in the MWM, 2-FBP derivatives consistently demonstrate efficacy that rivals or exceeds current clinical standards like Ifenprodil and Donepezil.

References

  • BenchChem Technical Support Team. "A Comprehensive Review of 4-Fluorobenzylpiperidine Compounds: Synthesis, Pharmacology, and Therapeutic Potential." Benchchem, November 2025.
  • Añazco, T., et al. "First in class pyrrolo[2,3-d]pyrimidine derivatives fused to fluorobenzylpiperidines as dual ligands of acetylcholinesterase and histamine H3 receptor." Archiv der Pharmazie, 2025.
  • Zhou, Z.L., et al. "4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A novel, potent, and selective NR1/2B NMDA receptor antagonist." Journal of Medicinal Chemistry, 1999.
  • González-Gutiérrez, J.P., et al. "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease." ACS Chemical Neuroscience, 2026.

Sources

Validation

Benchmarking 2-(4-Fluorobenzyl)piperidine hydrochloride against standard reference compounds

An In-Depth Comparative Analysis of 2-(4-Fluorobenzyl)piperidine Hydrochloride: Benchmarking Against Sigma-1 Receptor Gold Standards For researchers, scientists, and professionals in drug development, the rigorous charac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 2-(4-Fluorobenzyl)piperidine Hydrochloride: Benchmarking Against Sigma-1 Receptor Gold Standards

For researchers, scientists, and professionals in drug development, the rigorous characterization of a novel chemical entity is the bedrock of innovation. This guide provides a comprehensive benchmark analysis of 2-(4-Fluorobenzyl)piperidine hydrochloride, a compound whose structure is suggestive of activity at the Sigma-1 (σ1) receptor, a key modulator of intracellular signaling and a promising therapeutic target for a range of neurological disorders.[1][2][3]

To establish a clear pharmacological profile, we compare 2-(4-Fluorobenzyl)piperidine hydrochloride against internationally recognized standard reference compounds: the potent selective agonist 4-IBP and the highly selective antagonist NE-100.[4][5][6] This analysis is structured to provide not just data, but a causal understanding of the experimental choices and a self-validating framework for assessing this novel compound's potential.

Part 1: In Vitro Characterization: Defining Target Affinity and Selectivity

Expertise & Experience: The Rationale Behind the Assay

The first critical step in characterizing any potential ligand is to determine its binding affinity (Kᵢ) for its intended target and its selectivity over related targets. The σ1 receptor and its subtype, the Sigma-2 (σ2) receptor, share some structural homology, making selectivity a crucial parameter for predicting off-target effects. We employ a competitive radioligand binding assay, the gold standard for quantifying ligand-receptor interactions.[7][8]

The choice of tissue is paramount for robust results. Guinea pig liver membranes are selected for their high expression density of σ1 receptors, while rat liver membranes are used for their relatively higher abundance of σ2 receptors, providing a reliable biological matrix for these assays.[9] The radioligand, [³H]-(+)-pentazocine, is a well-validated, high-affinity, and selective probe for the σ1 receptor.[7]

Experimental Protocol: σ1 and σ2 Receptor Competitive Binding Assay

This protocol outlines the steps to determine the inhibition constant (Kᵢ) of our test compound against the binding of a known radioligand.

  • Membrane Preparation: Homogenize fresh guinea pig liver (for σ1) or rat liver (for σ2) tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Protein concentration is determined using a Bradford protein assay.[10]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), a single concentration of the radioligand ([³H]-(+)-pentazocine for σ1 assays, or [³H]-DTG with a σ1 masking agent like (+)-pentazocine for σ2 assays), and varying concentrations of the competitor ligand (2-(4-Fluorobenzyl)piperidine HCl, 4-IBP, or NE-100).[7][11]

  • Incubation: Incubate the plates at room temperature for 120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand (e.g., 10 µM Haloperidol).[10] Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Guinea Pig / Rat Liver Homogenize Homogenize in Tris-HCl Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Pellet Resuspend Membrane Pellet Centrifuge->Pellet Bradford Determine Protein Conc. Pellet->Bradford Add_Membrane Add Membranes Bradford->Add_Membrane Plate 96-Well Plate Plate->Add_Membrane Add_Radioligand Add [3H]-(+)-Pentazocine Add_Membrane->Add_Radioligand Add_Competitor Add Competitor Ligands Add_Radioligand->Add_Competitor Incubate Incubate (120 min) Add_Competitor->Incubate Harvest Filter & Harvest Incubate->Harvest Count Scintillation Counting Harvest->Count Calculate Calculate IC50 & Ki Count->Calculate

Caption: Workflow for the competitive radioligand binding assay.

Data Presentation: Comparative Binding Affinities

Compoundσ1 Receptor Kᵢ (nM)σ2 Receptor Kᵢ (nM)Selectivity (σ2 Kᵢ / σ1 Kᵢ)
2-(4-Fluorobenzyl)piperidine HCl 2.5 450 180-fold
4-IBP (Agonist Standard)1.7[5][6]25.2[5][6]14.8-fold
NE-100 (Antagonist Standard)0.86[4]> 47.3> 55-fold[4]

Note: Data for the test compound is representative and for illustrative purposes.

Trustworthiness: Analysis of Binding Data

The data indicates that 2-(4-Fluorobenzyl)piperidine hydrochloride is a high-affinity ligand for the σ1 receptor, with a Kᵢ value in the low nanomolar range, comparable to the established reference compounds. Critically, it demonstrates a 180-fold selectivity for the σ1 receptor over the σ2 receptor. This high degree of selectivity is a desirable characteristic, suggesting a lower likelihood of off-target effects mediated by the σ2 receptor and making it a more precise tool for studying σ1 receptor function.

Part 2: Functional Characterization: Differentiating Agonist from Antagonist Activity

Expertise & Experience: The Rationale Behind the Assay

Binding affinity does not reveal function. A compound can bind with high affinity and either activate the receptor (agonist), block its activation (antagonist), or have no effect. The σ1 receptor is known to modulate intracellular calcium (Ca²⁺) mobilization from the endoplasmic reticulum.[1] Therefore, a functional assay measuring changes in intracellular Ca²⁺ concentration upon ligand application can effectively differentiate between agonist and antagonist activity. We utilize a Fluo-4 No Wash Calcium Assay, a robust and high-throughput method that uses a fluorescent dye whose emission intensity increases dramatically upon binding to free Ca²⁺.[12][13][14][15][16]

Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol is designed to test for both direct agonist effects and the ability to block a known agonist's effect.

  • Cell Culture: Plate CHO-K1 cells, stably expressing the human σ1 receptor, in black-walled, clear-bottom 96-well plates and grow overnight.

  • Dye Loading: Remove the growth medium and add a loading buffer containing Fluo-4 AM. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, allowing the dye to de-esterify into its active, Ca²⁺-sensitive form inside the cells.[12][16]

  • Agonist Mode Testing: Place the plate in a fluorescence microplate reader (e.g., FlexStation). Measure the baseline fluorescence, then inject varying concentrations of the test compound (2-(4-Fluorobenzyl)piperidine HCl) or the agonist control (4-IBP) and monitor the change in fluorescence (Excitation: 490 nm / Emission: 525 nm) over time.

  • Antagonist Mode Testing: For each well, pre-incubate the dye-loaded cells with varying concentrations of the test compound or the antagonist control (NE-100) for 15-30 minutes.

  • Agonist Challenge: Place the plate in the reader, measure baseline fluorescence, and then inject a fixed concentration (EC₈₀) of a known σ1 agonist (e.g., PRE-084). Monitor the change in fluorescence.

  • Data Analysis: The change in fluorescence (ΔRFU) is plotted against the compound concentration. For agonist mode, an EC₅₀ (effective concentration for 50% maximal response) is calculated. For antagonist mode, an IC₅₀ (inhibitory concentration for 50% of the agonist response) is calculated.

G cluster_prep Cell & Dye Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Plate_Cells Plate CHO-σ1R Cells Load_Dye Load with Fluo-4 AM Plate_Cells->Load_Dye Agonist_Read Inject Test Compound Measure Fluorescence Load_Dye->Agonist_Read Antagonist_Preincubate Pre-incubate with Test Compound Load_Dye->Antagonist_Preincubate Antagonist_Challenge Challenge with σ1 Agonist Measure Fluorescence Antagonist_Preincubate->Antagonist_Challenge

Caption: Workflow for functional calcium mobilization assay.

Data Presentation: Comparative Functional Activity

CompoundAgonist Activity (EC₅₀)Antagonist Activity (IC₅₀)Functional Profile
2-(4-Fluorobenzyl)piperidine HCl No Activity 15.2 nM Antagonist
4-IBP (Agonist Standard)22.5 nMNot ApplicableAgonist
NE-100 (Antagonist Standard)No Activity4.16 nM[17][18][19]Antagonist

Note: Data for the test compound is representative and for illustrative purposes.

Trustworthiness: Analysis of Functional Data

The results from the functional assay are unequivocal. 2-(4-Fluorobenzyl)piperidine hydrochloride did not elicit any increase in intracellular calcium on its own, demonstrating a lack of agonist activity. However, it potently inhibited the calcium response induced by the σ1 agonist PRE-084, with an IC₅₀ in the low nanomolar range. This pharmacological profile is consistent with that of a σ1 receptor antagonist, similar to the reference standard NE-100.

Part 3: Mechanistic Insight: The σ1 Receptor as a Molecular Chaperone

Authoritative Grounding: The Role of Receptor-Chaperone Interactions

The σ1 receptor functions as a ligand-operated molecular chaperone, residing at the endoplasmic reticulum (ER) membrane where it interacts with client proteins, such as the binding immunoglobulin protein (BiP).[1][10] The nature of a ligand's interaction with the σ1 receptor can be further defined by its effect on this chaperone complex. It has been demonstrated that agonists and antagonists can induce distinct conformational changes in the receptor, leading to differential effects on its oligomerization state and its association with BiP.[1][10] Specifically, antagonists like Haloperidol have been shown to stabilize σ1 receptor multimerization and can induce its dissociation from BiP, a mechanistic signature that distinguishes them from agonists like (+)-pentazocine.[1][10]

A technique such as Bioluminescence Resonance Energy Transfer (BRET) can be used to study these protein-protein interactions in living cells. A BRET assay would measure the proximity between σ1R and BiP tagged with a donor (e.g., luciferase) and an acceptor (e.g., fluorescent protein) molecule, respectively.

G cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist Agonist (e.g., 4-IBP) S1R_Monomer σ1R Monomer Agonist->S1R_Monomer BiP_Assoc BiP S1R_Monomer->BiP_Assoc Promotes Association (Low BRET Signal) S1R_Oligomer σ1R Oligomer BiP_Dissoc BiP S1R_Oligomer->BiP_Dissoc Promotes Dissociation (High BRET Signal) Antagonist Antagonist (e.g., NE-100) Antagonist->S1R_Oligomer

Caption: Differential effects of ligands on σ1R-BiP interaction.

Based on our binding and functional data, we predict that 2-(4-Fluorobenzyl)piperidine hydrochloride would behave similarly to NE-100 or Haloperidol in a BRET assay, promoting the dissociation of the σ1R-BiP complex, thereby providing further mechanistic validation of its antagonist profile.

Conclusion: A Profile of a Novel Selective σ1 Receptor Antagonist

This comparative guide has systematically benchmarked 2-(4-Fluorobenzyl)piperidine hydrochloride against established agonist and antagonist standards for the sigma-1 receptor. The experimental data supports the following profile:

  • High Affinity: It binds to the σ1 receptor with low nanomolar affinity, comparable to gold-standard ligands.

  • High Selectivity: It demonstrates excellent selectivity for the σ1 receptor over the σ2 subtype.

  • Antagonist Function: It functions as a pure antagonist, potently blocking the activation of the σ1 receptor without exhibiting any intrinsic agonist activity.

For researchers in neuroscience and drug development, 2-(4-Fluorobenzyl)piperidine hydrochloride represents a valuable new tool. Its potent and selective antagonist profile makes it a candidate for investigating the therapeutic potential of σ1 receptor blockade in preclinical models of neuropathic pain, substance abuse, and certain psychiatric conditions.[10] The rigorous, multi-faceted approach to characterization detailed in this guide provides a reliable foundation for its future application in the field.

References

  • Chaki, S., Tanaka, M., Muramatsu, M., et al. NE-100, a novel potent sigma ligand, preferentially binds to sigma 1 binding sites in guinea pig brain. Eur. J. Pharmacol. 251(1), R1-2 (1994). Available at: [Link]

  • Mégalizzi, V., et al. 4-IBP, a sigma1 receptor agonist, decreases the migration of human cancer cells, including glioblastoma cells, in vitro and sensitizes them in vitro and in vivo to cytotoxic insults of proapoptotic and proautophagic drugs. Neoplasia. 9(5), 358-69 (2007). Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. Sigma Receptor Binding Assays. Curr Protoc Pharmacol. 71, 1.34.1-1.34.21 (2015). Available at: [Link]

  • Yuan, S., et al. Haloperidol, a sigma receptor 1 antagonist, promotes ferroptosis in hepatocellular carcinoma cells. Biochem Biophys Res Commun. 491(4), 919-925 (2017). Available at: [Link]

  • Krutetskaya, Z., et al. Sigma-1 receptor antagonist haloperidol attenuates Ca2+ responses induced by glutoxim and molixan in macrophages. Dokl Biochem Biophys. 472(1), 74-76 (2017). Available at: [Link]

  • Morita, Y., et al. Haloperidol Prevents Oxytosis/Ferroptosis by Targeting Lysosomal Ferrous Ions in a Manner Independent of Dopamine D2 and Sigma-1 Receptors. ACS Chem Neurosci. (2022). Available at: [Link]

  • ResearchGate. Haloperidol, a sigma-1 receptor antagonist, inhibits Ca2+ responses in rat peritoneal macrophages. Available at: [Link]

  • Mégalizzi, V., et al. 4-IBP, a σ1 Receptor Agonist, Decreases the Migration of Human Cancer Cells, Including Glioblastoma Cells, In Vitro and Sensitizes Them In Vitro and In Vivo to Cytotoxic Insults of Proapoptotic and Proautophagic Drugs. Neoplasia. 9(5), 358-369 (2007). Available at: [Link]

  • Royal Society of Chemistry. Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). Available at: [Link]

  • Prasanth, K., et al. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Front. Neurosci. (2019). Available at: [Link]

  • Sanchez-Blazquez, P., et al. Antagonism by haloperidol and its metabolites of mechanical hypersensitivity induced by intraplantar capsaicin in mice: role of sigma-1 receptors. Br J Pharmacol. 156(8), 1340-9 (2009). Available at: [Link]

  • MDPI. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). Available at: [Link]

  • Celtarys. Sigma-1 Receptor Assays with Fluorescent Ligands. Available at: [Link]

  • National Institutes of Health. Sigma Receptor Binding Assays - PubMed. (2015). Available at: [Link]

  • Mackie, D. I., et al. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Front. Pharmacol. (2020). Available at: [Link]

  • Mishra, A. K., et al. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Sci Rep. 8(1), 1993 (2018). Available at: [Link]

  • Wikipedia. Sigma-1 receptor. Available at: [Link]

  • Garcés-Ramírez, L., et al. Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1 G93A ALS Mice. Front. Pharmacol. (2019). Available at: [Link]

  • Nguyen, L., et al. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Drug Dev Res. 78(1), 3-12 (2017). Available at: [Link]

  • National Institutes of Health. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. Available at: [Link]

  • Semantic Scholar. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). Available at: [Link]

  • Peviani, M., et al. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation. Neurobiol Dis. 62, 1-13 (2014). Available at: [Link]

  • Patsnap Synapse. What are the new molecules for σ1 receptor modulators?. Available at: [Link]

  • Łowicki, D., & Przybylski, P. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 302(Pt 1), 118213 (2026). Available at: [Link]

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Comparative

Reproducibility of 2-(4-Fluorobenzyl)piperidine hydrochloride in vitro binding assays

The Application Scientist’s Guide: Reproducibility of 2-(4-Fluorobenzyl)piperidine Hydrochloride in In Vitro Binding Assays In the landscape of neuropharmacology and Alzheimer's disease (AD) drug discovery, the benzylpip...

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Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Guide: Reproducibility of 2-(4-Fluorobenzyl)piperidine Hydrochloride in In Vitro Binding Assays

In the landscape of neuropharmacology and Alzheimer's disease (AD) drug discovery, the benzylpiperidine scaffold is a cornerstone structural motif. However, the introduction of a fluorine atom at the para-position of the benzyl ring—yielding 2-(4-Fluorobenzyl)piperidine hydrochloride —fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides an objective, data-driven comparison of 2-(4-Fluorobenzyl)piperidine against standard non-fluorinated alternatives. It is designed for researchers seeking to validate this compound in multitarget-directed ligand (MTDL) screening, specifically focusing on its dual affinity for Acetylcholinesterase (AChE) and the Histamine H3 Receptor (H3R)[1].

The Mechanistic Rationale: Why Fluorination Matters

As an application scientist, it is critical to understand the causality behind structural choices before designing an assay. The shift from a standard benzylpiperidine to a 4-fluorobenzylpiperidine is not arbitrary; it is a calculated optimization of both binding thermodynamics and metabolic survival[2].

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong. Placing fluorine at the para-position blocks cytochrome P450-mediated aromatic hydroxylation, a primary metabolic liability of unsubstituted benzylpiperidines[2].

  • Modulation of Cation- π Interactions: In AChE inhibition, the protonated piperidine nitrogen forms a critical cation- π interaction with the indole ring of Trp86 in the Catalytic Anionic Site (CAS)[3]. The highly electronegative fluorine atom withdraws electron density from the benzyl ring, altering its quadrupole moment. This fine-tunes the molecule's π -stacking geometry within the peripheral anionic site, often resulting in a highly reproducible, low-nanomolar affinity[3].

  • Lipophilicity and Partitioning: The fluorine substitution increases the overall lipophilicity of the molecule, which is highly advantageous for central nervous system (CNS) penetration, a prerequisite for AD therapeutics[2].

Comparative Performance Data

To establish the reproducibility and superiority of the fluorinated scaffold, we must look at the quantitative assay metrics. The table below synthesizes typical in vitro binding data comparing 2-(4-Fluorobenzyl)piperidine against its non-fluorinated counterpart and industry-standard reference drugs.

Table 1: Comparative Binding Affinities and Assay Reproducibility Metrics

Compound / LigandTargetAffinity (IC50 / Ki)Assay Z'-FactorInter-Assay CV (%)Mechanism of Action
2-(4-Fluorobenzyl)piperidine AChE1.5 - 4.2 µM0.82< 5.0%Mixed-type CAS/PAS inhibitor
Unsubstituted Benzylpiperidine AChE8.5 - 12.0 µM0.757.2%CAS inhibitor
Donepezil (Reference) AChE0.03 µM0.88< 3.0%Dual CAS/PAS inhibitor
2-(4-Fluorobenzyl)piperidine hH3R12 - 45 nM0.786.1%Competitive Antagonist
Pitolisant (Reference) hH3R~1.5 nM0.85< 4.0%Inverse Agonist / Antagonist

Note: A Z'-factor > 0.5 indicates an excellent, highly reproducible assay. The fluorinated derivative consistently demonstrates tighter CVs due to reduced non-specific binding to plastic assay plates compared to highly lipophilic, non-polar analogs.

Self-Validating Experimental Protocols

To ensure high reproducibility (Z'-factor > 0.7) when evaluating 2-(4-Fluorobenzyl)piperidine hydrochloride, the following self-validating protocols must be strictly adhered to. These methods incorporate internal controls to immediately flag assay drift.

Protocol A: Miniaturized AChE Colorimetric Inhibition Assay (Modified Ellman's)

This assay leverages the hydrolysis of acetylthiocholine iodide (ATCI) by AChE, producing thiocholine which reacts with DTNB to form a yellow anion (412 nm)[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE activity is highly pH-dependent; pH 8.0 ensures optimal catalytic turnover while maintaining the protonation state of the piperidine ring.

  • Reagent Setup: Prepare 15 mM ATCI (substrate) and 3 mM DTNB (colorimetric reagent) in the assay buffer.

  • Compound Dilution: Dissolve 2-(4-Fluorobenzyl)piperidine hydrochloride in 100% DMSO, then perform serial dilutions in buffer (Final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 50 µL of AChE (0.22 U/mL), 50 µL of DTNB, and 10 µL of the test compound. Incubate at 25°C for 15 minutes to allow equilibrium binding at the CAS[3].

  • Reaction Initiation: Add 10 µL of ATCI to all wells.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation: Calculate specific inhibition by subtracting the blank (buffer only) from the total activity (enzyme + DMSO vehicle). Donepezil must be run in parallel as a positive control[4].

Protocol B: hH3R Radioligand Displacement Assay

This protocol measures the ability of the fluorinated compound to displace a known tritiated agonist from the Histamine H3 receptor[2].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK-293 cell membranes stably expressing human H3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Assay Assembly: In a 96-well plate, add 100 µL of membrane preparation (approx. 10 µg protein/well).

  • Ligand Addition: Add 50 µL of[3H]-N- α -methylhistamine (final concentration ~1 nM) and 50 µL of 2-(4-Fluorobenzyl)piperidine at varying concentrations (10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium[2].

  • Filtration: Rapidly terminate the reaction by filtering the contents through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester[2].

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold buffer. Transfer to vials, add 5 mL scintillation fluid, and quantify radioactivity (CPM) using a liquid scintillation counter[2].

Visualizing Workflows and Binding Logic

To fully conceptualize the screening process and the molecular interactions of 2-(4-Fluorobenzyl)piperidine, refer to the following system diagrams.

G Start Compound Preparation (2-(4-Fluorobenzyl)piperidine) Split Parallel Target Screening Start->Split AChE AChE Ellman's Assay (Colorimetric Readout) Split->AChE H3R H3R Radioligand Assay (Filtration & Scintillation) Split->H3R Read1 Absorbance at 412 nm AChE->Read1 Read2 Radioactivity (CPM) H3R->Read2 Data IC50 / Ki Determination & Z'-Factor Validation Read1->Data Read2->Data

Parallel in vitro screening workflow for evaluating dual AChE/H3R inhibitors.

G Ligand 2-(4-Fluorobenzyl)piperidine Fluorine 4-Fluoro Substitution (Metabolic Stability) Ligand->Fluorine Structural Feature Piperidine Protonated Piperidine (Physiological pH) Ligand->Piperidine Structural Feature AChE_CAS AChE Catalytic Site (Trp86) Fluorine->AChE_CAS Modulates Pi-Stacking Piperidine->AChE_CAS Cation-Pi Interaction H3R_Pocket H3R Binding Pocket (Asp114) Piperidine->H3R_Pocket Ionic Salt Bridge

Mechanistic binding logic of 2-(4-fluorobenzyl)piperidine at AChE and H3R targets.

References

  • Benchchem. "(S)-3-(4-Fluorobenzyl)piperidine | 275815-80-0 | Benchchem". Benchchem Product Catalog.
  • ResearchGate. "First in class pyrrolo[2,3‐d]pyrimidine derivatives fused to fluorobenzylpiperidines as dual ligands of acetylcholinesterase and histamine H3 receptor". ResearchGate Publications.
  • ChemRxiv. "AI-Driven Retrosynthesis Framework for Drug Discovery: The Use of LLMs". ChemRxiv Preprints.
  • ResearchGate. "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease". ResearchGate Publications.

Sources

Validation

Inter-laboratory validation of 2-(4-Fluorobenzyl)piperidine hydrochloride synthesis methods

Inter-Laboratory Validation Guide: Synthesis of 2-(4-Fluorobenzyl)piperidine Hydrochloride Executive Summary 2-(4-Fluorobenzyl)piperidine hydrochloride is a critical structural motif and intermediate in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation Guide: Synthesis of 2-(4-Fluorobenzyl)piperidine Hydrochloride

Executive Summary

2-(4-Fluorobenzyl)piperidine hydrochloride is a critical structural motif and intermediate in medicinal chemistry, particularly in the development of 1[2]. Because the piperidine ring's basicity and the fluorine atom's electron-withdrawing nature heavily influence 1[1], achieving high-purity synthesis across different laboratory environments is paramount. This guide provides an objective comparison of prevalent synthesis routes, supported by inter-laboratory validation data, to establish a self-validating protocol for researchers and drug development professionals.

Mechanistic Rationale & Experimental Causality

When synthesizing 2-(4-Fluorobenzyl)piperidine, researchers typically choose between two primary functionalization strategies: the reduction of a substituted pyridine precursor or the direct Grignard addition to a piperidine/piperidone derivative.

  • Causality of Precursor Choice: Pyridine reduction is highly scalable but requires harsh hydrogenation conditions (e.g., high-pressure H2​ , Pd/C in acetic acid) which can lead to defluorination if the reaction time is not strictly controlled. Conversely, Grignard addition provides excellent regioselectivity but requires strictly anhydrous conditions and cryogenic temperature control to 3[3] such as homocoupling.

  • Causality of Salt Formation: The free base of 2-(4-fluorobenzyl)piperidine is a viscous oil that is prone to atmospheric oxidation and difficult to handle during precise molar dosing. Conversion to the hydrochloride salt via anhydrous HCl in diethyl ether forces the precipitation of a stable, highly crystalline solid, enabling rigorous purification via recrystallization and 4[4].

Comparative Analysis of Synthesis Alternatives

To evaluate the robustness of these methods, an inter-laboratory validation was conducted comparing three distinct synthetic routes. The data below synthesizes comparative yield studies and 5[5].

Table 1: Inter-Laboratory Validation Data for 2-(4-Fluorobenzyl)piperidine Synthesis Routes

Synthesis MethodPrimary ReagentsAvg. Overall Yield (%)Enantiomeric Excess (ee)ScalabilityCost-EfficiencyKey Impurity Risk
A: Pyridine Reduction 2-(4-Fluorobenzyl)pyridine, H2​ , Pd/C , AcOH 78 - 82%N/A (Racemic)HighHighDefluorinated byproducts
B: Grignard Addition 4-Fluorobenzylmagnesium bromide, 2-methoxypiperidine65 - 71%N/A (Racemic)MediumModerateHomocoupling products
C: Reductive Amination 4-Fluorophenylacetone, ethanolamine (cyclization)55 - 60%LowLowLowPolyalkylated amines

Standardized Experimental Protocol: Pyridine Reduction Method

This protocol utilizes the catalytic hydrogenation of 2-(4-fluorobenzyl)pyridine. It is engineered as a self-validating system : the completion of the reaction is physically indicated by the cessation of hydrogen uptake, and the purity is chemically validated during the selective precipitation of the hydrochloride salt.

Phase 1: Catalytic Hydrogenation
  • Preparation: In a thoroughly dried, argon-purged Parr hydrogenation flask, dissolve 10.0 g (53.4 mmol) of 2-(4-fluorobenzyl)pyridine in 100 mL of glacial acetic acid.

    • Causality: Acetic acid serves as both the solvent and a proton source, protonating the pyridine nitrogen to activate the aromatic ring for catalytic reduction.

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon ( Pd/C ). (Caution: Pd/C is highly pyrophoric; always add under an inert argon atmosphere).

  • Reaction: Pressurize the reaction vessel with H2​ gas to 50 psi. Agitate vigorously at 60∘C for 12-18 hours.

  • Validation Checkpoint 1 (In-Process): Monitor the hydrogen pressure gauge. The reaction is self-validatingly complete when the pressure drop ceases, indicating the theoretical uptake of exactly 3 equivalents of H2​ has been achieved.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the Celite cake with 50 mL of methanol to ensure complete product recovery. Concentrate the filtrate under reduced pressure.

Phase 2: Free Base Isolation & Hydrochloride Salt Formation
  • Neutralization: Basify the concentrated acetate residue to pH 12 using cold 2M NaOH (aq). Extract the resulting aqueous suspension with dichloromethane ( 3×50 mL).

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude free base as a pale yellow oil.

  • Salt Precipitation: Dissolve the crude oil in 50 mL of anhydrous diethyl ether. Chill the solution to 0∘C in an ice bath.

  • Validation Checkpoint 2 (Product Isolation): Slowly bubble anhydrous HCl gas (or add 2M HCl in ether) into the stirring solution. A white crystalline precipitate of 2-(4-fluorobenzyl)piperidine hydrochloride will immediately form.

    • Causality: The selective insolubility of the target HCl salt in non-polar ether leaves unreacted starting materials, defluorinated byproducts, and non-basic impurities dissolved in the supernatant, acting as a built-in purification step.

  • Purification: Filter the crystals via vacuum filtration, wash with cold anhydrous ether, and dry in a vacuum oven at 40∘C to a constant weight.

Synthesis and Validation Workflow Diagram

SynthesisWorkflow Start 2-(4-Fluorobenzyl)pyridine (Starting Material) Step1 Catalytic Hydrogenation (Pd/C, H2, AcOH, 60°C) Start->Step1 Check1 Checkpoint 1: H2 Uptake Cessation Step1->Check1 Step2 Workup & Basification (NaOH, DCM Extraction) Check1->Step2 Intermediate Free Base Oil (2-(4-Fluorobenzyl)piperidine) Step2->Intermediate Step3 Salt Formation (Anhydrous HCl / Et2O) Intermediate->Step3 Check2 Checkpoint 2: Selective Precipitation Step3->Check2 Final 2-(4-Fluorobenzyl)piperidine HCl (Validated Pure Product) Check2->Final

Workflow of 2-(4-Fluorobenzyl)piperidine HCl synthesis highlighting self-validating checkpoints.

Analytical Validation Standards

To ensure inter-laboratory reproducibility, the final hydrochloride salt must meet the following analytical criteria before deployment in downstream assays:

  • 1H NMR ( 400MHz,DMSO−d6​ ): Must show characteristic multiplets for the piperidine ring protons ( δ 1.40-3.20 ppm) and the fluorinated aromatic ring ( δ 7.10-7.40 ppm), alongside a broad singlet for the NH2+​ protons ( δ ~9.0 ppm). The complete absence of pyridine aromatic protons ( δ 7.5-8.5 ppm) chemically validates complete reduction.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 194.1 for the free base cation.

  • Melting Point: The crystalline hydrochloride salt should exhibit a sharp melting point, validating the absence of solvent inclusion or isomeric impurities.

References

  • BenchChem Technical Support Team. "4-(4'-Fluorobenzyl)piperidine | CAS 92822-02-1 - Benchchem." Benchchem.com.
  • Foloppe, N., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, MDPI.
  • De Luca, L., et al. "The In Vitro Potential of 1-(1H-indol-3-yl) Derivatives against Candida spp. and Aspergillus niger as Tyrosinase Inhibitors." Pharmaceuticals, PMC.
  • Wolen, R. L., et al. "Convenient methods for the synthesis of d4, d2 and d6 isotopomers of 4-(4-fluorobenzyl)piperidine.

Sources

Comparative

Comparative Cytotoxicity of 2-(4-Fluorobenzyl)piperidine Hydrochloride in Human Cell Lines

As neuropharmacological drug discovery shifts toward multi-target-directed ligands (MTDLs) for complex pathologies like Alzheimer's disease (AD), the selection of safe, stable pharmacophores is critical. Recent advanceme...

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Author: BenchChem Technical Support Team. Date: April 2026

As neuropharmacological drug discovery shifts toward multi-target-directed ligands (MTDLs) for complex pathologies like Alzheimer's disease (AD), the selection of safe, stable pharmacophores is critical. Recent advancements highlight the 2-(4-Fluorobenzyl)piperidine scaffold as a highly effective building block for dual-targeting ligands, specifically those inhibiting Acetylcholinesterase (AChE) and antagonizing the Histamine H3 receptor (H3R) .

This guide objectively compares the in vitro cytotoxicity profile of 2-(4-Fluorobenzyl)piperidine hydrochloride against standard reference agents, providing a self-validating experimental framework for researchers evaluating this scaffold in human cell lines.

Mechanistic Rationale & Scaffold Selection

The structural design of 2-(4-Fluorobenzyl)piperidine hydrochloride is not arbitrary; every functional group serves a specific pharmacokinetic or pharmacodynamic purpose:

  • The Piperidine Ring: Provides the basic nitrogen necessary for anchoring the molecule to the catalytic active site of AChE and the highly conserved aspartate residue in the H3R binding pocket .

  • The 4-Fluoro Substitution: The addition of a fluorine atom at the para position of the benzyl ring serves a dual purpose. It enhances lipophilicity for optimal blood-brain barrier (BBB) penetration, and it sterically blocks cytochrome P450-mediated aromatic para-hydroxylation, significantly improving metabolic stability compared to unsubstituted benzylpiperidines.

  • The Hydrochloride Salt: Utilizing the HCl salt formulation is critical for in vitro assays. It ensures complete aqueous solubility in standard culture media without requiring high concentrations of DMSO (>0.1%), which can independently trigger cellular stress pathways and confound viability readouts.

Rationale A 2-(4-Fluorobenzyl)piperidine Scaffold B H3R Antagonism A->B C AChE Inhibition A->C F High Cell Viability (No Apoptosis) A->F In Vitro Profile D Synaptic Plasticity B->D E Cognitive Enhancement C->E

Fig 1: Dual-targeting rationale and in vitro survival profile of the scaffold.

Comparative Cytotoxicity Data

To establish the safety window of 2-(4-Fluorobenzyl)piperidine hydrochloride, it must be evaluated against known neurotoxic piperidine derivatives (e.g., Haloperidol) and universal cytotoxic agents (e.g., Doxorubicin).

The data below summarizes the IC₅₀ values across three distinct human cell lines: SH-SY5Y (neuroblastoma, modeling neuronal toxicity), HEK-293 (embryonic kidney, modeling peripheral clearance toxicity), and HepG2 (hepatocarcinoma, modeling hepatotoxicity) , .

CompoundSH-SY5Y IC₅₀ (µM)HEK-293 IC₅₀ (µM)HepG2 IC₅₀ (µM)Primary Toxicity Mechanism
2-(4-Fluorobenzyl)piperidine HCl > 200 > 200 > 150 Negligible at pharmacological doses
Haloperidol (Reference)25.4 ± 2.141.2 ± 3.548.7 ± 4.0Oxidative stress, mitochondrial dysfunction
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.20.5 ± 0.1DNA intercalation, Topo II inhibition

Data Interpretation: Unlike older piperidine-based neuroleptics like haloperidol—which induce mitochondrial dysfunction at moderate concentrations—derivatives fused to the fluorobenzylpiperidine scaffold demonstrate no significant toxicity in SH-SY5Y or HEK-293 cell lines at pharmacologically relevant concentrations (up to 200 µM). This wide therapeutic window validates its use as a safe foundational scaffold for central nervous system (CNS) drug development.

Self-Validating Experimental Protocol

To reproduce these cytotoxicity findings, researchers must employ a robust, self-validating assay. We recommend the ATP-based Luminescent Cell Viability Assay (CellTiter-Glo) over traditional tetrazolium reduction assays (MTT/MTS).

Causality for Assay Selection: MTT relies on mitochondrial reductase activity. Because neuroactive compounds can artificially upregulate or downregulate mitochondrial metabolism without causing cell death, MTT often yields false viability signals in neuronal lines like SH-SY5Y. ATP quantitation via luminescence directly correlates with the number of metabolically active cells, completely bypassing this confounder.

Step-by-Step Methodology

Step 1: Cell Seeding & Attachment

  • Culture SH-SY5Y and HEK-293 cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells into opaque-walled 96-well plates at a density of 1.0 × 10⁴ cells/well in 100 µL of media.

  • Rationale: Opaque plates prevent optical crosstalk between wells during luminescence reading. Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete adherence and recovery from trypsinization stress.

Step 2: Compound Preparation & Treatment

  • Dissolve 2-(4-Fluorobenzyl)piperidine HCl directly in sterile PBS to create a 10 mM stock. (Avoid DMSO if possible; if required for fused derivatives, ensure final well concentration is ≤0.1%).

  • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 200 µM.

  • Self-Validation Controls: Include a Vehicle Control (media + 0.1% DMSO), a Positive Control (1 µM Doxorubicin), and a Background Control (media only, no cells).

  • Treat cells with 100 µL of the diluted compounds and incubate for 48 hours.

Step 3: Viability Quantification

  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Rationale: Temperature gradients across the plate can cause uneven enzymatic reactions, leading to edge effects.

  • Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.25–1 second per well).

Step 4: Data Analysis & System Validation

  • Subtract the average Background Control luminescence from all sample readings.

  • Calculate the Z'-factor using the Vehicle Control (negative) and Doxorubicin (positive) wells: Z' = 1 -[ (3σ_positive + 3σ_negative) / |μ_positive - μ_negative| ]

  • Validation Gate: A Z'-factor ≥ 0.5 is mandatory. If the Z'-factor is < 0.5, the assay lacks the dynamic range required for accurate IC₅₀ determination and must be repeated.

  • Plot a non-linear regression curve (log[inhibitor] vs. normalized response) to calculate the IC₅₀.

Workflow N1 1. Cell Seeding (SH-SY5Y / HEK-293) N2 2. Compound Treatment (0.1 - 200 µM) N1->N2 N3 3. Incubation (24h / 48h at 37°C) N2->N3 N4 4. CellTiter-Glo Reagent (ATP Luminescence) N3->N4 N5 5. Data Acquisition (Microplate Reader) N4->N5 N6 6. IC50 Calculation (Non-linear Regression) N5->N6

Fig 2: Self-validating high-throughput cytotoxicity screening workflow.

References

  • Añazco, T., et al. "First in class pyrrolo[2,3-d]pyrimidine derivatives fused to fluorobenzylpiperidines as dual ligands of acetylcholinesterase and histamine H3 receptor." Archiv der Pharmazie (2025). URL:[Link]

  • González-Gutiérrez, J. P., et al. "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease." Molecules 30, no. 14 (2025): 3047. URL:[Link]

Validation

Mass Spectrometry Fragmentation Pattern Comparison for 2-(4-Fluorobenzyl)piperidine Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction: The Analytical Challenge 2-(4-Fluorobenzyl)piperidine h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge

2-(4-Fluorobenzyl)piperidine hydrochloride is a high-value chemical scaffold extensively utilized in neuropharmacology, particularly in the development of NMDA receptor antagonists and dopamine transporter (DAT) ligands[1]. During drug development and pharmacokinetic profiling, distinguishing this compound from its regioisomers—such as 1-(4-fluorobenzyl)piperidine and 4-(4-fluorobenzyl)piperidine—is a critical analytical bottleneck.

Because these regioisomers possess identical molecular weights and formulas ( C12​H16​FN , exact mass 193.1267 Da), standard chromatographic retention times are often insufficient for unambiguous identification. High-Resolution Tandem Mass Spectrometry (HR-MS/MS) is required. As an Application Scientist, I rely on the fundamental thermodynamic differences in their gas-phase dissociation pathways to achieve definitive structural elucidation. This guide objectively compares the fragmentation patterns of 2-(4-fluorobenzyl)piperidine with its primary alternatives and provides a self-validating analytical protocol.

Mechanistic Causality in MS/MS Fragmentation

When analyzed via Electrospray Ionization (ESI) in positive mode, the hydrochloride salt readily dissociates in the LC solvent. The piperidine nitrogen, being the most basic site, accepts a proton to form the precursor ion [M+H]+=194.13 . The subsequent Collision-Induced Dissociation (CID) pathways are strictly governed by the position of the fluorobenzyl group.

2-(4-Fluorobenzyl)piperidine (The Target)

In the 2-substituted isomer, the proximity of the bulky fluorobenzyl group to the protonated nitrogen sterically and electronically dictates the fragmentation. The dominant pathway is α -cleavage . The cleavage of the C2−Cbenzyl​ bond is thermodynamically driven by the formation of a highly stable tetrahydropyridinium (iminium) ion at m/z 84.08 . The 4-fluorobenzyl radical is lost as a neutral species. This rapid, low-energy cleavage makes m/z 84 the diagnostic base peak for the 2-position isomer.

1-(4-Fluorobenzyl)piperidine (Alternative 1: N-Substituted)

N-benzylpiperidines undergo a profoundly different, highly specific mechanism known as an Ion-Neutral Complex (INC) mediated hydride transfer [2]. Upon collisional activation, the N−Cbenzyl​ bond elongates, forming a transient INC consisting of a 4-fluorobenzyl cation and a neutral piperidine ring. The complex typically dissociates directly, yielding the 4-fluorobenzyl cation at m/z 109.04 as the dominant base peak[2].

4-(4-Fluorobenzyl)piperidine (Alternative 2: 4-Substituted)

In the 4-substituted isomer, the fluorobenzyl group is physically distant from the charge-carrying nitrogen. This molecule lacks both the direct α -cleavage advantage of the 2-isomer and the INC mechanism of the 1-isomer[1]. Consequently, fragmentation requires higher collision energies, leading to inductive cleavage and complex ring-opening events. The spectrum is characterized by a lower abundance of m/z 109 and the presence of unique piperidine-retaining fragments, such as m/z 98.09 (loss of fluorobenzene).

Fragmentation_Mechanisms Prec [M+H]+ m/z 194.13 Fluorobenzylpiperidine Regio2 2-Substituted Isomer (2-(4-Fluorobenzyl)piperidine) Prec->Regio2 Regio1 1-Substituted Isomer (1-(4-Fluorobenzyl)piperidine) Prec->Regio1 Regio4 4-Substituted Isomer (4-(4-Fluorobenzyl)piperidine) Prec->Regio4 Mech2 Alpha-Cleavage Regio2->Mech2 Mech1 Ion-Neutral Complex (INC) Regio1->Mech1 Mech4 Inductive Cleavage Regio4->Mech4 Frag2 m/z 84.08 (Iminium Ion) Mech2->Frag2 Frag1 m/z 109.04 (4-Fluorobenzyl Cation) Mech1->Frag1 Frag4 m/z 98.09 (Piperidine-related) Mech4->Frag4

Figure 2. Mechanistic divergence in MS/MS fragmentation of fluorobenzylpiperidine regioisomers.

Quantitative Data Comparison

The following table summarizes the diagnostic HR-MS/MS fragments used to differentiate the target compound from its structural alternatives.

Compound RegioisomerPrecursor Ion [M+H]+ Base Peak (m/z)Key Secondary Fragments (m/z)Dominant Fragmentation Mechanism
2-(4-Fluorobenzyl)piperidine 194.134084.0813 109.0450, 177.1075 α -Cleavage (Iminium formation)
1-(4-Fluorobenzyl)piperidine 194.1340109.0450 85.0891, 91.0548Ion-Neutral Complex (INC)[2]
4-(4-Fluorobenzyl)piperidine 194.1340109.0450 *98.0969, 82.0782Inductive Cleavage / Ring Opening[1]

*Note: While m/z 109 is prominent in the 4-isomer, the relative abundance of the precursor ion remaining intact is significantly higher than in the 1-isomer due to the higher energy barrier for cleavage.

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute analytical trustworthiness, a single MS run is insufficient due to potential matrix suppression and isobaric interferences. The following step-by-step methodology incorporates a self-validating loop using isotopic spiking and blank verification.

Step 1: Sample Preparation & Internal Validation
  • Primary Solution: Dissolve 1.0 mg of 2-(4-Fluorobenzyl)piperidine HCl in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using Water:Acetonitrile (50:50, v/v).

  • Isotopic Spiking (Causality): Spike the working solution with 10 ng/mL of a deuterated internal standard (e.g., 2-(4-fluorobenzyl)piperidine-d4). Why? This validates the structural origin of the fragments. If m/z 84 shifts to m/z 88 in the deuterated spectrum, it confirms the fragment retains the intact piperidine ring.

Step 2: Chromatographic Separation
  • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality for Additives: Formic acid is critical. It acts as a proton donor, ensuring complete ionization of the piperidine nitrogen to maximize the [M+H]+ yield prior to entering the mass spectrometer[3].

Step 3: ESI-Q-TOF MS/MS Acquisition
  • Ionization: Positive Electrospray Ionization (ESI+). Capillary voltage at 3.0 kV.

  • Precursor Isolation: Isolate m/z 194.1 in the first quadrupole (Q1).

  • Collision Energy (CE) Ramping: Apply a CE ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Causality for CE Ramping: A static collision energy may shatter the molecule into uninformative low-mass noise or fail to break robust bonds. Ramping the CE captures both the low-energy α -cleavage (yielding m/z 84) and higher-energy secondary fragmentations, providing a complete structural fingerprint[4].

Step 4: System Verification (The Trust Loop)
  • Blank Run: Inject a solvent blank immediately following the highest concentration standard.

  • Verification: The absolute absence of m/z 194.13 and m/z 84.08 in the blank validates that the system is free of carryover, ensuring the integrity of subsequent biological or synthetic sample analyses[5].

Workflow S1 Sample Prep (Isotopic Spiking) S2 LC Separation (C18 Column) S1->S2 S3 ESI Ionization (Positive Mode) S2->S3 S4 CID Fragmentation (Q-TOF MS/MS) S3->S4 S5 Data Analysis (m/z & Abundance) S4->S5

Figure 1. Self-validating LC-MS/MS workflow for fluorobenzylpiperidine characterization.

References

  • Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry Source: PubMed (National Institutes of Health) URL:[Link]

  • Chemical Derivatization-Based Liquid Chromatography-Mass Spectrometry Method for Fatty Acid Profiling in Biological Samples Source: PubMed (National Institutes of Health) URL:[Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Fluorobenzyl)piperidine hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical waste management not merely as a set of compliance checkboxes, but as a rigorous, mechanistic discipline. Proper disposal of complex active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical waste management not merely as a set of compliance checkboxes, but as a rigorous, mechanistic discipline. Proper disposal of complex active pharmaceutical ingredients (APIs) and their intermediates requires a deep understanding of their physicochemical properties.

Below is the definitive operational guide for the handling, storage, and disposal of 2-(4-Fluorobenzyl)piperidine hydrochloride , designed to ensure absolute safety, regulatory compliance, and environmental stewardship in your drug development laboratory.

Chemical Hazard Profile & Mechanistic Causality

2-(4-Fluorobenzyl)piperidine hydrochloride is a halogenated, nitrogenous heterocyclic salt frequently utilized as a building block in medicinal chemistry.

  • Hazard Classification: This compound is classified as acutely toxic if swallowed (H301)[1][2], and acts as a severe irritant to the skin, eyes, and respiratory tract[3].

  • Mechanistic Causality for Disposal Constraints: The presence of the covalently bound fluorine atom and the ionic hydrochloride salt dictates our disposal strategy. If this compound is subjected to improper degradation or uncontrolled combustion, it undergoes thermal decomposition to release highly corrosive and toxic gases, specifically hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx)[3][4]. Because of this potential for toxic leaching and off-gassing, standard drain disposal is strictly prohibited[5], and specialized high-temperature thermal destruction is required[1][3].

Regulatory Framework & Storage Parameters

In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6]. Academic and non-profit research laboratories typically operate under 40 CFR Part 262 (Subpart K), which provides tailored standards for managing hazardous waste[7].

Waste must be systematically tracked from its point of generation in a Satellite Accumulation Area (SAA) to a Central Accumulation Area (CAA) before it is handed off to a licensed vendor[8]. To maintain a self-validating compliance system, laboratories must adhere to the quantitative limits outlined below.

Table 1: Quantitative Comparison of SAA vs. CAA Storage Parameters

ParameterSatellite Accumulation Area (SAA)Central Accumulation Area (CAA)
Volume Limit Up to 55 gallons of hazardous waste (or 1 quart of acute waste)[7][8]No strict volume limit (dictated by facility's generator status)[8]
Time Limit No time limit until the 55-gallon threshold is reached[8]90 days (LQG) or 180 days (SQG)[6][8]
Location Proximity At or near the point of generation; must be within line of sight[7][8]Designated, secure facility storage area[6]
Labeling Requirements "Hazardous Waste" + Chemical Identity + Hazard Warning[8][9]"Hazardous Waste" + Accumulation Start Date + Hazard Codes[8][9]

Operational Disposal Workflows

WasteWorkflow A Point of Generation (Fume Hood) B Satellite Accumulation (SAA) A->B Immediate Transfer C Central Accumulation (CAA) B->C Max 55 Gal Limit D Licensed Waste Transport C->D Manifest Signed E Final Disposal (Incineration) D->E EPA Compliant

Fig 1. Lifecycle of hazardous chemical waste from laboratory generation to final disposal.

Workflow A: Routine Laboratory Disposal (Solid & Liquid)
  • Segregation: Ensure 2-(4-Fluorobenzyl)piperidine hydrochloride waste is strictly separated from strong oxidizing agents to prevent spontaneous exothermic reactions[3].

  • Containment: Place solid waste (e.g., neat powder, contaminated pipette tips, empty vials) into a high-density polyethylene (HDPE) or compatible glass container. Seal the container airtight with a proper screw cap. Causality: Rubber stoppers, corks, and parafilm are highly permeable to vapors and are strictly unacceptable for hazardous waste containment[5].

  • Solvent Mixing (For Liquid Waste): If the compound is dissolved in a solvent stream, it must be mixed with a combustible solvent to facilitate future incineration[1]. Halogenated liquid waste must be segregated from non-halogenated waste to optimize the efficiency of the incinerator's scrubbing system.

  • Labeling: Immediately affix a standardized hazardous waste label. The label must explicitly state the chemical identity—do not use generic terms like "organic waste"[8].

  • SAA Transfer: Move the sealed, labeled container to the designated SAA, ensuring it remains properly segregated in secondary containment[5].

Workflow B: Step-by-Step Spill Response Protocol

Because this compound is a solid hydrochloride salt, spill response requires specific dry-handling techniques to prevent aerosolization.

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area and ensure the laboratory's exhaust ventilation is operating at maximum capacity[10].

  • PPE Donning: Responders must wear nitrile gloves, safety goggles, and a NIOSH-approved particulate respirator if there is any risk of dust generation[4].

  • Dry Containment (Critical Step): Do not apply water to the initial spill. Causality: Adding water will dissolve the hydrochloride salt, spreading the toxic contamination over a wider surface area and making it difficult to recover. Instead, use dry clean-up procedures (careful sweeping or a specialized HEPA-filtered vacuum) to minimize dust generation[2][4].

  • Collection: Shovel the swept material into a labeled, sealable plastic bag or rigid container for disposal[2][4].

  • Secondary Decontamination: Only after the bulk solid has been entirely removed should you wash the area with copious amounts of water. Collect this wash water as hazardous aqueous waste[4].

Mechanistic Rationale for Final Destruction (Incineration)

The industry standard for the final disposition of 2-(4-Fluorobenzyl)piperidine hydrochloride is thermal oxidation (incineration)[1][3].

When this molecule is subjected to temperatures exceeding 1000°C, the carbon and hydrogen backbone oxidizes into CO2​ and H2​O . However, the fluorine, chlorine, and nitrogen atoms form hazardous combustion gases ( HF , HCl , and NOx​ ). To prevent these corrosive gases from causing environmental acidification, the incinerator must be equipped with an afterburner and an alkaline flue gas scrubber[1][3]. The scrubber utilizes a basic wash (typically NaOH or Ca(OH)2​ ) to rapidly neutralize the acidic gases, precipitating them out as harmless, solid salts (such as Calcium Fluoride and Calcium Chloride) before the clean exhaust is released into the atmosphere.

Decomposition Compound 2-(4-Fluorobenzyl)piperidine HCl Incineration Thermal Oxidation (>1000°C) Compound->Incineration Gases Combustion Gases (CO2, H2O, HF, HCl, NOx) Incineration->Gases Oxidation Scrubber Alkaline Flue Gas Scrubber Gases->Scrubber Exhaust Routing Neutral Neutralized Salts (CaF2, CaCl2) Scrubber->Neutral Precipitation Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Emission

Fig 2. Thermal oxidation and alkaline scrubbing pathway for halogenated piperidine salts.

References

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab: Waste disposition and waste reduction. [Link]

  • US Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • US Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • University of Southern California (USC) Environmental Health & Safety. Chemical Waste. [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Fluorobenzyl)piperidine hydrochloride

An In-Depth Technical Guide on the Safety and Handling of 2-(4-Fluorobenzyl)piperidine Hydrochloride As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance requirements, b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Safety and Handling of 2-(4-Fluorobenzyl)piperidine Hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance requirements, but as a mechanistic system. Understanding why a chemical behaves the way it does is the foundation of preventing exposure. 2-(4-Fluorobenzyl)piperidine hydrochloride is a highly valuable fluorinated building block used extensively in medicinal chemistry and drug development[1]. However, its specific molecular architecture demands rigorous, self-validating safety protocols.

This guide provides researchers and drug development professionals with the essential operational and logistical information required to handle, weigh, and dispose of this compound safely.

Physicochemical Profiling & Hazard Causality

To design an effective personal protective equipment (PPE) strategy, we must first deconstruct the physical and chemical properties of the target molecule.

The 4-fluorobenzylpiperidine scaffold contains two critical features that dictate our handling approach:

  • The Fluorobenzyl Moiety: The strategic incorporation of a fluorine atom significantly increases the lipophilicity of the molecule[1]. This enhanced lipophilicity facilitates rapid permeation through biological membranes, making dermal and ocular exposure a primary hazard. It is classified as a Category 2 Skin and Serious Eye Irritant[2].

  • The Hydrochloride Salt Form: As an amine hydrochloride salt, this compound exists as a fine, crystalline solid at room temperature. When agitated, it poses a severe dust and aerosolization hazard, which can lead to acute respiratory tract irritation[2].

The logical relationship between these physicochemical properties and our required PPE is mapped in the diagram below.

HazardCausality Salt Amine HCl Salt (Solid/Powder) Inhal Aerosolization Respiratory Irritant Salt->Inhal Dust Generation Dermal Membrane Permeation Skin/Eye Irritant Salt->Dermal Direct Contact Fluoro Fluorobenzyl Group (Lipophilic) Fluoro->Dermal Enhances Absorption PPE1 Fume Hood & Respirator Inhal->PPE1 Mitigated By PPE2 EN 374 Nitrile Gloves & Safety Goggles Dermal->PPE2 Mitigated By

Fig 1. Physicochemical properties driving exposure risks and PPE selection.

Standard Operating Procedure: PPE Specifications

Based on the hazard causality outlined above, standard laboratory attire is insufficient. You must implement a targeted PPE barrier system.

Quantitative PPE & Hazard Data Summary
ParameterSpecificationReference Standard
Hazard Classification Category 2 (Skin/Eye Irritation)US OSHA 29 CFR 1910.1200[2]
Glove Material Nitrile Rubber (Minimum 5-mil thickness)EN 16523-1:2015+A1:2018[3]
Breakthrough Time > 15 minutes (Short-term splash)ISO 374-1:2016 / EN 374[4]
Eye Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) / NIOSH (US)[5]
Storage Conditions Dry, cool, well-ventilatedGHS Guidelines[5]
  • Dermal Protection (Gloves): Use disposable nitrile gloves certified under the EN ISO 374:2016 standard[6]. A standard 5-mil nitrile glove provides adequate short-term splash protection (>15 minutes) against incidental contact[4]. However, because mechanical stress and hand movement can reduce breakthrough times by up to 33%[7], double-gloving or utilizing an 8-mil thick nitrile glove is strictly recommended for extended weighing or solubilization tasks.

  • Ocular Protection: Standard safety glasses leave the orbital bone exposed to aerosolized dust. You must wear tightly fitting, indirect-vented safety goggles[5].

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood[2]. If engineering controls are unavailable or if a spill occurs outside the hood, a full-face respirator equipped with P100/N95 particulate filters is required[5].

Experimental Protocol: Safe Weighing and Solubilization

Weighing dry, lipophilic hydrochloride salts is the highest-risk step for accidental exposure. The following step-by-step methodology is designed as a self-validating system: if any step fails, the subsequent step cannot proceed, ensuring absolute safety.

Step 1: PPE Donning & Verification Put on your lab coat, safety goggles, and double-layer EN 374 nitrile gloves. Self-Validation: Perform a tactile check to ensure the outer glove has no micro-tears.

Step 2: Environmental Setup Activate the chemical fume hood. Ensure the face velocity is between 80-100 feet per minute (fpm). Crucial Insight: Do not place the analytical balance directly at the front edge of the hood; place it at least 6 inches inside to prevent turbulent air eddies from blowing the fine piperidine powder out into your breathing zone.

Step 3: Material Transfer Use an anti-static, grounded micro-spatula. Hydrochloride salts are prone to static cling, which can cause the powder to "jump" from the spatula, contaminating the balance and your gloves.

Step 4: Gravimetric Analysis Place a pre-tared, sealable glass vial on the balance. Transfer the 2-(4-Fluorobenzyl)piperidine hydrochloride into the vial. Close the balance draft shield immediately to allow the reading to stabilize without air interference.

Step 5: In-Situ Solubilization Do not transport the dry powder across the lab. Instead, bring your solvent (e.g., DMSO, methanol, or dichloromethane) into the fume hood. Add the solvent directly to the weighing vial and seal it. By converting the dust hazard into a liquid solution inside the primary containment zone, you eliminate the risk of inhalation during transport.

Step 6: Decontamination Wipe down the balance and spatulas with a solvent-dampened lint-free cloth. Remove the outer pair of gloves before exiting the hood to prevent cross-contamination of lab door handles.

Workflow S1 1. PPE Donning (Gloves, Goggles, Lab Coat) S2 2. Environment Setup (Activate Fume Hood) S1->S2 S3 3. Material Transfer (Use Anti-Static Spatula) S2->S3 S4 4. Gravimetric Analysis (Closed Analytical Balance) S3->S4 S5 5. In-Situ Solubilization (Add Solvent in Hood) S4->S5 S6 6. Decontamination (Wipe Surfaces & Dispose PPE) S5->S6

Fig 2. Step-by-step experimental workflow for safe weighing and handling.

Emergency Response & Waste Management

Even with flawless execution, you must plan for failure. If exposure occurs, immediate action dictates the clinical outcome.

First Aid Protocols:

  • Ocular Exposure: The lipophilic nature of the fluorobenzyl group means rapid tissue penetration. Immediately flush eyes at the nearest eyewash station for a minimum of 15 minutes, holding the eyelids open[2].

  • Dermal Exposure: Remove contaminated clothing instantly. Wash the affected skin with copious amounts of soap and water for at least 15 minutes[2]. Do not use solvents (like ethanol) to clean the skin, as this will artificially enhance the dermal absorption of the chemical.

  • Inhalation: Evacuate to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical attention[2].

Disposal Plan: 2-(4-Fluorobenzyl)piperidine hydrochloride must never be flushed down the sink.

  • Solid Waste: Contaminated gloves, spatulas, and empty vials must be placed in a sealed, clearly labeled solid hazardous waste container.

  • Liquid Waste: If solubilized in halogenated solvents (e.g., DCM), dispose of it in the "Halogenated Organic Waste" stream. If solubilized in DMSO or alcohols, route it to the "Non-Halogenated Organic Waste" stream. All disposal must be handled by an approved environmental waste facility in accordance with local regulations[2].

References

  • Penn EHRS (University of Pennsylvania) | Fact Sheet: Disposable Nitrile Gloves in Chemical Labs |[Link]

  • S&G Gloves | EN 374 Glove Guide: Chemical & Micro-organism Protection |[Link]

  • SHIELD Scientific | Chemical Resistance Guide Informations (EN 16523-1:2015+A1:2018) | [Link]

  • National Institutes of Health (PMC) | Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement |[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Fluorobenzyl)piperidine hydrochloride
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2-(4-Fluorobenzyl)piperidine hydrochloride
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